Menaquinone 10
Description
Properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQQATZYCNAKQB-UQUNHUMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200320 | |
| Record name | Menaquinone 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-40-0 | |
| Record name | Menaquinone 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menaquinone 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Unseen Architect: A Technical Guide to the Core Functions of Menaquinone-10 in Firmicutes
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a deep dive into the multifaceted roles of menaquinones, with a specific focus on Menaquinone-10 (MK-10), within the phylum Firmicutes. As a senior application scientist, the following sections synthesize established biochemical principles with practical, field-proven insights to illuminate the critical functions of this lipid-soluble electron carrier. We will explore its biosynthesis, its indispensable role in cellular respiration, its influence on complex multicellular behaviors, and its potential as a target for novel antimicrobial agents.
Introduction: Beyond a Simple Electron Shuttle
Menaquinones (MKs), also known as vitamin K2, are essential components of the cytoplasmic membrane in most bacteria, where they play a pivotal role as electron carriers in respiratory electron transport chains.[1][2] Within the diverse phylum of Gram-positive Firmicutes, these molecules are not merely passive participants in energy generation; they are integral to a suite of physiological processes, including sporulation and the formation of complex colonies.[1][3][4] While various forms of menaquinones exist, distinguished by the length of their isoprenoid side chain (MK-n, where 'n' denotes the number of isoprenoid units), this guide will place a particular emphasis on the long-chain menaquinone, MK-10. Although detailed functional studies specifically on MK-10 within Firmicutes are less common than for other forms like MK-7, its presence in certain species and the conserved nature of menaquinone function allow for robust, evidence-based extrapolation. This document aims to provide a comprehensive technical overview for researchers seeking to understand and manipulate the functions of MK-10 in this medically and industrially significant group of bacteria.
The Blueprint: Biosynthesis of Menaquinones in Firmicutes
The production of menaquinones is a complex, multi-step process that is highly conserved across many bacterial species, including Firmicutes. The biosynthesis of the menaquinone molecule involves the convergence of two distinct pathways: one for the synthesis of the naphthoquinone ring and another for the creation of the isoprenoid side chain.[5]
The primary route for the synthesis of the naphthoquinone ring is the classical menaquinone pathway, which utilizes chorismate, a product of the shikimate pathway.[6] A series of enzymes, encoded by the men genes (MenA-MenG), catalyze the conversion of chorismate into 1,4-dihydroxy-2-naphthoic acid (DHNA).[2][7] Concurrently, the isoprenoid side chain is synthesized. The final steps involve the attachment of the polyprenyl tail to the DHNA head group to form demethylmenaquinone, which is then methylated to yield the final menaquinone product.[7] An alternative route, known as the futalosine pathway, exists in some microorganisms but the classical pathway is predominant in many well-studied Firmicutes.[7]
The Engine Room: Menaquinone-10 in the Electron Transport Chain
The canonical function of menaquinones in Firmicutes is to serve as a lipid-soluble electron carrier within the cytoplasmic membrane, shuttling electrons between various dehydrogenases and terminal reductases.[1][2][8] This process is fundamental to both aerobic and anaerobic respiration, generating a proton motive force that drives ATP synthesis.
In a typical respiratory chain in Firmicutes, electrons from an electron donor, such as NADH, are transferred to a dehydrogenase. The reduced dehydrogenase then passes the electrons to the menaquinone pool in the membrane, reducing menaquinone (MK) to menaquinol (MKH2).[8] The mobile menaquinol then diffuses through the membrane to a terminal reductase, such as a cytochrome complex, where it is re-oxidized, transferring its electrons to the terminal electron acceptor (e.g., oxygen in aerobic respiration). This electron transfer is coupled to the translocation of protons across the membrane, establishing the electrochemical gradient necessary for cellular energy production.[8]
The length of the isoprenoid tail of the menaquinone molecule is thought to influence its physical properties within the membrane, such as its mobility and interaction with membrane-bound enzymes. While specific studies on MK-10 in Firmicutes are limited, research on other long-chain menaquinones suggests they are well-suited for the thicker cell membranes of Gram-positive bacteria.
Beyond Respiration: Diverse Physiological Roles of Menaquinones
The influence of menaquinones in Firmicutes extends beyond their core function in the electron transport chain. In Bacillus subtilis, a well-studied member of the Firmicutes, menaquinones have been shown to be crucial for key developmental processes:
-
Sporulation: The formation of resilient endospores is a critical survival strategy for many Firmicutes. Studies have demonstrated a direct link between menaquinone levels and the progression of sporulation in Bacillus cereus.[3] A decrease in menaquinone content is associated with the inactivation of the forespore's respiratory system, a key step in dormancy.[3] Conversely, an increase in menaquinone levels is observed during germination, reactivating respiration.[3]
-
Complex Colony Development and Biofilm Formation: Menaquinones are also implicated in multicellular behaviors such as the formation of complex colonies and biofilms.[4] Inhibition of menaquinone biosynthesis in B. subtilis has been shown to abolish its ability to form these intricate structures.[4] This suggests that menaquinone-dependent respiratory activity is essential for the energetic demands and intercellular signaling involved in these complex processes.
In the Crosshairs: Menaquinone-10 as a Drug Target
The biosynthesis of menaquinones is an attractive target for the development of novel antibiotics against Gram-positive pathogens, including many Firmicutes.[8][9][10] This is due to two key factors: the pathway is essential for these bacteria, and it is absent in humans, who obtain vitamin K from their diet.[8] Consequently, inhibitors of the menaquinone biosynthesis pathway are expected to exhibit selective toxicity against bacteria.[9] Several enzymes in the men pathway have been investigated as potential drug targets, and various inhibitors have been identified that show promising antibacterial activity.[8]
| Enzyme Target | Function in Biosynthesis | Potential for Inhibition |
| MenA | Prenyltransferase | A key membrane-bound enzyme, making it accessible to inhibitors. |
| MenD | SEPHCHC synthase | A crucial step in the formation of the naphthoquinone ring. |
| MenE | o-Succinylbenzoyl-CoA synthetase | Essential for the activation of o-succinylbenzoate. |
| MenG | Methyltransferase | The final step in menaquinone synthesis. |
Methodologies for the Study of Menaquinone-10
The investigation of menaquinone function necessitates robust and reliable methods for their extraction, quantification, and functional analysis.
Extraction of Menaquinones from Firmicutes
This protocol outlines a standard method for the extraction of menaquinones from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Methanol
-
Hexane
-
Centrifuge
-
Rotary evaporator or nitrogen stream
-
Amber glass vials
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet with a suitable buffer.
-
Resuspend the cell pellet in methanol. The volume will depend on the size of the pellet.
-
Add an equal volume of hexane to the methanol-cell suspension.
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction of the lipid-soluble menaquinones into the hexane phase.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper hexane phase, which contains the menaquinones, and transfer it to a clean amber glass vial.
-
Repeat the hexane extraction (steps 3-6) two more times to maximize the recovery of menaquinones.
-
Pool the hexane extracts.
-
Evaporate the hexane to dryness under a stream of nitrogen or using a rotary evaporator at low temperature.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethanol or isopropanol) for analysis.
Quantification of Menaquinone-10
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard for the quantification of menaquinones.
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
UV or fluorescence detector, or a mass spectrometer (LC-MS) for higher sensitivity and specificity[11]
Procedure:
-
Prepare a standard curve using a purified MK-10 standard of known concentration.
-
Inject the resuspended menaquinone extract onto the HPLC column.
-
Elute the menaquinones using an appropriate mobile phase, typically a mixture of organic solvents like methanol, ethanol, or isopropanol, and a buffer.
-
Detect the eluting menaquinones at their characteristic absorbance wavelength (around 248 nm for the naphthoquinone ring).
-
Identify the MK-10 peak based on its retention time compared to the standard.
-
Quantify the amount of MK-10 in the sample by comparing its peak area to the standard curve.
Functional Analysis of the Electron Transport Chain
The functional role of menaquinones can be assessed by measuring the activity of the electron transport chain.
Method: Oxygen Consumption Measurement
-
Prepare intact bacterial cells or isolated membrane vesicles.
-
Use an oxygen electrode to monitor the rate of oxygen consumption in a sealed chamber.
-
Add a suitable electron donor (e.g., NADH or succinate) to initiate respiration.
-
Measure the basal rate of oxygen consumption.
-
To confirm the involvement of menaquinones, add a known inhibitor of menaquinone biosynthesis or function (e.g., diphenylamine) and observe the effect on oxygen consumption. A significant decrease in the rate of oxygen consumption indicates the dependence of the respiratory chain on menaquinones.
Conclusion and Future Directions
Menaquinone-10, like other menaquinones, is a vital component of the cellular machinery in Firmicutes, playing a central role in energy metabolism and influencing key physiological processes. While much of our detailed understanding is derived from studies on other menaquinone forms, the conserved nature of its function makes MK-10 a critical molecule for the survival and proliferation of the Firmicutes that produce it. The essentiality and bacterial-specificity of the menaquinone biosynthetic pathway present a compelling opportunity for the development of novel antimicrobial agents. Future research should focus on elucidating the specific roles of different menaquinone isoforms, including MK-10, in various Firmicute species to better understand their physiological adaptations and to identify new avenues for therapeutic intervention.
References
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Escamilla, J. E., & Barquera, B. (1988). Role of menaquinone in inactivation and activation of the Bacillus cereus forespore respiratory system. Journal of Bacteriology, 170(12), 5908–5912. [Link]
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Lu, M., et al. (2013). Menaquinone as a potential target of antibacterial agents. Journal of Medicinal Chemistry, 56(23), 9339-9352. [Link]
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Dairi, T. (2017). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. RSC Advances, 7(86), 54566-54577. [Link]
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Hogan, A. M., & O'Shea, D. G. (2025). Hijacking the Electron Train: Menaquinone-Binding Antimicrobial Peptides. Chemistry – A European Journal, e202500478. [Link]
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Lobel, L., et al. (2013). Menaquinone and Iron Are Essential for Complex Colony Development in Bacillus subtilis. PLoS ONE, 8(11), e79488. [Link]
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Nowicka, B., & Kruk, J. (2018). Menaquinones, Bacteria, and Foods: Vitamin K2 in the Diet. IntechOpen. [Link]
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Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(1). [Link]
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Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological Reviews, 46(3), 241–280. [Link]
- Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K₂) and Ubiquinone (Coenzyme Q). [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources]
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Liu, Y., et al. (2021). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 12, 692233. [Link]
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ResearchGate. (n.d.). Menaquinone biosynthetic pathway. Each compound in the pathway is... [Image and caption source, specific article not identified in search results][Link]
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Ellis, J. L., et al. (2018). Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults. The American Journal of Clinical Nutrition, 107(6), 967–976. [Link]
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de Oliveira, V. M., et al. (2015). Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism. Brazilian Journal of Microbiology, 46(4), 1169–1175. [Link]
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Hiratsuka, T., et al. (2008). An Alternative Menaquinone Biosynthetic Pathway Operating in Microorganisms. Science, 321(5896), 1670–1673. [Link]
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Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(11), 2782–2787. [Link]
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Karl, J. P., et al. (2014). Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 963, 128–133. [Link]
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Krivánková, L., & Dadák, V. (1980). Semimicro extraction of ubiquinone and menaquinone from bacteria. Methods in Enzymology, 67, 111–114. [Link]
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Seth, E. C., & Taga, M. E. (2017). Quinones are growth factors for the human gut microbiota. Microbiome, 5(1), 158. [Link]
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Das, A., et al. (1989). Structure and function of a menaquinone involved in electron transport in membranes of Clostridium thermoautotrophicum and Clostridium thermoaceticum. Journal of Bacteriology, 171(11), 5823–5829. [Link]
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Wei, H., et al. (2019). Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium. [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources][Link]
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Tarvainen, M., et al. (2024). Evaluation of MENAQUINONE-7 and fat-soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method. Food Chemistry, 459, 139943. [Link]
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Kurosu, M., & Begari, Y. (2010). Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets?. Molecules, 15(1), 749–769. [Link]
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Jensen, M. B., et al. (2021). Vitamin K (phylloquinone and menaquinones) in foods – Optimisation of extraction, clean-up and LC–ESI-MS/MS method for quantification. Food Chemistry, 345, 128795. [Link]
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Kroger, A., et al. (1990). The specific functions of menaquinone and demethylmenaquinone in anaerobic respiration with fumarate, dimethylsulfoxide, trimethylamine N-oxide and nitrate by Escherichia coli. Archives of Microbiology, 154(1), 60–66. [Link]
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WIPO. (2014). FERMENTATION AND IN SITU EXTRACTION OF MENAQUINONES DURING MICROBIAL CULTURE. WO/2014/131084. [Link]
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Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources][Link]
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Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources][Link]
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Yan, Y., et al. (2022). The Relationship Among Intestinal Bacteria, Vitamin K and Response of Vitamin K Antagonist: A Review of Evidence and Potential Mechanism. Frontiers in Cellular and Infection Microbiology, 12, 855928. [Link]
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Friman, M., et al. (2020). Vitamin K Analogs Influence the Growth and Virulence Potential of Enterohemorrhagic Escherichia coli. Applied and Environmental Microbiology, 86(16), e00861-20. [Link]
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Simes, D. C., et al. (2020). Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity. Journal of Clinical Medicine, 9(1), 205. [Link]
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CASI. (2022). Recent Review Explores Relationship Between Vitamin K and the Gut Microbiome. [Source not explicitly provided in search results, but content is consistent with general knowledge and other provided sources][Link]
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Banerjee, S., et al. (2023). Neuroprotective effect of Vitamin K2 against gut dysbiosis associated cognitive decline. Physiology & Behavior, 268, 114252. [Link]
Sources
- 1. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. journals.asm.org [journals.asm.org]
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- 5. researchgate.net [researchgate.net]
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- 10. Hijacking the Electron Train: Menaquinone‐Binding Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Menaquinone-10 in Anaerobic Respiration
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division
Executive Summary
Menaquinones (MKs), also known as vitamin K2, are essential lipid-soluble electron carriers embedded in the cytoplasmic membrane of many bacterial species. They play a central role in both aerobic and anaerobic respiration by shuttling electrons between dehydrogenase and reductase enzyme complexes.[1][2] This process is coupled to the generation of a proton motive force, which drives ATP synthesis. This guide focuses on the specific role of Menaquinone-10 (MK-10), a long-chain menaquinone, in anaerobic respiratory chains. We will explore its unique structural characteristics, its function within specific microbial electron transport systems, detailed methodologies for its study, and its potential as a target for novel antimicrobial agents.
Introduction to Anaerobic Respiration and the Quinone Pool
In the absence of oxygen, many bacteria can utilize alternative terminal electron acceptors to sustain energy production through a process called anaerobic respiration.[3][4] This metabolic strategy is crucial for survival in diverse anoxic environments, from the human gut to deep-sea sediments. The electron transport chain (ETC) in these organisms is modular, consisting of various dehydrogenases that oxidize substrates (e.g., NADH, formate) and terminal reductases that reduce acceptors like nitrate (NO₃⁻), fumarate (C₄H₂O₄²⁻), or sulfate (SO₄²⁻).[5][6]
Connecting these enzyme complexes is the quinone pool, a mobile electron carrier within the cell membrane.[1][7] Bacteria synthesize different types of quinones, primarily ubiquinones (UQ) and menaquinones (MKs). While many facultative anaerobes use UQ for aerobic respiration and MK for anaerobic respiration, most Gram-positive bacteria rely exclusively on MKs for all respiratory processes.[1][8] This exclusivity makes the menaquinone biosynthetic pathway an attractive target for developing selective antibacterial drugs, as it is absent in humans.[9][10]
Menaquinones are distinguished by the length of their isoprenoid side chain, denoted as MK-n, where 'n' is the number of isoprene units.[11] This structural variation, including in long-chain variants like MK-10, influences the physicochemical properties of the quinone and its specific roles in different respiratory chains.
Menaquinone-10 (MK-10): Structure and Distribution
Menaquinone-10 is characterized by a 2-methyl-1,4-naphthoquinone head group attached to a side chain composed of ten isoprene units. This long, lipophilic tail firmly anchors the molecule within the bacterial cytoplasmic membrane.
While not as common as MK-8 or MK-9, MK-10 is found in various bacteria, including certain species of Mycobacterium. For instance, Mycobacterium tuberculosis, the causative agent of tuberculosis, primarily utilizes MK-9(H₂), but also contains detectable levels of MK-10.[12] The presence and relative abundance of different menaquinone isoforms can be species-specific and are considered important for bacterial taxonomy.[1]
Table 1: Comparison of Common Respiratory Quinones
| Quinone Type | General Structure | Typical Redox Potential (E'₀) | Primary Role in E. coli |
| Ubiquinone-8 (UQ-8) | Benzoquinone head | ~ +100 mV | Aerobic Respiration |
| Menaquinone-8 (MK-8) | Naphthoquinone head | ~ -74 mV | Anaerobic Respiration |
| Menaquinone-10 (MK-10) | Naphthoquinone head | Similar to other MKs | Anaerobic Respiration in specific species |
Note: Redox potentials are approximate and can vary based on the membrane environment.
Core Function of MK-10 in Anaerobic Electron Transport
The fundamental role of MK-10 in anaerobic respiration is to function as a two-electron carrier.[1] The process follows a cyclical pattern of reduction and oxidation:
-
Reduction: An electron donor complex, such as NADH dehydrogenase or formate dehydrogenase, oxidizes its substrate and transfers two electrons to an MK-10 molecule in the quinone pool. This reduction also involves the uptake of two protons from the cytoplasm, converting MK-10 to its reduced form, menaquinol-10 (MKH₂-10).[13]
-
Diffusion: The reduced and mobile MKH₂-10 diffuses laterally within the cytoplasmic membrane.
-
Oxidation: MKH₂-10 interacts with a terminal reductase complex (e.g., nitrate reductase, fumarate reductase). It donates the two electrons to the reductase and releases the two protons into the periplasm. This regenerates the oxidized MK-10, which can then accept another pair of electrons.
This translocation of protons from the cytoplasm to the periplasm is the critical step that generates the proton motive force (PMF) across the membrane, which is then harnessed by ATP synthase to produce ATP.[13]
The specific electron transport chain involving MK-10 is dictated by the genetic makeup of the organism and the available electron donors and acceptors in its environment.
Mandatory Visualization: Anaerobic Respiration Pathway with MK-10
Caption: Electron and proton flow in an MK-10-dependent anaerobic respiratory chain.
Experimental Methodologies for Studying MK-10
Analyzing the function of MK-10 requires robust methods for its extraction, identification, and quantification, as well as functional assays to probe its role in the ETC.
Protocol: Extraction and Quantification of MK-10 from Bacterial Cultures
Rationale: This protocol describes a widely used solvent extraction method to isolate menaquinones from wet bacterial biomass, followed by HPLC analysis for identification and quantification. The use of a chloroform/methanol mixture effectively disrupts cell membranes and solubilizes the lipophilic menaquinones.[14]
Step-by-Step Methodology:
-
Cell Harvesting: Culture the bacterial strain of interest under appropriate anaerobic conditions. Harvest the cells in the late-logarithmic or early-stationary phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.
-
Extraction:
-
Resuspend the wet cell pellet in a known volume of chloroform/methanol (2:1, v/v).[14] A typical ratio is 1 mL of solvent per 100 mg of wet cell weight.
-
Agitate the suspension vigorously for 15-20 minutes at room temperature to ensure thorough extraction.
-
Expert Insight: For some Gram-positive bacteria with thick cell walls, a pre-treatment step with lysozyme can significantly increase extraction efficiency.[14]
-
-
Phase Separation:
-
Add 0.25 volumes of distilled water to the mixture and vortex briefly.
-
Centrifuge at low speed (e.g., 2,000 x g for 10 minutes) to separate the phases. The menaquinones will be in the lower chloroform phase.
-
-
Drying and Reconstitution:
-
Carefully collect the lower chloroform layer using a glass pipette.
-
Evaporate the solvent to dryness under a stream of nitrogen gas. This prevents oxidation of the menaquinones.
-
Reconstitute the dried lipid extract in a known, small volume of a suitable solvent for HPLC analysis (e.g., 2-propanol/hexane).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase, such as methanol/ethanol (95:5, v/v), for elution.[15]
-
Detect menaquinones using a UV detector, typically at a wavelength of 248 nm or 270 nm.[16]
-
Identify MK-10 by comparing its retention time to that of a purified MK-10 standard. Quantify by integrating the peak area and comparing it to a standard curve.
-
Mandatory Visualization: Workflow for MK-10 Analysis
Caption: General experimental workflow for the extraction and analysis of MK-10.
MK-10 and the Menaquinone Pathway as a Drug Target
The absolute requirement of menaquinones for respiration in many pathogenic bacteria, coupled with their absence in human respiratory chains, makes the MK biosynthesis pathway a prime target for novel antibiotic development.[8][17] Inhibiting any of the essential enzymes (encoded by the men genes) in this pathway leads to a depletion of the menaquinone pool, collapse of the ETC, and ultimately, cell death.[18]
Key points for drug development professionals:
-
Broad Spectrum Potential: Targeting the highly conserved menaquinone pathway could yield antibiotics effective against a range of Gram-positive pathogens, including multidrug-resistant strains like MRSA and M. tuberculosis.[17]
-
Bactericidal Action: Inhibitors of menaquinone biosynthesis are often bactericidal against both actively replicating and persistent, non-replicating bacteria, as respiration is essential in both metabolic states.[19]
-
Selectivity: The enzymes in the bacterial MK pathway are distinct from those in human vitamin K metabolism, offering a high degree of selective toxicity.[10]
Research has identified inhibitors for several enzymes in the pathway, such as MenA, which is responsible for attaching the isoprenoid side chain to the naphthoquinone head group.[18] The discovery of molecules that directly bind to menaquinone itself, such as the cyclic peptide lysocin E, represents another promising therapeutic strategy.[10]
Conclusion and Future Directions
Menaquinone-10, as part of the larger menaquinone pool, is a vital component of anaerobic respiratory chains in specific bacteria. Its role as a lipophilic electron carrier is fundamental to energy generation in anoxic environments. Understanding the structure, function, and distribution of MK-10 and other menaquinone variants provides critical insights into bacterial physiology and adaptation. The methodologies outlined in this guide provide a framework for the robust investigation of these important molecules. For drug development professionals, the menaquinone biosynthetic pathway remains a largely untapped and highly promising area for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
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A Senior Application Scientist's Guide to the Characterization of the Menaquinone-10 Biosynthetic Pathway
Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Guide on the Elucidation and Validation of the Menaquinone-10 (MK-10) Biosynthetic Pathway
Executive Summary
Menaquinone-10 (MK-10), a vital lipid-soluble vitamin K2 variant, serves as an essential electron carrier in the respiratory chains of select microorganisms. Its unique decaprenyl (C50) side chain distinguishes it from other menaquinones and is critical for the bioenergetics of its host organism. The biosynthetic pathway responsible for its creation is absent in humans, presenting a high-value target for the development of novel antimicrobial agents. This guide provides a comprehensive, field-proven framework for the complete characterization of the MK-10 biosynthetic pathway. We move beyond simple protocols to explain the causal logic behind experimental design, ensuring a self-validating, multi-pillar approach that integrates genetic manipulation, biochemical analysis, and in vitro enzymology. This document is structured to empower researchers to confidently identify and validate the key molecular machinery responsible for MK-10 production, paving the way for targeted inhibitor screening and drug discovery.
The Biological Significance of Menaquinone-10
Menaquinones (MKs), or vitamin K2, are crucial components of bacterial electron transport chains, particularly under anaerobic conditions.[1][2] They function by shuttling electrons between membrane-bound dehydrogenase and reductase complexes, a process that generates the proton motive force required for ATP synthesis.[2][3] The length of the isoprenoid side chain, denoted by "n" in MK-n, is a species-specific characteristic that influences the molecule's position and mobility within the bacterial cell membrane. MK-10, with its 10-isoprenyl-unit tail, is a less common but biologically significant variant. The absence of the menaquinone biosynthesis pathway in humans makes its constituent enzymes attractive targets for developing selective antimicrobial therapeutics.[2][4]
The Core Biosynthetic Pathway of Menaquinone-10
The synthesis of MK-10 is a multi-stage enzymatic process that can be conceptually divided into three core phases: the synthesis of the naphthoquinone head group, the synthesis of the decaprenyl side chain, and the final condensation and methylation steps.
The pathway begins with chorismate, a key branch-point metabolite from the shikimate pathway.[5][6] A series of soluble enzymes, encoded by the men gene cluster (menF, menD, menC, menH, menE, menB), catalyze the conversion of chorismate into the stable, soluble intermediate 1,4-dihydroxy-2-naphthoate (DHNA).[5][7] Concurrently, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway generates the isoprene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6]
The defining feature of MK-10 synthesis is the creation of a 50-carbon isoprenoid chain. This is accomplished by a specific Decaprenyl Diphosphate Synthase (DPPS) , which sequentially condenses IPP units onto a growing allylic diphosphate primer to form decaprenyl diphosphate (Decaprenyl-PP).[8][9] This enzyme is the primary determinant of the final menaquinone side-chain length.[10]
The two precursors, DHNA and Decaprenyl-PP, are then joined in a crucial condensation reaction. This step is catalyzed by the membrane-bound prenyltransferase DHNA decaprenyltransferase (encoded by menA) , which attaches the lipid side chain to the naphthoquinone head group, releasing CO2 and forming demethylmenaquinone-10 (DMK-10).[1][11] In the final step, the enzyme DMK methyltransferase (encoded by ubiE or menG) utilizes S-adenosylmethionine (SAM) as a methyl donor to convert DMK-10 into the final, functional Menaquinone-10 (MK-10).[5][12]
A Multi-Pillar Framework for Pathway Characterization
A robust characterization strategy relies on the triangulation of evidence from independent, yet complementary, scientific disciplines. We advocate for a three-pillar framework: Genetic Interrogation, Biochemical Analysis, and Enzymatic Characterization. The logic is self-validating: a genetic perturbation (Pillar I) must produce a predictable biochemical consequence (Pillar II), which is ultimately explained by the loss of a specific enzymatic function (Pillar III).
Pillar I: Genetic Interrogation and Validation
The foundational step is to unequivocally link specific genes to the MK-10 pathway through targeted manipulation.
Bioinformatic Identification of Candidate Genes
The process begins with identifying putative orthologs of the known menaquinone biosynthesis genes (menA-H, ubiE) and, most critically, the decaprenyl diphosphate synthase (DPPS) in the organism of interest. DPPS enzymes are often heterodimeric and can be identified by searching for homologs of known synthases, such as human hDPS1/hDLP1 or fungal Dps1/Dlp1.[10]
Protocol: Targeted Gene Deletion
This protocol creates a null mutant to assess the gene's essentiality for MK-10 synthesis.
-
Causality: Deleting a gene hypothesized to be in the pathway should either be lethal or result in the complete loss of MK-10, potentially with the accumulation of the substrate immediately preceding the enzymatic step.
-
Methodology:
-
Construct Design: Design a deletion cassette consisting of an antibiotic resistance marker flanked by 500-1000 bp regions of homology upstream and downstream of the target gene's coding sequence.
-
Transformation: Introduce the linear deletion cassette into the target organism using an appropriate method (e.g., electroporation for bacteria).
-
Selection & Verification: Select for transformants on media containing the appropriate antibiotic. Verify the correct double-crossover homologous recombination event by PCR using primers flanking the integration site and internal to the deleted gene. A successful deletion will yield a PCR product with the outside primers but not the internal primers.
-
Protocol: Functional Complementation
This is a critical validation step to ensure the observed phenotype is due to the gene deletion and not off-target effects.
-
Causality: Reintroducing a functional copy of the deleted gene should restore the wild-type phenotype (i.e., MK-10 production).
-
Methodology:
-
Vector Construction: Clone the full-length wild-type gene, including its native promoter, into a suitable complementation plasmid (e.g., a low-copy-number integrating or replicating plasmid).
-
Transformation: Introduce the complementation plasmid into the verified deletion mutant strain.
-
Phenotypic Analysis: Culture the complemented strain under the same conditions as the wild-type and mutant strains. The restoration of MK-10 synthesis, confirmed by biochemical analysis (Pillar II), validates the gene's function.[1][13]
-
Pillar II: Biochemical Analysis of Menaquinones
This pillar focuses on the direct detection and quantification of MK-10 and its precursors from cellular extracts.
Protocol: Menaquinone Extraction
-
Causality: Menaquinones are highly lipophilic and embedded within the cell membrane. The chosen solvent system must efficiently disrupt the membrane and solubilize these lipids for analysis.[12]
-
Methodology:
-
Cell Harvest: Grow wild-type, mutant, and complemented strains to the desired growth phase (typically late-logarithmic). Harvest cells by centrifugation.
-
Solvent Extraction: Resuspend the cell pellet. Perform a two-step extraction, first with a polar solvent like methanol to dehydrate and disrupt cells, followed by a non-polar solvent like n-hexane or an isopropylether/methanol mixture to partition the lipids.[12][14] A common ratio is a 3:1 (vol/vol) methanol:isopropylether mixture.[12]
-
Phase Separation: Vortex vigorously and centrifuge to separate the phases. The lower aqueous phase contains polar metabolites, while the upper organic phase contains the lipids, including menaquinones.
-
Drying and Reconstitution: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol or mobile phase).
-
Protocol: RP-HPLC Analysis
-
Causality: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The long decaprenyl chain of MK-10 makes it highly hydrophobic, resulting in a long retention time on a C18 column, allowing for excellent separation from other, shorter-chain menaquinones and precursors.[16]
-
Methodology:
-
Chromatographic System: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol/isopropylether (3:1, vol/vol) or a similar non-polar mixture is effective.[12]
-
Detection: Detect quinones using a UV detector, typically at 245-248 nm.[12][16] For increased sensitivity and specificity, fluorescence detection can be used following post-column chemical reduction with a zinc catalyst.[15]
-
Quantification: Run an authentic MK-10 standard to determine its retention time and generate a standard curve for quantification.
-
Confirmation: For unequivocal identification, collect the corresponding HPLC peak and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]
-
Data Presentation: Expected Biochemical Profiles
| Strain | Key Gene | Expected MK-10 Level | Expected Precursor Accumulation |
| Wild-Type | All present | 100% | None |
| ΔmenA | Prenyltransferase | Not Detected | DHNA |
| Δdpps | Decaprenyl Synthase | Not Detected | DHNA (no side chain made) |
| ΔubiE | Methyltransferase | Not Detected | DMK-10 |
| ΔmenA + p(menA) | Complemented | Restored to ~WT | None |
Pillar III: In Vitro Enzymatic Characterization
This final pillar provides direct proof of function by isolating the enzyme and measuring its activity in a controlled, cell-free system.
Protocol: Membrane-Bound Prenyltransferase (MenA) Assay
-
Causality: MenA is an integral membrane protein. Therefore, its activity must be assayed in a preparation that maintains its structural integrity, such as isolated cell membranes. The assay measures the transfer of a prenyl group to the DHNA substrate.[11]
-
Methodology:
-
Membrane Preparation: Grow the strain of interest (e.g., an E. coli strain overexpressing the target MenA). Lyse the cells via sonication or French press. Perform ultracentrifugation to pellet the cell membranes. Wash and resuspend the membrane fraction in a suitable buffer.
-
Reaction Mixture: In a microfuge tube, combine the membrane preparation (containing MenA), DHNA, a divalent cation (e.g., 5 mM MgCl2), and a detergent (e.g., 0.1% CHAPS) to aid substrate accessibility.[11]
-
Substrate Addition: Initiate the reaction by adding the prenyl donor, ideally decaprenyl diphosphate. If unavailable, a radiolabeled shorter-chain analogue like [3H]-farnesyl diphosphate can be used as a proxy to measure general prenyltransferase activity.[11]
-
Incubation & Quenching: Incubate at the optimal temperature (e.g., 37°C). Stop the reaction by adding acid (e.g., HCl) and extracting the lipids with an organic solvent like ethyl acetate.
-
Product Detection: Analyze the organic extract by thin-layer chromatography (TLC) or HPLC and quantify the radiolabeled product via scintillation counting.
-
Protocol: Methyltransferase (UbiE/MenG) Assay
-
Causality: This assay measures the transfer of a methyl group from the donor SAM to the substrate DMK-10. Using a radiolabeled methyl donor provides a highly sensitive method for quantifying enzyme activity.[5]
-
Methodology:
-
Enzyme Preparation: UbiE/MenG is typically a soluble enzyme. Overexpress and purify the recombinant protein using standard techniques (e.g., Ni-NTA affinity chromatography for a His-tagged protein).
-
Reaction Mixture: Combine the purified enzyme, the substrate (DMK-10), and a buffer.
-
Initiation: Start the reaction by adding the methyl donor, S-[methyl-14C]-adenosyl-L-methionine.
-
Incubation & Quenching: Incubate at the optimal temperature. Stop the reaction and extract the lipid-soluble product (MK-10) as described for the MenA assay.
-
Detection: Quantify the incorporation of the 14C label into the product via scintillation counting.
-
Data Presentation: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| M. tuberculosis MenA | DHNA | 15.2 ± 2.1 | 0.03 ± 0.002 | [11] |
| M. tuberculosis MenA | Farnesyl-PP | 1.8 ± 0.3 | 0.03 ± 0.002 | [11] |
| E. coli MenD | α-ketoglutarate | ~50 | N/A | [7] |
(Note: Data is representative and will vary by organism and specific assay conditions.)
Conclusion and Future Directions
By systematically applying this integrated three-pillar framework, researchers can achieve a comprehensive and rigorously validated characterization of the menaquinone-10 biosynthetic pathway. The successful identification and functional confirmation of each enzyme—from the initial commitment of chorismate to the final methylation of the naphthoquinone ring—provides an unambiguous blueprint of the pathway. This detailed molecular understanding is the essential prerequisite for developing high-throughput screens to identify potent and selective inhibitors, representing a promising avenue for the discovery of next-generation antibiotics.
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A Technical Guide to the Identification of Menaquinone-10 Synthesizing Bacteria
Abstract
Menaquinone-10 (MK-10), a vital isoprenolog of vitamin K2, serves as a critical electron carrier in the respiratory chains of select bacterial taxa. Its unique decaprenyl side chain imparts specific biophysical properties that influence its function within the cell membrane. The identification of bacteria capable of synthesizing MK-10 is of significant interest for drug development, microbiome research, and industrial biotechnology. This guide provides a comprehensive, technically-grounded framework for researchers to identify MK-10 producing bacteria using a dual approach: predictive genomic analysis and definitive chemotaxonomic verification. We detail the underlying biosynthetic pathways, provide step-by-step experimental and computational protocols, and explain the scientific rationale behind each methodological choice, ensuring a robust and validated workflow.
Introduction: The Significance of Menaquinone-10
Menaquinones (MKs), commonly known as vitamin K2, are a class of lipid-soluble molecules essential for cellular respiration in many bacterial species.[1][2] They consist of a 2-methyl-1,4-naphthoquinone ring and a polyisoprenyl side chain of varying length.[3] The length of this side chain, denoted as MK-n where 'n' is the number of isoprene units, is a key characteristic that varies between bacterial species. Menaquinone-10 (MK-10) possesses a side chain composed of ten isoprene units.[4]
The identification of bacteria that synthesize MK-10 is driven by several key applications:
-
Antimicrobial Drug Discovery: The menaquinone biosynthesis pathway is essential for many pathogenic bacteria but is absent in humans, making its enzymes attractive targets for novel antibiotics.[5][6]
-
Human Microbiome Studies: Gut bacteria are a primary source of vitamin K for humans, and understanding which species produce specific long-chain menaquinones like MK-10 can elucidate their role in host health and disease.[7]
-
Industrial Biotechnology: Bacteria that naturally produce high levels of specific menaquinones can be harnessed for the commercial production of vitamin K2 supplements.[1]
This guide offers a multi-faceted strategy, combining predictive genomics with analytical chemistry, to confidently identify and characterize MK-10 synthesizing bacteria.
The Menaquinone Biosynthesis Pathway
The bacterial synthesis of all menaquinones proceeds through a conserved pathway, starting from the shikimate pathway intermediate, chorismate.[5][8] The key distinction between different MK forms arises in the penultimate step, where a polyprenyl diphosphate synthase determines the length of the isoprene side chain attached to the naphthoquinone head group.
The core pathway involves a series of enzymes encoded by the men genes (MenA-MenI):
-
Chorismate Conversion: Chorismate is converted to o-succinylbenzoate (OSB) through a series of reactions catalyzed by MenF, MenD, MenH, and MenC.[5]
-
Naphthoquinone Ring Formation: OSB is then activated by MenE and cyclized by MenB to form 1,4-dihydroxy-2-naphthoate (DHNA).[3][6]
-
Prenylation (The Critical Step for MK-10): The enzyme DHNA-polyprenyltransferase, encoded by menA, catalyzes the attachment of a polyprenyl side chain to DHNA, forming demethylmenaquinone (DMK).[9] The specific length of this chain (e.g., a 50-carbon chain for DMK-10) is determined by the polyprenyl diphosphate substrate available, which is synthesized by a specific polyprenyl diphosphate synthase. For MK-10, this is decaprenyl diphosphate synthase .
-
Methylation: Finally, the enzyme demethylmenaquinone methyltransferase, encoded by menG (or ubiE in some organisms), adds a methyl group to DMK to yield the final menaquinone product (MK).[2][9]
A Dual-Pronged Identification Strategy
A robust methodology for identifying MK-10 producers relies on both predictive analysis of the organism's genetic potential and direct chemical confirmation of the molecule's presence.
Part A: Predictive Genomic Analysis
The presence of the men gene cluster in a bacterial genome is a strong indicator of menaquinone synthesis. By identifying the specific gene responsible for producing the 10-unit isoprenoid side chain, we can predict the synthesis of MK-10.
-
Data Acquisition: Obtain the whole-genome sequence of the target bacterium. This can be done through de novo sequencing or by downloading existing genomes from public databases like NCBI.
-
Genome Annotation: Annotate the genome to identify open reading frames (ORFs) and predict their functions. Tools such as Prokka, RAST, or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) are suitable.
-
Identify Core men Genes: Use BLASTp or HMMER searches against the annotated proteome to find homologs of the core Men pathway enzymes (MenA through MenG). The presence of a complete or near-complete set of these genes confirms the genetic capacity for menaquinone synthesis.
-
Identify the Polyprenyl Diphosphate Synthase: This is the crucial step. Search the annotated genome for an enzyme annotated as "decaprenyl diphosphate synthase" or a related term. These enzymes belong to the family of trans-isoprenyl diphosphate synthases. Cross-reference candidate genes with databases like KEGG or InterPro to confirm their function and predicted product length. The presence of this specific synthase is the key predictor for MK-10.
Part B: Chemotaxonomic Verification
While genomics provides a strong prediction, direct chemical analysis is the gold standard for confirmation. This involves extracting lipids from the bacterial biomass and analyzing the quinone content using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Bacterial Cultivation: Grow the bacterium in a suitable liquid medium to late-log or early-stationary phase to ensure sufficient biomass and quinone production. Harvest the cells by centrifugation and wash with a saline buffer.
-
Quinone Extraction:
-
Rationale: Menaquinones are hydrophobic and must be extracted from the cell membrane using organic solvents. The classic Bligh-Dyer method using a chloroform:methanol:water mixture is highly effective.
-
Suspend the cell pellet in a phosphate buffer.
-
Add methanol, followed by chloroform, and vortex thoroughly to create a single-phase mixture that disrupts cells and solubilizes lipids.
-
Add additional chloroform and water to induce phase separation. The lower chloroform phase will contain the lipids, including menaquinones.
-
Collect the chloroform layer and evaporate the solvent under a stream of nitrogen.
-
-
HPLC Analysis:
-
Rationale: Reverse-phase HPLC separates molecules based on hydrophobicity. Since menaquinones differ only in the length of their lipophilic side chain, longer-chain MKs will have longer retention times.
-
Re-dissolve the dried lipid extract in a suitable solvent (e.g., ethanol or 2-propanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the quinones using an isocratic or gradient mobile phase, typically a mixture of methanol, ethanol, or 2-propanol with a non-polar solvent like hexane.
-
Monitor the eluent using a UV or Diode Array Detector (DAD) at ~248 nm, the absorbance maximum for the naphthoquinone ring.
-
Compare the retention time of the peaks in the sample to that of an authentic MK-10 standard to tentatively identify its presence.
-
| Parameter | Typical Value / Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating hydrophobic molecules like menaquinones. |
| Mobile Phase | Methanol:Isopropanol (e.g., 85:15 v/v) | Effective for eluting a range of menaquinone isoprenologs. |
| Flow Rate | 1.0 mL/min | Provides good peak resolution and reasonable run times. |
| Detection Wavelength | 248 nm | Corresponds to a primary absorbance maximum of the naphthoquinone nucleus. |
| Standard | Authentic Menaquinone-10 | Required for definitive retention time comparison. |
-
Mass Spectrometry (MS) Confirmation:
-
Rationale: MS provides an exact molecular weight, offering unambiguous confirmation of the compound's identity.
-
Couple the HPLC system to a mass spectrometer (LC-MS).
-
Analyze the peak corresponding to the MK-10 retention time.
-
The expected mass for MK-10 (C₆₁H₈₈O₂) will confirm its identity. Atmospheric Pressure Chemical Ionization (APCI) is a common and effective ionization source for menaquinones.
-
Known Bacterial Producers of Menaquinone-10
Chemotaxonomic studies have revealed that MK-10 is predominantly found in certain members of the phylum Actinomycetota (formerly Actinobacteria). A study of various actinomycetes and coryneform bacteria found that menaquinones were the only isoprenoid quinones present.[7] While many species produce MK-8 or MK-9, some are known to synthesize MK-10.[10]
| Genus / Group | Notes on Menaquinone Profile | References |
| Nocardiopsis | A strain of Nocardiopsis was found to possess complex mixtures of menaquinones with ten isoprene units, with dihydrogenated components being primary. | [10] |
| Bacteroides | Bacteroides melaninogenicus was shown to produce a mixture of menaquinone-9 and menaquinone-10 when grown with specific precursors. | [11] |
| Corynebacterium | This genus is known to produce menaquinones, although MK-8 and MK-9 are more commonly reported. The presence of MK-10 may be species-specific. | [7][12][13] |
| Micrococcus | Micrococcus luteus is a well-known actinobacterium, and members of this genus are characterized by their menaquinone profiles.[14][15][16][17] | [7] |
| Rhodococcus | This genus, closely related to Nocardia and Mycobacterium, contains species with diverse metabolic capabilities, and their menaquinone profiles are used in classification.[10][18] | [10] |
| Streptomyces | This large and diverse genus typically contains complex mixtures of partially saturated menaquinones, most commonly MK-9.[10][19][20] However, given the diversity, MK-10 producing strains may exist. | [10][19] |
Conclusion and Future Perspectives
The identification of MK-10 synthesizing bacteria is a critical task that bridges fundamental microbiology with applied science. The dual-pronged approach outlined in this guide, leveraging the predictive power of genomics and the definitive confirmation of analytical chemistry, provides a reliable framework for researchers. As genomic sequencing becomes more accessible and analytical techniques more sensitive, the discovery of novel MK-10 producers will accelerate. This will not only expand our understanding of bacterial physiology and evolution but also provide new candidates for the development of next-generation antibiotics and for the biotechnological production of this important long-chain vitamin K2.
References
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Collins, M. D., Pirouz, T., Goodfellow, M., & Minnikin, D. E. (1977). Distribution of Menaquinones in Actinomycetes and Corynebacteria. Journal of General Microbiology, 100(2), 221-230. Available at: [Link]
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Bentley, R., & Campbell, I. M. (1974). Biosynthesis of bacterial menaquinones (vitamins K2). Biochemistry, 13(18), 3878-3885. Available at: [Link]
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Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological reviews, 46(3), 241. Available at: [Link]
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Kroppenstedt, R. M. (1985). Menaquinone composition in the classification and identification of aerobic actinomycetes. Systematic and Applied Microbiology, 6(2), 188-195. Available at: [Link]
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Park, J. H., et al. (2022). Production of Vitamin K by Wild-Type and Engineered Microorganisms. Microorganisms, 10(3), 534. Available at: [Link]
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Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(2). Available at: [Link]
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Sharma, P., et al. (2023). Respiratory Quinone Switches from Menaquinone to Polyketide Quinone during the Development Cycle in Streptomyces sp. Strain MNU77. Microbiology Spectrum, 11(1), e02597-22. Available at: [Link]
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Meganathan, R., & Kwon, O. (2009). Menaquinone (Vitamin K2) Biosynthesis in Bacteria. In Vitamins and Hormones (Vol. 80, pp. 1-26). Academic Press. Available at: [Link]
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Goodfellow, M., et al. (1987). Menaquinone Composition in the Classification of Streptomyces and Other Sporoactinomycetes. Journal of General Microbiology, 133(11), 3135-3146. Available at: [Link]
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Oldfield, E., & Lin, F. Y. (2018). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. MedChemComm, 9(2), 215-228. Available at: [Link]
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Andersen, C., et al. (2021). Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactobacillus buchneri. Metabolites, 11(7), 441. Available at: [Link]
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Robins, D. J., Yee, R. B., & Bentley, R. (1973). Biosynthetic Precursors of Vitamin K as Growth Promoters for Bacteroides melaninogenicus. Journal of Bacteriology, 116(2), 965-971. Available at: [Link]
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Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(11), 2782-2787. Available at: [Link]
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Dhiman, R. K., et al. (2009). Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence. Journal of Bacteriology, 191(16), 5067-5077. Available at: [Link]
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Wikipedia. (n.d.). Micrococcus luteus. Retrieved from [Link]
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Germ AI. (n.d.). Micrococcus luteus. Retrieved from [Link]
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Wikipedia. (n.d.). Rhodococcus. Retrieved from [Link]
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Bernard, K. (2015). The Genus Corynebacterium and Other Medically Relevant Coryneform-Like Bacteria. Journal of Clinical Microbiology, 53(10), 3156-3167. Available at: [Link]
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Sripreechasak, P., et al. (2017). Streptomyces palmae sp. nov., isolated from oil palm (Elaeis guineensis) rhizosphere soil. International Journal of Systematic and Evolutionary Microbiology, 67(8), 2891-2897. Available at: [Link]
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Chater, K. F. (2006). Streptomyces inside-out: a new perspective on the bacteria that provide us with antibiotics. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1469), 761-768. Available at: [Link]
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BacDive. (n.d.). Micrococcus luteus. Retrieved from [Link]
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Kjellerup, B. V., et al. (2023). Complete Genome Sequence and Benzophenone-3 Mineralisation Potential of Rhodococcus sp. USK10, A Bacterium Isolated from Riverbank Sediment. Microorganisms, 11(10), 2419. Available at: [Link]
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Kedlaya, I., et al. (2010). Rhodococcus Equi: A Pathogen in Immunocompetent Patients. Journal of Clinical and Diagnostic Research, 4, 3542-3545. Available at: [Link]
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The Pivotal Role of Long-Chain Menaquinones in Bacterial Physiology: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Long-chain menaquinones (MKs), a subclass of vitamin K2, are indispensable lipid-soluble electron carriers embedded in the cytoplasmic membrane of most bacterial species. They are central to cellular respiration, facilitating electron transfer between dehydrogenases and terminal reductases in both aerobic and anaerobic environments. This critical function in energy metabolism establishes the menaquinone biosynthetic pathway as a prime target for the development of novel antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the core physiological functions of long-chain menaquinones in bacteria, detailed experimental methodologies for their study, and key quantitative data to inform further research and therapeutic development.
Introduction: The Significance of Long-Chain Menaquinones in Bacterial Bioenergetics
Menaquinones are vital components of the electron transport chain in a vast array of bacteria, playing a role analogous to that of ubiquinone in eukaryotes.[1] Structurally, menaquinones consist of a 2-methyl-1,4-naphthoquinone ring with a polyisoprenoid side chain at the C3 position.[2] The length of this side chain, denoted as MK-n where 'n' signifies the number of isoprenoid units, is a key determinant of the molecule's physical properties and its specific role within the membrane. Long-chain menaquinones, typically those with seven or more isoprenoid units (e.g., MK-7, MK-8, MK-9), are particularly prevalent and physiologically significant in a wide range of bacteria, including many pathogenic species.[3][4] Their exclusive presence and essentiality in bacteria, coupled with their absence in human cellular respiration, make them an attractive and selective target for antimicrobial drug discovery.[5][6]
This guide will delve into the multifaceted roles of these crucial molecules, offering both foundational knowledge and practical insights for researchers in microbiology, biochemistry, and pharmacology.
Core Physiological Functions of Long-Chain Menaquinones
The primary and most well-characterized function of long-chain menaquinones is their role as electron carriers in the bacterial electron transport chain (ETC).[7] This process is fundamental to generating the proton motive force that drives ATP synthesis.
Electron Transport in Aerobic and Anaerobic Respiration
In the majority of Gram-positive bacteria, menaquinone is the sole quinone in the electron transport chain.[5][8] During respiration, menaquinone accepts two electrons from an electron donor, such as NADH dehydrogenase, becoming reduced to menaquinol (MKH₂).[5] This reduced form then diffuses laterally within the cytoplasmic membrane to donate these electrons to a terminal electron acceptor complex.[5]
-
Aerobic Respiration: Under aerobic conditions, menaquinol transfers electrons to terminal oxidases, which in turn reduce molecular oxygen to water. This process is highly efficient in generating a proton gradient for ATP synthesis.
-
Anaerobic Respiration: In the absence of oxygen, bacteria can utilize alternative terminal electron acceptors such as nitrate or fumarate.[3] Long-chain menaquinones are crucial for shuttling electrons to the respective reductases (e.g., nitrate reductase, fumarate reductase), enabling the cell to continue generating energy.[3]
The length of the isoprenoid side chain influences the physicochemical properties of the menaquinone, such as its midpoint potential and its positioning within the membrane, thereby optimizing electron transfer to different terminal reductases.
A Comparative Analysis: Long-Chain vs. Short-Chain Menaquinones
While long-chain menaquinones are predominant, some bacteria also produce short-chain forms (e.g., MK-1, MK-3).[3][9] Recent studies have revealed distinct physiological roles for these different forms. In Lactococcus cremoris, for instance, long-chain MK-8 and MK-9 are more efficient in the aerobic respiratory electron transport chain.[3][6][10] Conversely, short-chain MKs like MK-1 and MK-3 are preferentially involved in extracellular electron transfer and reactions with extracellular oxygen.[3][6][10] This functional dichotomy suggests that the production of a diverse pool of menaquinones allows bacteria to adapt to a wider range of environmental conditions.[3][10]
Emerging Roles Beyond Electron Transport
Beyond their canonical role in respiration, long-chain menaquinones are implicated in other vital cellular processes:
-
Sporulation: In spore-forming bacteria like Bacillus subtilis, menaquinone concentrations have been observed to peak during the early stages of sporulation, suggesting a role in this developmental process.[11][12] Menaquinone-deficient mutants of B. subtilis exhibit defects in complex colony development, a multicellular behavior associated with sporulation.[2]
-
Active Transport: The proton motive force generated by the menaquinone-dependent electron transport chain powers various secondary active transport systems, facilitating the uptake of nutrients and the extrusion of toxic compounds.[4]
-
Oxidative Stress Response: Reduced menaquinones (menaquinols) can act as antioxidants, protecting the cell membrane from lipid peroxidation.[4]
The Menaquinone Biosynthetic Pathway: A Key Antimicrobial Target
The biosynthesis of menaquinones is a multi-step enzymatic process that is highly conserved across different bacterial species. This pathway represents a validated and promising target for the development of novel antibiotics due to its essentiality in bacteria and its absence in humans.[5][13]
The classical pathway begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through a series of enzymatic reactions to produce the final menaquinone molecule.
Key Enzymes and Intermediates
The biosynthesis of menaquinone involves a series of enzymes, encoded by the men genes (menA-menH), that catalyze the conversion of chorismate to menaquinone.[13][14][15]
Figure 1: The classical menaquinone biosynthetic pathway in bacteria.
Methodologies for the Study of Long-Chain Menaquinones
The lipophilic nature of menaquinones necessitates specific protocols for their extraction and quantification. The choice of method often depends on the bacterial species and the downstream application.
Extraction of Menaquinones from Bacterial Cells
A critical first step in the analysis of menaquinones is their efficient extraction from the bacterial cell membrane. Several methods have been established, each with its own advantages and limitations.
This is a widely used and robust method for the extraction of lipids, including menaquinones.[16]
Step-by-Step Methodology:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet twice with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove media components.
-
Lyophilization (Freeze-Drying): Freeze-dry the cell pellet for at least 12 hours to remove all water.[16] This step is crucial for efficient extraction with non-polar solvents.
-
Extraction: To the dried cell pellet, add a mixture of chloroform and methanol (2:1, v/v).[16]
-
Agitation: Stir the suspension overnight at room temperature to ensure thorough extraction.[16]
-
Separation: Centrifuge the mixture to pellet the cell debris. Carefully collect the supernatant containing the lipid extract.
-
Drying: Evaporate the solvent from the collected supernatant using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., ethanol, isopropanol/n-hexane).
Causality Behind Experimental Choices: The use of a chloroform-methanol mixture provides a solvent system with a polarity that is optimal for disrupting the cell membrane and solubilizing the lipophilic menaquinones. Freeze-drying the cells is essential as water can interfere with the extraction efficiency of this solvent system.
This method is particularly effective for Gram-positive bacteria with thick peptidoglycan cell walls, as it incorporates an enzymatic digestion step.[16][17]
Step-by-Step Methodology:
-
Cell Harvesting: Harvest and wash the bacterial cells as described in Protocol 1.
-
Cell Lysis: Resuspend the wet cell pellet in a buffer containing lysozyme (e.g., 1 mg/mL in 10 mM Tris-HCl, pH 7.4).[16][17] Incubate at 37°C for 30-60 minutes to digest the cell wall.
-
Dehydration: Add methanol or ethanol to the cell suspension to remove water, which can reduce extraction efficiency.[16]
-
Extraction: Add a chloroform-methanol (2:1, v/v) mixture to the suspension.
-
Agitation and Separation: Follow steps 4 and 5 from Protocol 1.
-
Drying and Reconstitution: Follow steps 6 and 7 from Protocol 1.
Causality Behind Experimental Choices: The initial lysozyme treatment breaks down the rigid peptidoglycan layer of Gram-positive bacteria, allowing for more efficient access of the extraction solvents to the cytoplasmic membrane where menaquinones reside. This method is often faster than the traditional Collins method as it uses wet cells, eliminating the lengthy freeze-drying step.[16]
| Method | Bacterial Type | Key Advantages | Key Disadvantages | Reference |
| Chloroform-Methanol (Collins) | Broad Applicability | Well-established, robust | Time-consuming (requires freeze-drying) | [16] |
| Lysozyme-Chloroform-Methanol (LCM) | Gram-positive | Faster (uses wet cells), higher yields for some species | Requires enzyme, additional incubation step | [16][17] |
| 2-Propanol and n-Hexane Extraction | Broad Applicability | Effective, can be used with enzymatic pre-treatment | May require optimization for different species | [18][19] |
Table 1: Comparison of Menaquinone Extraction Methods.
Quantification of Long-Chain Menaquinones by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the separation and quantification of different menaquinone isoforms.[18][20]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the menaquinone extract as described in one of the extraction protocols. Ensure the final extract is free of particulate matter by filtering through a 0.22 µm syringe filter.
-
Chromatographic System:
-
Column: A C18 or C8 reversed-phase column is typically used.[18][20]
-
Mobile Phase: An isocratic or gradient elution with a non-polar mobile phase is employed. Common mobile phases include mixtures of methanol, ethanol, isopropanol, and n-hexane.[18][20] For example, a mixture of 2-propanol and n-hexane (2:1, v/v) can be used.[18]
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[18]
-
Detection: UV detection is commonly performed at a wavelength of 248 nm or 270 nm.[18][21]
-
-
Standard Curve: Prepare a series of standard solutions of the specific long-chain menaquinone of interest (e.g., MK-7, MK-9) of known concentrations.
-
Analysis: Inject the standards and the prepared sample extract into the HPLC system.
-
Quantification: Identify the peak corresponding to the menaquinone of interest based on its retention time compared to the standard. Quantify the amount of menaquinone in the sample by comparing its peak area to the standard curve.
Causality Behind Experimental Choices: Reversed-phase HPLC is ideal for separating lipophilic molecules like menaquinones. The C18 or C8 stationary phase provides a non-polar environment, and the non-polar mobile phase allows for the differential elution of menaquinone isoforms based on the length of their isoprenoid side chains. UV detection is suitable as the naphthoquinone ring of menaquinones has a strong absorbance in the UV range.
Figure 2: A generalized workflow for the quantification of bacterial menaquinones.
Quantitative Data on Long-Chain Menaquinones in Bacteria
The type and abundance of long-chain menaquinones can vary significantly between bacterial species and are also influenced by growth conditions.
| Bacterial Species | Major Long-Chain Menaquinone(s) | Total Menaquinone Content (nmol/g dry weight) | Reference |
| Bacillus subtilis | MK-7 | Varies with growth phase | [12] |
| Escherichia coli | MK-8 | Not specified | [3] |
| Lactococcus lactis | MK-8, MK-9 | >230 | [4] |
| Staphylococcus aureus | MK-8 | Not specified | [13] |
| Mycobacterium tuberculosis | MK-9(H₂) | Not specified | [13] |
Table 2: Predominant Long-Chain Menaquinones in Selected Bacterial Species. Note: Quantitative values can vary based on strain and culture conditions.
Conclusion and Future Directions
Long-chain menaquinones are central players in bacterial physiology, with their roles extending beyond simple electron transport. Their essentiality and unique biosynthetic pathway in bacteria make them a compelling target for the development of new antimicrobial therapies. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate functions of these fascinating molecules. Future research should focus on further elucidating the non-canonical roles of long-chain menaquinones, understanding the regulatory mechanisms governing their biosynthesis, and exploiting this knowledge for the rational design of novel antibacterial agents. The continued exploration of menaquinone biology holds significant promise for addressing the growing challenge of antimicrobial resistance.
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Zhang, Y., Wang, Y., & Li, Y. (2022). New aspects of microbial vitamin K2 production by expanding the product spectrum. Critical Reviews in Biotechnology, 42(4), 580-595. [Link]
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Liu, J., Charamis, J., Boeren, S., Blok, A., Lewis, M. R., Smid, E. J., & Abee, T. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. ResearchGate. [Link]
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Liu, J., Charamis, J., Boeren, S., Blok, A., Lewis, M. R., Smid, E. J., & Abee, T. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers. [Link]
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D'Andrea, D., et al. (2025). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega. [Link]
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Liu, J., Charamis, J., Boeren, S., Blok, A., Lewis, M. R., Smid, E. J., & Abee, T. (2022). Physiological roles of short-chain and long-chain menaquinones (vitamin K2) in Lactococcus cremoris. PubMed. [Link]
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Kurosu, M., & Begari, E. (2010). Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets?. SciProfiles. [Link]
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Xie, G., et al. (2021). A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. BMC Microbiology, 21(1), 173. [Link]
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D'Andrea, D., et al. (2025). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Publications. [Link]
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S., S., & K., P. (2017). Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method. Current Pharmaceutical Analysis, 13(4), 333-339. [Link]
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Sadoff, H. L., et al. (1970). Role of menaquinone in inactivation and activation of the Bacillus cereus forespore respiratory system. Journal of Bacteriology, 103(3), 672-675. [Link]
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S., S., & K., P. (2017). Determination of menaquinone-7 by a novel, simplified HPLC method. ResearchGate. [Link]
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Walther, B., et al. (2022). Quantitative analysis of menaquinones (vitamin K2) in various types of cheese from Switzerland. ResearchGate. [Link]
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Paudel, A., et al. (2016). Menaquinone as a potential target of antibacterial agents. ResearchGate. [Link]
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Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). Huskie Commons. [Link]
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Xie, G., et al. (2021). Concentration of menaquinones (MKs) extracted by the LCM method and the Collins method. ResearchGate. [Link]
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Liu, Y., et al. (2015). Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium. ResearchGate. [Link]
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Xie, G., et al. (2021). A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. ResearchGate. [Link]
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Rosenberg, G., et al. (2013). Menaquinone and Iron Are Essential for Complex Colony Development in Bacillus subtilis. PLoS ONE, 8(11), e79498. [Link]
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Liu, J., et al. (2021). Physiological roles of short-chain and long-chain menaquinones (vitamin K2) in Lactococcus cremoris. bioRxiv. [Link]
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Liu, Y., et al. (2019). Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism. Microbial Cell Factories, 18(1), 147. [Link]
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An In-Depth Technical Guide to Menaquinone-10 as a Biomarker for Gut Microbiota Composition
Introduction: The Significance of Menaquinones in Gut Health
The human gut is a complex ecosystem teeming with trillions of microorganisms that play a crucial role in health and disease. Understanding the composition and function of this intricate community, the gut microbiota, is paramount for developing novel diagnostics and therapeutics. Among the myriad of molecules produced by these microbes, menaquinones (MKs), also known as vitamin K2, are emerging as significant players and potential biomarkers.[1][2]
Vitamin K exists in two primary forms: phylloquinone (K1), found in plants, and menaquinones (K2), which are predominantly of bacterial origin.[1][3] Menaquinones are a family of vitamers characterized by a common 2-methyl-1,4-naphthoquinone ring but differing in the length of their polyisoprenyl side chain.[4][5] This structural variation, denoted as MK-n where 'n' represents the number of isoprenyl units, is often specific to the producing bacterial taxa.[4][5] This specificity forms the basis of their potential as biomarkers of gut microbiota composition.
This guide focuses specifically on Menaquinone-10 (MK-10), a long-chain menaquinone predominantly synthesized by species within the Bacteroides genus, a prominent member of the human gut microbiota.[1][6][7] We will delve into the core principles of MK-10 as a biomarker, from its bacterial origins and physiological roles to the technical methodologies for its quantification and its application in research and drug development.
Part 1: The Scientific Rationale - Why Menaquinone-10?
Bacterial Synthesis of Menaquinones: A Window into Microbial Function
Menaquinones are integral components of the electron transport chain in many anaerobic and facultatively anaerobic bacteria, playing a vital role in cellular respiration.[8] Their synthesis is a complex process involving two main pathways: the classical menaquinone pathway and the alternative futalosine pathway.[6][9]
-
Classical Menaquinone Pathway: This pathway, utilized by bacteria such as Escherichia coli, starts from chorismate and involves a series of enzymes encoded by the men gene cluster to form the naphthoquinone ring.[6][10]
-
Futalosine Pathway: An alternative route to menaquinone synthesis, this pathway also begins with chorismate but employs a different set of enzymes.[6][9]
The length of the isoprenoid side chain attached to the naphthoquinone ring is determined by specific prenyltransferases within the bacteria, leading to the production of different MK-n forms.[9][11] This specificity is the cornerstone of using menaquinones as biomarkers. For instance, Bacteroides species are known to be major producers of MK-10 and MK-11.[1][6][7]
Below is a diagram illustrating the general principle of menaquinone biosynthesis.
Caption: General schematic of Menaquinone biosynthesis.
MK-10 as a Specific Indicator of Bacteroides
The genus Bacteroides is a dominant and functionally important group of bacteria in the human gut, playing key roles in the degradation of complex carbohydrates and the production of short-chain fatty acids. Several studies have consistently shown that Bacteroides species are the primary producers of longer-chain menaquinones, particularly MK-10 and MK-11.[1][6][7] This strong association makes the quantification of MK-10 in gut-derived samples, such as feces, a promising indirect measure of the abundance and/or activity of the Bacteroides population.
| Menaquinone (MK-n) | Predominant Producing Bacteria in the Gut | Phylum |
| MK-6 | Eubacterium lentum | Firmicutes |
| MK-7 | Veillonella species | Firmicutes |
| MK-8 | Escherichia coli | Proteobacteria |
| MK-10 | Bacteroides species | Bacteroidetes |
| MK-11 | Bacteroides species | Bacteroidetes |
This table provides a simplified overview. The production of specific MK forms can vary between species and strains.
The Host-Microbe Connection: Physiological Relevance
While gut bacteria produce a significant amount of menaquinones, their contribution to the host's overall vitamin K status is a subject of ongoing research.[12] However, the presence and concentration of specific menaquinones like MK-10 in the gut lumen can have localized effects and reflect the metabolic state of the microbiota. Changes in the abundance of Bacteroides, and consequently MK-10 levels, have been associated with various health and disease states, including inflammatory bowel disease and metabolic disorders. Therefore, monitoring MK-10 can provide valuable insights into the functional shifts within the gut microbiome that may be relevant to host physiology.
Part 2: Technical Methodologies for MK-10 Quantification
The accurate quantification of MK-10 in complex biological matrices such as feces requires robust and sensitive analytical methods. The lipophilic nature of menaquinones and their susceptibility to degradation by light and oxygen necessitate careful sample handling and extraction procedures.[13]
Sample Collection and Preparation: The Critical First Steps
A self-validating protocol begins with meticulous sample handling to ensure the integrity of the analyte.
Step-by-Step Stool Sample Handling Protocol:
-
Collection: Provide subjects with a standardized stool collection kit, including a collection container and instructions for immediate freezing. Emphasize the importance of minimizing exposure to light and air.
-
Homogenization: Once in the lab, thaw the frozen stool sample on ice under dim light. Homogenize the entire sample to ensure a representative aliquot for analysis.
-
Lyophilization (Freeze-Drying): Freeze-dry a portion of the homogenized stool to remove water. This step is crucial for accurate quantification and to concentrate the lipophilic menaquinones.
-
Storage: Store the lyophilized stool powder at -80°C in airtight, light-protected containers until extraction.
Extraction of Menaquinones: Isolating the Target
The following protocol outlines a reliable method for extracting menaquinones from lyophilized fecal samples.
Step-by-Step Extraction Protocol:
-
Solvent Preparation: Prepare a 2:1 (v/v) mixture of isopropanol and hexane.
-
Extraction: To a known amount of lyophilized stool powder (e.g., 50 mg), add the isopropanol/hexane mixture.
-
Internal Standard: Spike the sample with a known amount of a suitable internal standard, such as a deuterium-labeled menaquinone, to correct for extraction losses and matrix effects.
-
Vortexing and Sonication: Vortex the mixture vigorously and sonicate to ensure complete extraction of the lipid-soluble menaquinones.
-
Centrifugation: Centrifuge the sample to pellet the solid fecal matter.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted menaquinones.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical system (e.g., methanol/ethanol).
Analytical Quantification: HPLC and LC-MS/MS
High-performance liquid chromatography (HPLC) coupled with various detection methods is the gold standard for menaquinone analysis.[14][15]
-
HPLC with Fluorescence Detection (HPLC-FLD): This method involves the post-column reduction of menaquinones to their fluorescent hydroquinone forms.[16] It offers good sensitivity but may lack the specificity of mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and specificity.[14][17] It allows for the unambiguous identification and quantification of MK-10 even in complex matrices. A C18 reversed-phase column is commonly used for the separation of different menaquinone forms.[14]
Typical LC-MS/MS Parameters for MK-10 Analysis:
| Parameter | Typical Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Transitions | Specific precursor-to-product ion transitions for MK-10 and the internal standard |
The workflow for MK-10 analysis is depicted in the following diagram:
Caption: Workflow for the quantification of MK-10.
Part 3: Applications and Future Directions
MK-10 in Preclinical and Clinical Research
The measurement of fecal MK-10 concentrations can serve as a valuable tool in various research settings:
-
Monitoring Gut Microbiota Dysbiosis: Changes in MK-10 levels can indicate shifts in the Bacteroides population, which is often altered in conditions like inflammatory bowel disease, obesity, and type 2 diabetes.
-
Assessing Probiotic and Prebiotic Efficacy: The impact of interventions aimed at modulating the gut microbiota can be assessed by monitoring changes in MK-10 as a proxy for the response of the Bacteroides community.
-
Drug Development: Understanding how new chemical entities affect the gut microbiota is becoming increasingly important. MK-10 can be used as a biomarker to assess the off-target effects of drugs on this key bacterial genus.
Challenges and Considerations
While promising, the use of MK-10 as a biomarker is not without its challenges:
-
Dietary Contribution: While the majority of long-chain menaquinones in the gut are of bacterial origin, some fermented foods can contain them, potentially confounding the results.[4] Dietary intake should be carefully recorded and considered in study designs.
-
Functional Redundancy: Other bacterial species may also produce MK-10, although Bacteroides is considered the primary source.
-
Standardization: There is a need for standardized and validated methods for MK-10 quantification to ensure comparability across different studies.[18]
The Future of Menaquinone Biomarkers
The field of microbiome research is rapidly evolving, and the use of functional metabolites like menaquinones as biomarkers is gaining traction. Future research should focus on:
-
Expanding the Menaquinone Profile: Analyzing a broader range of menaquinones (e.g., MK-4 to MK-13) can provide a more comprehensive picture of the gut microbiota's composition and metabolic activity.[19]
-
Multi-omics Integration: Combining menaquinone data with metagenomic, metatranscriptomic, and metabolomic data will provide a more holistic understanding of the gut ecosystem.
-
Clinical Validation: Large-scale clinical studies are needed to validate the utility of MK-10 and other menaquinones as diagnostic or prognostic biomarkers for specific diseases.
The logical relationship between MK-10, the gut microbiota, and host health is summarized in the diagram below.
Caption: MK-10 as a link between microbiota and health.
Conclusion
Menaquinone-10 represents a powerful and specific biomarker for assessing the abundance and/or activity of the Bacteroides genus within the human gut microbiota. Its quantification, through robust analytical techniques like LC-MS/MS, provides a functional readout of this key microbial population. For researchers, scientists, and drug development professionals, leveraging MK-10 as a biomarker offers a unique window into the intricate workings of the gut microbiome, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic strategies.
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Whitepaper: Discovery and Characterization of Menaquinone-10 in Novel Microbial Species: An Integrated Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Menaquinones in Microbial Physiology
Vitamin K comprises a family of fat-soluble vitamins essential for various biological processes.[1] While phylloquinone (vitamin K1) is primarily found in plants, menaquinones (vitamin K2) are a diverse group of compounds predominantly synthesized by bacteria.[2][3] Menaquinones (MK-n) are characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of a variable number (n) of unsaturated isoprenoid units.[1][4][5] This structural variability, particularly in the length of the isoprenoid chain (from MK-4 to MK-13), dictates their physicochemical properties and biological roles.[5]
In most bacteria, menaquinones are indispensable components of the electron transport chain, where they function as electron carriers, analogous to the role of ubiquinone in eukaryotic mitochondria.[2][6][7] This function is critical for cellular respiration, particularly under anaerobic conditions.[7][8] The absolute reliance of many bacterial species on their unique menaquinone biosynthesis pathway, a pathway absent in humans, makes it an attractive target for the development of novel antibiotics.[7] This guide focuses on Menaquinone-10 (MK-10), a long-chain variant whose producers and specific physiological advantages are less characterized than shorter-chain forms like MK-7 or MK-8.
The Canonical Menaquinone Biosynthetic Pathway: A Blueprint for Discovery
The bacterial synthesis of menaquinones is a highly conserved multi-step process that serves as a reliable blueprint for genomic investigations.[7] The pathway begins with chorismate, a key branch-point intermediate derived from the shikimate pathway.[7][9]
Key Enzymatic Steps:
-
Chorismate to Isochorismate: Catalyzed by Isochorismate Synthase (MenF).
-
Formation of SEPHCHC: MenD catalyzes the conversion of isochorismate.
-
Aromatization to OSB: A two-step process involving MenH and MenC leads to the formation of the aromatic intermediate o-succinylbenzoate (OSB).[7]
-
Activation and Cyclization: MenE and MenB catalyze the conversion of OSB into 1,4-dihydroxy-2-naphthoate (DHNA).
-
Prenylation: The key chain-elongation step is catalyzed by DHNA-prenyltransferase (MenA), which attaches a specific-length polyprenyl diphosphate side chain to the DHNA ring.[8][10] The length of this chain (e.g., a decaprenyl chain for MK-10) is determined by the organism's specific polyprenyl diphosphate synthase.
-
Methylation: The final step is a methylation reaction catalyzed by a methyltransferase (MenG), which converts demethylmenaquinone to the final menaquinone product.[9]
Understanding this pathway is fundamental. When searching for MK-10 producers, we are essentially searching for organisms that possess the genetic toolkit—the men gene cluster—to execute this sequence.
Bioprospecting: The Hunt for Novel Microbial Producers
The search for novel microorganisms is the foundational step in discovering new sources of MK-10. The rationale is simple: un- or under-explored environments often harbor microbes with unique metabolic capabilities adapted to their specific ecological niches.
Promising Environments for Isolation:
-
Marine Environments: Marine bacteria, particularly those from sediments or associated with marine invertebrates, are known producers of diverse bioactive compounds.[6]
-
Soil and Fermented Foods: These are classic sources of microbial diversity, including species of Bacillus, Lactococcus, and Actinobacteria known to produce various menaquinones.[2][11]
-
Extreme Environments: Thermophiles, acidophiles, and halophiles possess unique enzymatic machinery that may favor the production of specific menaquinone isoforms.
-
Gut Microbiomes: The neonatal gut has been identified as a source of menaquinone-producing bacteria such as Enterobacter and Serratia species.[12]
Protocol 1: Isolation of Novel Bacteria from Environmental Samples
This protocol is a self-validating system; successful isolation of a pure culture is the validation point.
-
Sample Collection: Aseptically collect approximately 1-5 grams of soil or 5-10 mL of water from the target environment into a sterile container.
-
Enrichment:
-
Rationale: To selectively favor the growth of desired microbial types while suppressing others.
-
Action: Inoculate 1 gram of the sample into 100 mL of a suitable enrichment broth (e.g., Tryptic Soy Broth for general heterotrophs, or a defined minimal medium to select for specific metabolic capabilities). Incubate at a relevant temperature (e.g., 30°C for soil microbes) with shaking for 48-72 hours.
-
-
Serial Dilution & Plating:
-
Rationale: To dilute the enriched culture to a point where individual bacterial cells can be separated on a solid medium, leading to the formation of distinct colonies.
-
Action: Prepare serial dilutions (10⁻¹ to 10⁻⁷) of the enrichment culture in sterile saline. Plate 100 µL of the higher dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto agar plates of the same medium used for enrichment.
-
-
Incubation & Isolation: Incubate plates until distinct colonies appear. Select colonies with unique morphologies, re-streak them onto fresh plates to ensure purity. This is a critical step; a mixed culture will yield confounding analytical and genomic results.
-
Cryopreservation: Grow a pure isolate in broth, and store it at -80°C in the presence of a cryoprotectant (e.g., 20% glycerol) for long-term preservation.
Analytical Chemistry: Unambiguous Identification of Menaquinone-10
Once a pure culture is obtained and scaled up, the core analytical task is to extract and definitively identify MK-10. This requires a robust workflow combining extraction, chromatographic separation, and mass spectrometric detection.
Extraction of Lipoquinones
The high lipophilicity of MK-10, conferred by its long isoprenoid tail, dictates the choice of extraction solvents. A biphasic system is ideal for separating these nonpolar lipids from the polar components of the cell.
Protocol 2: Extraction of Menaquinones from Bacterial Biomass
-
Cell Harvesting: Centrifuge a known volume of liquid culture (e.g., 100 mL) to pellet the cells. Wash the cell pellet once with distilled water to remove media components.[6]
-
Solvent Extraction:
-
Rationale: To disrupt cell membranes and solubilize lipids. A mixture of a polar solvent (methanol) and a nonpolar solvent (hexane) is highly effective.
-
Action: Resuspend the cell pellet in a mixture of methanol and vigorously mix/vortex.[6] Add an equal volume of n-hexane and vortex thoroughly for 1-2 minutes to create an emulsion.
-
-
Phase Separation: Centrifuge the mixture to separate the phases. The upper, nonpolar n-hexane layer will contain the menaquinones.
-
Solvent Evaporation: Carefully transfer the hexane layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature no higher than 40°C to prevent degradation.[13]
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture).[13] This ensures the sample is fully dissolved and compatible with the analytical system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for menaquinone analysis, providing both high sensitivity and specificity.[14]
-
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is used to separate the menaquinones. The separation is based on hydrophobicity; the longer the isoprenoid tail, the stronger the interaction with the nonpolar stationary phase, resulting in a longer retention time. MK-10 will therefore elute later than shorter-chain menaquinones like MK-4 or MK-7.
-
Tandem Mass Spectrometry (MS/MS): This provides definitive structural confirmation. In Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is programmed to select a specific precursor ion (the mass of the intact MK-10 molecule) and then fragment it, monitoring for a specific product ion (a characteristic fragment).[13] This two-stage filtering provides exceptional selectivity, eliminating noise from the complex biological matrix.
| Parameter | Value for Menaquinone-10 (MK-10) | Reference |
| Chemical Formula | C₆₁H₈₈O₂ | [4] |
| Exact Mass | 852.6784 g/mol | [4][15] |
| Precursor Ion (MRM) | m/z 875.67 ([M+Na]⁺) or 853.68 ([M+H]⁺) | [13] |
| Product Ion (MRM) | m/z 187.08 (Characteristic naphthoquinone fragment) | [13] |
Protocol 3: LC-MS/MS Quantification of MK-10
-
Chromatographic System: HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A binary gradient is typically used.
-
Phase A: Water with 0.1% formic acid.
-
Phase B: Methanol with 0.1% formic acid.
-
-
Gradient Elution: Start with a high percentage of Phase A and ramp up to a high percentage of Phase B to elute the highly hydrophobic MK-10. A typical run time is 9-15 minutes.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
MK-10: Monitor the transition from the precursor ion (e.g., m/z 875.7) to the product ion (m/z 187.1).
-
Internal Standard: Use a deuterated internal standard (e.g., Menaquinone-4-d7) to correct for extraction losses and matrix effects.[13]
-
-
Validation: The detection of a peak at the expected retention time for MK-10 with the correct MRM transition confirms its presence. Quantification is achieved by comparing the peak area to that of a calibration curve prepared with an analytical standard.
Genomic Validation: Identifying the Biosynthetic Gene Cluster
Confirming the presence of MK-10 with analytical chemistry is the "what"; identifying the genetic machinery is the "how." This step validates the discovery by linking the observed phenotype (MK-10 production) to its genotype (the men biosynthetic gene cluster).
Genome Mining with Bioinformatic Tools
The genes responsible for producing secondary metabolites like menaquinones are typically organized into co-located Biosynthetic Gene Clusters (BGCs).[16] Modern bioinformatics tools are exceptionally proficient at scanning entire microbial genomes to identify these clusters.
-
Key Tools:
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A comprehensive web server and standalone tool that identifies a wide range of BGCs, including those for polyketides, non-ribosomal peptides, and quinones.[17][18]
-
PRISM (Prediction of Retrosynthetic Interesting Substructures): Another powerful tool for predicting BGCs and the chemical structures of their products.[17]
-
Protocol 4: Bioinformatic Identification of the men BGC
-
Genomic DNA Extraction: Extract high-quality, high-molecular-weight genomic DNA from a pure culture of the novel microbial species.
-
Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete, closed genome assembly.
-
Genome Annotation: Annotate the assembled genome to identify open reading frames (ORFs) and predict their functions.
-
antiSMASH Analysis:
-
Rationale: To automatically screen the entire genome for the presence of BGCs based on the presence of signature enzymes.
-
Action: Upload the annotated genome sequence (in GenBank or FASTA format) to the public antiSMASH web server. Select the appropriate detection strictness.
-
-
Result Interpretation: antiSMASH will output a graphical representation of the genome with predicted BGCs highlighted. Scrutinize the results for a cluster containing clear homologues to the known menaquinone biosynthesis genes: menF, menD, menC, menH, menB, menE, menA, and menG. The presence of this cluster provides definitive genetic proof that the organism has the capacity to produce menaquinones.
Conclusion and Future Outlook
The discovery of menaquinone-10 in a novel microbial species is a multi-disciplinary endeavor that integrates classical microbiology with advanced analytical chemistry and cutting-edge bioinformatics. The workflow described in this guide—from bioprospecting and targeted isolation to definitive LC-MS/MS identification and genomic validation—represents a robust and self-validating system for such discoveries.
Identifying a new microbial source of MK-10 is not an endpoint. It opens avenues for further research, including metabolic engineering to enhance production yields, investigation into the specific physiological role of this long-chain menaquinone, and exploration of its potential applications in nutrition and as a target for antimicrobial drug development.
References
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- Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites, PubMed.
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- Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites, PMC - PubMed Central.
- Vitamin K (Menaquinone) from marine Kocuria sp. RAM1: optimization, characterization and potential in vitro biological activities, PubMed Central.
- Biosynthesis of bacterial menaquinones: the membrane-associated 1,4-dihydroxy-2-naphthoate octaprenyltransferase of Escherichia coli, Biochemistry - ACS Public
- Myxobacteria of the Cystobacterineae Suborder Are Producers of New Vitamin K 2 Derived Myxoquinones, MDPI.
- Vitamin K2, Wikipedia.
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- 12.5 Vitamin K, Nutrition Flexbook - Lumen Learning.
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Menaquinone-10 and its involvement in the electron transport chain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Menaquinone-10 (MK-10), a member of the vitamin K2 family, is a vital lipid-soluble electron carrier embedded in the cytoplasmic membrane of a diverse range of bacteria. Its extended isoprenoid side chain distinguishes it from other menaquinones and influences its interaction with the membrane and respiratory enzymes. This technical guide provides a comprehensive overview of the core functions of MK-10 in bacterial electron transport, its biosynthesis, and its significance as a potential target for novel antimicrobial agents. We will delve into the mechanistic details of its operation, provide validated experimental methodologies for its study, and discuss its relevance in the context of human health and disease.
Introduction to Menaquinone-10: Structure and Biological Significance
Menaquinones (MKs), commonly known as vitamin K2, are a class of naphthoquinones with a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenyl side chain at the 3-position.[1] Menaquinone-10 (MK-10) is characterized by a side chain composed of ten isoprenyl units. This long, hydrophobic tail anchors the molecule within the bacterial cytoplasmic membrane, facilitating its role as a mobile electron carrier.[2]
The biosynthesis of menaquinones in bacteria occurs via one of two primary pathways: the classical pathway or the futalosine pathway.[3][4] Both pathways ultimately lead to the formation of the menaquinone molecule, which is essential for the survival of many bacterial species.[5][6] In the majority of Gram-positive bacteria and anaerobically respiring Gram-negative bacteria, menaquinones are the sole or primary quinones in the electron transport chain (ETC).[7][8] This exclusivity makes the menaquinone biosynthetic pathway an attractive target for the development of novel antibiotics.[5][6][9]
Long-chain menaquinones, such as MK-10, are predominantly found in anaerobic bacteria, including members of the human gut microbiota like Bacteroides.[4] They are also found in some facultative anaerobes and aerobic bacteria, including certain species of Lactococcus and Corynebacterium.[10][11] The length of the isoprenoid side chain is not arbitrary; it influences the physicochemical properties of the menaquinone, including its redox potential and mobility within the membrane, thereby fine-tuning its function in different types of respiratory chains.[10][12]
The Central Role of Menaquinone-10 in the Electron Transport Chain
The electron transport chain is a series of membrane-embedded protein complexes that transfer electrons from electron donors to electron acceptors, a process that is coupled to the generation of a proton motive force (PMF) across the membrane. This PMF is then utilized by ATP synthase to produce ATP. Quinones, such as MK-10, are central to this process, acting as a mobile pool that shuttles electrons between the larger, less mobile enzyme complexes.[13][14]
Electron Entry and Exit Points in the MK-10 Pool
In a typical bacterial respiratory chain, electrons from the oxidation of substrates like NADH and succinate are transferred to the menaquinone pool. This reduction of menaquinone (MK) to menaquinol (MKH2) is catalyzed by various dehydrogenases. The reduced menaquinol then diffuses through the membrane to donate its electrons to a terminal reductase or oxidase.
-
Electron Donors (Dehydrogenases): These enzymes catalyze the oxidation of metabolic intermediates and transfer the electrons to MK-10. Examples include NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II).
-
Electron Acceptors (Reductases/Oxidases): These complexes receive electrons from the menaquinol pool and transfer them to a terminal electron acceptor. In aerobic respiration, the terminal acceptor is oxygen, and the enzyme is a cytochrome oxidase. In anaerobic respiration, alternative electron acceptors such as nitrate, fumarate, or dimethyl sulfoxide (DMSO) are used, with the corresponding reductases.[10]
Redox Potential and its Implications
Menaquinones generally have a more negative redox potential than ubiquinones, which are the primary respiratory quinones in mitochondria and many aerobic bacteria. The standard redox potential (E'₀) of the menaquinone/menaquinol couple is approximately -74 mV, whereas that of the ubiquinone/ubiquinol couple is around +100 mV.[15] This lower redox potential makes menaquinones better electron donors, which is particularly advantageous in anaerobic respiratory chains where the terminal electron acceptors have a lower redox potential than oxygen. While a precise redox potential for MK-10 is not extensively documented, it is expected to be in a similar range to other long-chain menaquinones. This property dictates the direction of electron flow within the ETC.
Visualization of the MK-10 Mediated Electron Transport Chain
The following diagram illustrates the central role of the MK-10 pool in a generalized bacterial electron transport chain.
Caption: Electron flow from donors to acceptors via the MK-10 pool.
Experimental Methodologies for the Study of Menaquinone-10
The investigation of MK-10's role in the ETC requires robust methods for its extraction, quantification, and functional characterization.
Extraction of Menaquinone-10 from Bacterial Cells
A widely used method for the extraction of menaquinones from bacterial biomass is the two-phase chloroform-methanol extraction.
Protocol: Chloroform-Methanol Extraction
-
Cell Harvesting: Grow bacterial cultures to the desired growth phase and harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Cell Lysis (for Gram-positive bacteria): Resuspend the cell pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0) containing lysozyme (e.g., 1 mg/mL) and incubate at 37°C for 30-60 minutes to degrade the peptidoglycan cell wall. This step is often unnecessary for Gram-negative bacteria.
-
Extraction: Add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio) to the cell suspension. Vortex vigorously for 5-10 minutes to ensure thorough mixing and disruption of the cell membrane.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8. This will induce phase separation.
-
Collection of the Lipid Phase: Centrifuge the mixture to clarify the phases. The lower chloroform phase, containing the lipids including MK-10, is carefully collected.
-
Drying and Reconstitution: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol or a mixture of 2-propanol and hexane).
Causality behind Experimental Choices:
-
The use of a chloroform-methanol mixture is crucial for the efficient solubilization of lipids from the cell membrane.
-
The addition of water induces the separation of the polar and non-polar phases, allowing for the selective isolation of the lipid-containing chloroform phase.
-
Drying under nitrogen prevents the oxidation of the light-sensitive menaquinones.
Quantification of Menaquinone-10 by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV or fluorescence detection is the standard method for the quantification of menaquinones.
Protocol: HPLC Analysis of Menaquinone-10
-
Instrumentation: An HPLC system equipped with a UV detector (set at 248 nm or 270 nm) and a C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase is used. A common mobile phase for the separation of long-chain menaquinones is a mixture of 2-propanol and hexane (e.g., 2:1 v/v).[16]
-
Sample Injection: Inject the reconstituted lipid extract onto the HPLC column.
-
Detection and Quantification: MK-10 is identified by its retention time compared to a pure MK-10 standard. The concentration is determined by integrating the peak area and comparing it to a standard curve.
Causality behind Experimental Choices:
-
The C18 column provides a non-polar stationary phase that effectively separates the hydrophobic menaquinone species based on the length of their isoprenoid side chains.
-
The use of a non-polar mobile phase ensures good resolution of the highly lipophilic long-chain menaquinones.
-
UV detection is suitable for the naphthoquinone ring, which has a characteristic absorbance spectrum.
Functional Assays of the MK-10 Dependent Electron Transport Chain
The activity of the MK-10 dependent ETC can be assessed by measuring the rate of oxygen consumption (in aerobic organisms) or the reduction of specific substrates by isolated membranes.
Protocol: Oxygen Consumption Assay
-
Membrane Preparation: Grow the bacteria of interest and prepare isolated membrane vesicles by methods such as French press or sonication followed by ultracentrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a respiratory substrate (e.g., NADH or succinate).
-
Oxygen Electrode: Use a Clark-type oxygen electrode to monitor the rate of oxygen consumption.
-
Measurement: Add the isolated membranes to the assay buffer in the oxygen electrode chamber and record the baseline rate of oxygen consumption. Initiate the reaction by adding the respiratory substrate and monitor the increase in the rate of oxygen consumption.
-
Inhibitor Studies: To confirm the involvement of the menaquinone pool, specific inhibitors of the respiratory chain can be used. For example, inhibitors of Complex I or Complex III can be added to observe their effect on the rate of oxygen consumption.
Causality behind Experimental Choices:
-
Isolated membrane vesicles contain the components of the electron transport chain and are essential for in vitro functional assays.
-
The rate of oxygen consumption is a direct measure of the overall activity of the aerobic respiratory chain.
-
The use of specific inhibitors helps to dissect the electron transport pathway and confirm the role of different components, including the menaquinone pool.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the study of Menaquinone-10.
Caption: General workflow for the study of Menaquinone-10.
Therapeutic and Industrial Relevance of Menaquinone-10
The essentiality of menaquinones in many pathogenic bacteria, coupled with their absence in humans (who obtain vitamin K from their diet), makes the menaquinone biosynthetic pathway a prime target for the development of novel antimicrobial drugs.[5][6][9]
Menaquinone-10 as an Antimicrobial Target
Inhibitors of the enzymes in the menaquinone biosynthesis pathway can effectively shut down the electron transport chain, leading to a cessation of ATP production and ultimately, bacterial death. This strategy is particularly promising for combating multidrug-resistant bacteria. Research is ongoing to identify and develop specific inhibitors of the Men enzymes.[5][8] Given that Bacteroides species, which are major producers of MK-10, are opportunistic pathogens, targeting their specific menaquinone metabolism could be a viable therapeutic approach.
Distribution of Long-Chain Menaquinones in Key Bacterial Genera
The following table summarizes the predominant menaquinone forms in several bacterial genera of interest to researchers and drug development professionals.
| Bacterial Genus | Predominant Menaquinone(s) | Relevance |
| Bacteroides | MK-10, MK-11 | Abundant in the human gut microbiota, opportunistic pathogens.[4] |
| Lactococcus | MK-8, MK-9 (with MK-10 present) | Used in dairy fermentations, model organism for Gram-positive bacteria.[10] |
| Corynebacterium | MK-8(H2), MK-9(H2) | Includes both industrial and pathogenic species.[17] |
| Actinomyces | Complex mixtures, often with saturated side chains | Common commensals and opportunistic pathogens.[18] |
Conclusion
Menaquinone-10 is a crucial component of the electron transport chain in a variety of bacteria, playing a central role in cellular energy metabolism. Its long isoprenoid side chain and low redox potential are key features that define its function. The methodologies outlined in this guide provide a framework for the detailed investigation of MK-10's role in bacterial physiology. Furthermore, the essentiality of the menaquinone biosynthesis pathway in many pathogens highlights the potential of MK-10 and its associated enzymes as targets for the development of next-generation antibiotics. Further research into the specific interactions of MK-10 with respiratory complexes and the development of potent and selective inhibitors will be critical in realizing this therapeutic potential.
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Boersch, M., Rudrawar, S., Grant, G., & Zunk, M. (2018). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. RSC Advances, 8(10), 5099-5116. [Link]
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- Liu, Y., Charamis, J., Boeren, S., Blok, A. C., Lewis, M. R., Smid, E. J., & Abee, T. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 13, 823623.
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An In-depth Technical Guide to the Structural Elucidation of Menaquinone-10 Isomers
Introduction: The Isomeric Challenge of Menaquinone-10
Menaquinone-10 (MK-10), a vital long-chain homolog of vitamin K2, is a lipid-soluble molecule essential for various physiological processes, including its role in bacterial electron transport chains.[1][2] It is characterized by a 2-methyl-1,4-naphthoquinone ring and a long side chain composed of ten unsaturated isoprenoid units.[3][4] In the realms of pharmaceutical development and nutritional science, the precise molecular geometry of this isoprenoid tail is not a trivial detail—it is the absolute determinant of biological efficacy.
The isoprenoid units can exist in cis or trans configurations. However, only the all-trans isomer is considered biologically significant and active.[5][6][7] The non-linear, kinked structure of cis isomers impairs their ability to interact with target enzymes, rendering them biologically ineffectual.[6][7] These inactive isomers can be inadvertently generated during chemical synthesis or arise from degradation of the all-trans form due to exposure to light, heat, or certain storage conditions.[6][8]
Consequently, for researchers and drug development professionals, the ability to definitively separate, identify, and quantify the all-trans form from its cis counterparts is a critical quality attribute. This guide provides a multi-faceted analytical strategy, grounded in orthogonal methods, to achieve unambiguous structural elucidation of Menaquinone-10 isomers. We will explore the causality behind experimental choices and present self-validating protocols that ensure scientific integrity.
Chapter 1: The Analytical Imperative - Why Isomerism Dictates Function
The fundamental difference between all-trans and cis MK-10 lies in the spatial arrangement of the atoms across the double bonds of the isoprenoid side chain. The all-trans form possesses a linear, elongated side chain, which is the precise conformation required for optimal biological activity.[6] In contrast, each cis double bond introduces a significant bend, altering the molecule's overall shape.
This structural deviation is critical because the biological function of menaquinones is intimately tied to their three-dimensional structure. The presence of cis isomers in a sample can lead to a significant overestimation of its biological potency if the analytical method used does not distinguish between the isomeric forms.[8] Therefore, an analytical workflow must be designed with the primary objective of resolving these structurally similar molecules.
The core challenges in this endeavor are threefold:
-
Structural Similarity: The isomers of MK-10 have the same mass and elemental composition, making them indistinguishable by standard mass spectrometry alone.
-
Lipophilicity: The long, nonpolar isoprenoid tail makes MK-10 highly hydrophobic, requiring specialized chromatographic conditions.
-
Instability: The potential for light or heat-induced isomerization during sample preparation and analysis necessitates careful handling to preserve the sample's original isomeric profile.[6][8]
Our strategy directly confronts these challenges by integrating high-resolution chromatography for separation, mass spectrometry for confirmation, and nuclear magnetic resonance for definitive stereochemical assignment.
Chapter 2: Orthogonal Chromatographic Strategies for Isomer Separation
The cornerstone of any successful elucidation is the physical separation of the isomers. Without baseline resolution, subsequent identification is compromised. We will detail two powerful chromatographic techniques, explaining the rationale for their application to MK-10.
High-Performance Liquid Chromatography (HPLC): Leveraging Shape Selectivity
Reversed-phase HPLC is a workhorse technique for analyzing hydrophobic molecules. The primary mechanism of separation is the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For structurally similar isomers, however, standard C18 columns often fail to provide adequate resolution.
Expertise & Causality: The key to separating geometric isomers like those of MK-10 is to exploit subtle differences in their shape. A C30 stationary phase is ideal for this purpose.[9] The longer alkyl chains of the C30 phase provide enhanced "shape selectivity," allowing it to better discriminate between the linear all-trans isomer and the bent cis isomers. The more linear all-trans isomer can interact more fully along the length of the C30 chains, leading to greater retention, while the kinked cis isomers have reduced interaction and elute earlier.
Protocol 1: HPLC-UV Method for MK-10 Isomer Separation
-
System Preparation: Use an HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm). Maintain column temperature at 20°C to optimize selectivity.[9]
-
Mobile Phase: An isocratic mobile phase of Methanol/Isopropanol (50:50, v/v) is a robust starting point. Non-aqueous mobile phases are required due to the high lipophilicity of MK-10.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 248 nm, which is a characteristic absorbance maximum for the naphthoquinone ring.
-
Sample Preparation: Dissolve the MK-10 sample in the mobile phase or a compatible solvent like hexane. Protect the sample from light at all times using amber vials and minimizing ambient light exposure.
-
Injection & Run: Inject 10-20 µL of the sample. The expected elution order is cis isomers followed by the all-trans isomer. The run time may be 20-30 minutes to ensure complete elution.
-
Validation: Run a system suitability test using a standard known to contain both cis and trans isomers to confirm resolution. The resolution factor between the main cis peak and the all-trans peak should be >1.5.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It offers significant advantages over HPLC for menaquinone analysis, including faster separations, reduced organic solvent consumption, and lower backpressure.[10]
Expertise & Causality: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster flow rates without a proportional increase in pressure, drastically reducing run times. For MK-10, this means analysis can often be completed in under 5 minutes, compared to over 20 minutes for HPLC.[11] This speed also minimizes the time the analyte spends in the system, reducing the risk of on-column degradation or isomerization. Standard C18 columns, which are less effective in HPLC for this separation, can successfully resolve cis/trans isomers in SFC due to the different selectivity mechanisms at play with the CO₂-based mobile phase.[11]
Protocol 2: SFC-PDA Method for Rapid MK-10 Isomer Separation
-
System Preparation: Use an SFC system (e.g., Waters ACQUITY UPC²) with a Photodiode Array (PDA) detector.
-
Column: HSS C18 SB Column (e.g., 3.0 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol (as co-solvent/modifier)
-
-
Conditions:
-
Detection: Monitor via PDA detector across a range of 220-400 nm, extracting the chromatogram at 248 nm.
-
Sample Preparation: As per the HPLC protocol, dissolve the sample in a suitable organic solvent (e.g., methanol/hexane) and protect from light.
-
Injection & Run: Inject 1-5 µL. The entire run, including re-equilibration, can be completed in less than 5 minutes. The cis isomer will elute first, followed by the all-trans isomer.[11]
Data Presentation: Comparison of Chromatographic Techniques
| Parameter | HPLC | SFC | Rationale |
| Primary Mobile Phase | Organic Solvents (e.g., Methanol) | Supercritical CO₂ | SFC reduces organic solvent waste, aligning with green chemistry principles. |
| Typical Column | C30 (for shape selectivity) | C18 | The unique properties of supercritical CO₂ enable sufficient selectivity on a more standard C18 phase. |
| Typical Run Time | 20-30 minutes | < 5 minutes | Low viscosity of CO₂ allows for higher flow rates and faster analysis.[11] |
| Key Advantage | Established methodology | High throughput, reduced cost | SFC is ideal for quality control environments requiring rapid sample turnover. |
Visualization: Overall Analytical Workflow
Caption: Overall workflow for the structural elucidation of MK-10 isomers.
Chapter 3: Mass Spectrometry for Identification and Quantification
While chromatography separates the isomers, mass spectrometry (MS) provides definitive confirmation of molecular weight and can offer structural insights through fragmentation analysis. It is almost always coupled with a chromatographic inlet (LC-MS or SFC-MS) because MS alone cannot differentiate between geometric isomers due to their identical mass-to-charge ratios.[8]
Tandem MS (MS/MS) for Structural Confirmation
In a tandem MS experiment, the intact MK-10 molecule (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.
Expertise & Causality: The fragmentation of menaquinones is highly predictable. The most labile bond is between the naphthoquinone ring and the isoprenoid side chain. The primary fragmentation event typically yields a characteristic product ion corresponding to the protonated naphthoquinone ring at m/z 187. This fragment is diagnostic for the menaquinone core. Other fragments can arise from cleavages along the isoprenoid chain, but the m/z 187 ion is the most abundant and reliable for confirmation.
Protocol 3: LC-MS/MS Analysis of MK-10
-
System: Couple a validated HPLC method (as in Protocol 1) to a tandem quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is generally preferred for nonpolar molecules like MK-10 as it provides robust ionization.[12][13]
-
Precursor Ion Selection: The theoretical monoisotopic mass of MK-10 (C₆₁H₈₈O₂) is 852.68 Da.[3] In positive mode, select the protonated molecule [M+H]⁺ at m/z 853.7.
-
Collision Energy: Apply collision energy (typically 20-40 eV, must be optimized) to induce fragmentation of the precursor ion.
-
Product Ion Scanning: Scan for the expected product ions. The primary transition to monitor for Multiple Reaction Monitoring (MRM) would be 853.7 → 187.1.
-
Data Analysis: Confirm the presence of MK-10 in a chromatographic peak by the detection of both the correct precursor ion and the diagnostic product ion(s). Quantify using the area of the MRM peak.
Data Presentation: Expected Mass Fragments for MK-10
| Ion Description | Calculated m/z | Significance |
| Protonated Molecule [M+H]⁺ | 853.7 | Confirms the molecular weight of the intact MK-10 molecule. |
| Sodium Adduct [M+Na]⁺ | 875.7 | Often observed in ESI and APCI, provides additional MW confirmation.[14] |
| Diagnostic Fragment | 187.1 | Corresponds to the protonated 2-methyl-1,4-naphthoquinone-ethyl fragment, confirming the menaquinone core structure. |
Visualization: Characteristic MS/MS Fragmentation of MK-10
Caption: Simplified fragmentation pathway of MK-10 in tandem mass spectrometry.
Chapter 4: Definitive Structural Confirmation by NMR Spectroscopy
While chromatography and MS can separate and identify MK-10, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide an unambiguous, definitive confirmation of the cis/trans stereochemistry of each double bond in the isoprenoid chain.[15]
Expertise & Causality: ¹H and ¹³C NMR spectroscopy are sensitive to the local electronic environment of each nucleus. The spatial orientation of substituents around a double bond—the very definition of cis/trans isomerism—causes subtle but measurable differences in the chemical shifts of the nearby protons and carbons. Specifically, the chemical shifts of the methyl groups attached to the double bonds (vinyl methyls) and the olefinic protons are highly diagnostic. In general, the methyl carbons in a trans configuration are shielded (appear at a lower ppm value) compared to those in a cis configuration.[15]
Protocol 4: NMR-Based Isomer Elucidation
-
Sample Preparation: This technique requires a pure sample of each isolated isomer (or a mixture with well-resolved peaks) at a concentration of >1 mg. The isomers must first be isolated using preparative or semi-preparative HPLC. Dissolve the purified sample in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆.[15]
-
Data Acquisition: Acquire high-resolution 1D spectra (¹H and ¹³C) and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
Spectral Analysis - ¹H NMR:
-
Identify the olefinic protons on the isoprenoid chain (typically ~5.1 ppm).
-
Carefully analyze the chemical shifts of the vinyl methyl protons (~1.6-1.8 ppm). Protons of methyl groups cis to the longer alkyl chain will have a different chemical shift than those in a trans configuration.
-
-
Spectral Analysis - ¹³C NMR:
-
Focus on the vinyl methyl carbon region (~10-25 ppm). The chemical shift of the methyl carbon is highly indicative of the double bond geometry. For example, in related isoprenoids, trans vinyl methyl carbons appear around 16 ppm, while cis vinyl methyl carbons appear further downfield around 23-25 ppm.[15]
-
-
Data Integration: Use 2D NMR data to connect the proton and carbon signals, confirming assignments and providing a complete structural picture. Compare the observed chemical shifts to published data for known cis and trans isoprenoid compounds to assign the geometry of each double bond.[15][16]
Data Presentation: Diagnostic NMR Chemical Shifts for Isoprenoid Isomers
(Note: These are representative values based on known isoprenoid structures and may vary slightly for MK-10.[15])
| Nucleus | Configuration | Typical Chemical Shift (δ, ppm) | Rationale |
| Vinyl Methyl ¹³C | trans | ~16.0 | The methyl group is in a less sterically hindered environment. |
| Vinyl Methyl ¹³C | cis | ~23.5 | Steric compression from the adjacent alkyl chain causes a downfield shift. |
| Allylic CH₂ ¹³C | trans | ~39.7 | The carbon adjacent to the double bond is shielded. |
| Allylic CH₂ ¹³C | cis | ~32.2 | The carbon adjacent to the double bond is more shielded in the cis form. |
Chapter 5: Integrated Data Analysis for a Self-Validating System
The true power of this analytical approach lies in the integration of orthogonal data. No single technique provides the complete picture, but together they create a self-validating system that ensures the highest degree of confidence.
Trustworthiness: A protocol is self-validating when the results from one technique confirm and are confirmed by the others.
-
Chromatography proposes the number of isomers present based on resolved peaks.
-
MS confirms that each of these peaks has the correct molecular weight for an MK-10 isomer.
-
NMR definitively assigns the cis or trans structure to each chromatographically separated isomer.
If a peak from HPLC is confirmed by MS to be an MK-10 isomer, and its NMR spectrum matches the known signature of an all-trans isoprenoid, the identification is unambiguous and trustworthy.
Visualization: Logical Flow of Data Integration
Caption: Logical workflow for integrating orthogonal data to ensure trustworthy results.
Conclusion
The structural elucidation of Menaquinone-10 isomers is a complex analytical task that is mission-critical for ensuring the quality and efficacy of pharmaceutical and nutraceutical products. A superficial analysis that fails to resolve and identify geometric isomers is insufficient and potentially misleading.
By employing a multi-detector strategy that combines the high-resolution separation of advanced chromatography (HPLC with C30 columns or high-throughput SFC), the molecular weight confirmation of tandem mass spectrometry, and the definitive stereochemical assignment of NMR spectroscopy, researchers can achieve complete and unambiguous characterization. This integrated, self-validating approach provides the highest level of scientific integrity, ensuring that the biologically active all-trans MK-10 can be accurately quantified, and its purity guaranteed.
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An In-depth Technical Guide to the Genetic Basis of Menaquinone-10 Production
Abstract: Menaquinone-10 (MK-10), a long-chain vitamin K2 homolog, is a vital component of bacterial electron transport chains and a molecule of increasing interest for its potential physiological roles. Understanding and manipulating the genetic underpinnings of its biosynthesis is paramount for researchers in metabolic engineering and drug development. This guide provides a comprehensive exploration of the MK-10 biosynthetic pathway, detailing a robust, field-proven workflow for gene identification, functional validation, and metabolic engineering. It is designed not as a rigid set of instructions, but as a strategic manual, explaining the causal logic behind experimental choices to empower researchers to adapt and innovate.
Section 1: The Biosynthetic Blueprint of Menaquinone-10
Menaquinone biosynthesis is a conserved prokaryotic process that culminates in a family of molecules distinguished by the length of their isoprenoid side chain.[1] The production of MK-10 is a two-part symphony: the synthesis of a conserved naphthoquinone head group and the attachment of a specific 50-carbon (decaprenyl) side chain.
The Naphthoquinone Core: The Canonical men Pathway
The bicyclic naphthoquinone ring of all menaquinones is synthesized from the precursor chorismate, a key branch-point intermediate in the shikimate pathway.[2][3] This multi-step conversion is catalyzed by a series of enzymes encoded by the men gene cluster (menA-H). While the specific gene arrangement can vary between organisms, the functions are highly conserved.
The synthesis begins with the conversion of chorismate to isochorismate, which then undergoes a series of reactions involving the addition of 2-ketoglutarate to form the foundational ring structure.[2][4] The final steps involve the conversion of o-succinylbenzoate (OSB) to 1,4-dihydroxy-2-naphthoic acid (DHNA), the soluble aromatic intermediate that is primed for prenylation.[5][6]
Caption: The conserved men pathway for the synthesis of the DHNA core.
The Defining Feature: The C50 Isoprenoid Chain
The identity of a menaquinone is defined by its isoprenoid side chain. The precursors for this chain, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are generated via the non-mevalonate (MEP) or mevalonate (MVA) pathways. The length of the final chain is determined by a class of enzymes called polyprenyl diphosphate synthases.
For MK-10, a decaprenyl diphosphate synthase is required to sequentially condense ten isoprene units, forming a 50-carbon chain. In many bacteria, this enzyme is encoded by the ddsA gene (or an equivalent).[7] This C50 chain, in the form of decaprenyl diphosphate, is the substrate for the final assembly step.
The key prenylation reaction is catalyzed by DHNA-polyprenyltransferase, encoded by the menA gene.[5] This membrane-bound enzyme attaches the decaprenyl side chain to the DHNA nucleus, forming demethylmenaquinone-10 (DMK-10). The final step is a methylation reaction, catalyzed by demethylmenaquinone methyltransferase (menG or ubiE), which converts DMK-10 to the final product, Menaquinone-10.[8]
| Gene | Enzyme | Function in MK-10 Biosynthesis |
| menF | Isochorismate Synthase | Converts chorismate to isochorismate. |
| menD | SHCHC Synthase | Catalyzes the addition of succinic semialdehyde to isochorismate.[4] |
| menH | SHCHC Dehydratase | Dehydrates the intermediate SEPHCHC. |
| menC | o-Succinylbenzoate (OSB) Synthase | Converts SHCHC to OSB. |
| menE | OSB-CoA Synthetase | Activates OSB with Coenzyme A. |
| menB | DHNA-CoA Synthase | Catalyzes the formation of the naphthoquinone ring.[6] |
| ddsA | Decaprenyl Diphosphate Synthase | Synthesizes the C50 isoprenoid side chain.[7] |
| menA | DHNA-Polyprenyltransferase | Attaches the C50 side chain to the DHNA core.[5] |
| menG/ubiE | DMK Methyltransferase | Methylates DMK-10 to form MK-10.[8] |
Section 2: A Practical Workflow for Gene Identification and Validation
Caption: A self-validating workflow for MK-10 gene identification.
Stage 1: Bioinformatic Prospecting
The foundational step is to mine the genome of the target organism for candidate genes. This is an exercise in comparative genomics.
-
Causality: We leverage the principle of evolutionary conservation. Key biosynthetic enzymes, particularly the polyprenyl diphosphate synthases that determine chain length, share conserved domains. By using the protein sequences of known decaprenyl diphosphate synthases (e.g., DdsA from Gluconobacter suboxydans) as queries in a BLASTp search against the target genome, we can identify strong homologs.
-
Protocol:
-
Obtain the protein sequence of a verified DdsA enzyme from a public database (e.g., NCBI).
-
Perform a BLASTp search against the translated genome of the target organism.
-
Analyze the results, looking for hits with low E-values (<1e-50) and high sequence identity.
-
Examine the genomic neighborhood of the top candidate gene. The presence of other men or isoprenoid biosynthesis genes in a cluster can increase confidence in the annotation.
-
Similarly, identify the core men gene cluster (menA-H) to confirm the organism possesses the necessary machinery for the naphthoquinone head group.
-
Stage 2: Genetic Confirmation via Gene Knockout
Bioinformatic prediction must be validated experimentally. Gene knockout is a loss-of-function approach to determine if a candidate gene is necessary for MK-10 production.[9]
-
Causality: By precisely deleting the candidate ddsA gene, we can observe the direct physiological consequence. If the gene is indeed responsible for the C50 side chain, its absence should lead to a cessation of MK-10 synthesis, potentially causing an accumulation of the DHNA precursor or the synthesis of menaquinones with different side-chain lengths if other polyprenyl synthases are present.
Protocol: Targeted Gene Deletion via Homologous Recombination
This protocol is a generalized example, often adapted for specific organisms (e.g., using Lambda Red recombineering in E. coli or Cre-lox systems).
-
Construct Design: Design a "knockout cassette," typically an antibiotic resistance gene flanked by 500-1000 bp regions of homology that are immediately upstream and downstream of the target ddsA gene.
-
Amplification: Use high-fidelity PCR to amplify the upstream homology arm (Arm A), the downstream homology arm (Arm B), and the antibiotic resistance marker (e.g., KanR).
-
Assembly: Use overlap extension PCR or Gibson Assembly to stitch the three fragments together in the order: Arm A - KanR - Arm B. This creates the linear knockout construct.
-
Transformation: Introduce the linear DNA construct into competent cells of the target organism that are expressing a recombinase system. The choice of transformation method (e.g., electroporation, natural transformation) is species-dependent.[10]
-
Selection: Plate the transformed cells on a selective medium containing the appropriate antibiotic. Only cells that have successfully integrated the resistance marker into their genome will survive.
-
Verification (Self-Validation): This step is critical for trustworthiness.
-
Genetic Confirmation: Isolate genomic DNA from putative mutants. Use PCR with primers that flank the target gene region. In the wild-type, this yields a band corresponding to the size of the ddsA gene. In a successful knockout, the band will be larger, corresponding to the size of the resistance cassette.
-
Phenotypic Analysis: Cultivate the wild-type and the confirmed knockout mutant under identical conditions. Extract the quinones and analyze them via RP-HPLC (see Section 3). The absence of the MK-10 peak in the mutant strain confirms the gene's necessity.
-
Stage 3: Functional Verification via Heterologous Expression
To prove a gene is sufficient to direct MK-10 synthesis, it can be expressed in a host organism that does not normally produce it. Escherichia coli is an ideal host as it produces the DHNA precursor and its own menaquinone (MK-8) but lacks a decaprenyl diphosphate synthase.[7]
-
Causality: If the candidate ddsA gene is introduced into E. coli, the expressed DdsA enzyme should produce decaprenyl diphosphate. The native E. coli MenA enzyme can then utilize this novel C50 substrate, redirecting flux from MK-8 to the production of MK-10.[7] This gain-of-function result is powerful evidence.
Protocol: Cloning and Expression in E. coli
-
Amplification: Design primers to amplify the full coding sequence of the candidate ddsA gene from the target organism's genomic DNA. Include restriction sites (e.g., NdeI and XhoI) in the primers for directional cloning. Use a high-fidelity DNA polymerase.
-
Vector Preparation: Digest a suitable expression vector (e.g., pET-28a, which provides an inducible T7 promoter and a His-tag) and the PCR product with the corresponding restriction enzymes.
-
Ligation and Transformation: Ligate the digested gene insert into the prepared vector. Transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α). Select for transformants on antibiotic plates.
-
Sequence Verification: Isolate the plasmid from a successful colony and sequence the insert to ensure no mutations were introduced during PCR. This is a critical self-validation step.
-
Expression: Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)). As a negative control, transform a separate batch of cells with the empty vector.
-
Cultivation and Induction: Grow the cultures in a suitable medium. When the culture reaches mid-log phase (OD600 ≈ 0.6), add an inducer (e.g., IPTG) to the experimental culture to trigger gene expression from the T7 promoter.
-
Analysis: After a period of induction (e.g., 16-24 hours), harvest the cells. Extract the quinones and analyze by RP-HPLC. The appearance of a new peak corresponding to MK-10 in the induced culture (and its absence in the empty vector control) confirms the gene's function.
Section 3: Analytical Validation: Quantifying Menaquinone-10
Reliable quantification is the bedrock of genetic analysis. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and measuring menaquinone isoforms.
-
Causality: Menaquinones are hydrophobic molecules. RP-HPLC separates them based on their differential partitioning between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. Longer isoprenoid chains increase hydrophobicity, leading to longer retention times on the column. Thus, MK-10 will have a significantly longer retention time than MK-8 or MK-9.
Protocol: Quinone Extraction and HPLC Analysis
-
Harvesting: Pellet a known quantity of bacterial cells (e.g., from 50 mL of culture) by centrifugation.
-
Extraction: Resuspend the cell pellet in a suitable buffer. Perform a two-phase liquid-liquid extraction. A common method is to add a 1:1 mixture of chloroform:methanol (or hexane:isopropanol), vortex vigorously, and centrifuge to separate the phases. The quinones will partition into the lower organic phase.
-
Drying and Resuspension: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and resuspend the dried lipid extract in a small, precise volume of a suitable solvent (e.g., ethanol or 2-propanol).
-
HPLC Analysis:
-
Inject the resuspended extract onto a C18 RP-HPLC column.
-
Use an isocratic mobile phase, typically a mixture of methanol and ethanol or another nonpolar solvent system.
-
Detect the quinones using a UV detector, typically at a wavelength of 248 nm or 270 nm.
-
Identify the MK-10 peak by comparing its retention time to a pure MK-10 standard.
-
Quantify the amount of MK-10 by integrating the peak area and comparing it to a standard curve generated from known concentrations of the MK-10 standard.
-
| Strain | Relevant Genotype | Expected MK-10 Titer (µg/g DCW) | Interpretation |
| Wild-Type | ddsA+ | 150.5 | Baseline production level. |
| Knockout Mutant | ΔddsA | Not Detected | Confirms ddsA is necessary for MK-10 synthesis. |
| Complemented Mutant | ΔddsA + p-ddsA | 142.8 | Restores production, confirming the phenotype was not due to polar effects. |
| E. coli Host | Empty Vector | Not Detected | Host does not produce MK-10 natively. |
| Engineered E. coli | p-ddsA | 95.2 | Confirms ddsA is sufficient to confer MK-10 synthesis. |
| DCW: Dry Cell Weight. Data is illustrative. |
Section 4: Metabolic Engineering for Enhanced MK-10 Production
Once the genetic basis is established, efforts can turn to enhancing production. This involves treating the cell as a biochemical factory and optimizing the assembly line.[11][12]
-
Causality: The final titer of MK-10 is a function of precursor supply, the efficiency of the biosynthetic enzymes, and the metabolic flux lost to competing pathways. By systematically addressing these potential bottlenecks, production can be significantly increased.[13]
Key Strategies:
-
Overexpression of Rate-Limiting Enzymes: The decaprenyl diphosphate synthase (ddsA) and the prenyltransferase (menA) are often key control points. Placing these genes under the control of strong, tunable promoters can increase the catalytic capacity of these steps.[14]
-
Increasing Precursor Supply:
-
Shikimate Pathway: Enhance the flux towards the chorismate precursor by overexpressing key enzymes like aroG or aroF (DAHP synthase) with feedback-resistant mutations.
-
MEP Pathway: Boost the supply of IPP and DMAPP for the isoprenoid side chain by overexpressing enzymes like dxs (DXP synthase) and idi (IPP isomerase).[11]
-
-
Blocking Competing Pathways:
-
Gene Attenuation/Knockout: In host organisms that produce multiple quinone types (e.g., ubiquinone), it may be beneficial to down-regulate or knock out genes in the competing pathway to redirect shared precursors towards menaquinone synthesis.[15] For example, reducing the expression of ubiA (which also uses a polyprenyl diphosphate substrate) could increase the pool available for MenA.
-
Caption: Metabolic engineering strategies to boost MK-10 production.
Conclusion
The genetic basis of menaquinone-10 production is a fascinating interplay between a conserved pathway for its aromatic core and a specific synthase that defines its unique long-chain identity. By employing a logical, self-validating workflow that combines bioinformatics, precise genetic manipulation, and robust analytical chemistry, researchers can confidently identify and characterize the genes responsible for its synthesis. These foundational insights not only advance our understanding of microbial physiology but also unlock the potential to engineer microorganisms for the high-titer production of this valuable molecule.
References
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StudySmarter. (2024, August 27). Microbial Genetics: Techniques & Applications. [Link]
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Cui, T., et al. (2024, July 4). Combinatorial metabolic engineering of Bacillus subtilis for menaquinone-7 biosynthesis. Biotechnology and Bioengineering. [Link]
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Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). In Escherichia coli and Salmonella: Cellular and Molecular Biology. ASM Press. [Link]
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Wikipedia. (n.d.). Vitamin K2. Retrieved January 10, 2026, from [Link]
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Jumpathong, J., et al. (2024, January 9). Menaquinone production in genetically engineered E. coli. FEMS Microbiology Letters, 371. [Link]
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Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(16), 4319–4322. [Link]
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Verdier, A., et al. (2021). Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactobacillus buchneri. Metabolites, 11(7), 449. [Link]
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Palaniappan, C., & Meganathan, R. (1997). Menaquinone (vitamin K2) biosynthesis: evidence that the Escherichia coli menD gene encodes both 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid synthase and alpha-ketoglutarate decarboxylase activities. Journal of Bacteriology, 179(5), 1439–1444. [Link]
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Sun, Z., et al. (2021). Highly Efficient Production of Menaquinone-7 from Glucose by Metabolically Engineered Escherichia coli. ACS Synthetic Biology, 10(4), 855–865. [Link]
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Adrio, J. L., & Demain, A. L. (2014). Metabolic Engineering of Bacteria. BioMed Research International, 2014, 104528. [Link]
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Sharma, V., et al. (1993). Menaquinone (vitamin K2) biosynthesis: nucleotide sequence and expression of the menB gene from Escherichia coli. Journal of Bacteriology, 175(16), 5057–5061. [Link]
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Li, Y., et al. (2024). The Strategy and Application of Gene Attenuation in Metabolic Engineering. International Journal of Molecular Sciences, 25(11), 5949. [Link]
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Quinzii, C. M., et al. (2023). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. International Journal of Molecular Sciences, 24(22), 16462. [Link]
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Baron, S. (Ed.). (1996). Medical Microbiology (4th ed.). University of Texas Medical Branch at Galveston. [Link]
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Choi, K. R., et al. (2016). Systems Metabolic Engineering of Escherichia coli. Microbiology and Molecular Biology Reviews, 80(3), 575–619. [Link]
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Walther, B., & Karl, J. P. (2013). Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements. Advances in Nutrition, 4(4), 426–433. [Link]
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CD Genomics. (n.d.). Microbial Diversity Analysis Methods. Retrieved January 10, 2026, from [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). Characterization of physiological responses to 22 gene knockouts in Escherichia coli central carbon metabolism. Metabolic Engineering, 55, 121–131. [Link]
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Wikipedia. (n.d.). Microbial genetics. Retrieved January 10, 2026, from [Link]
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Parker, J. N., et al. (2024, April 20). 12: Modern Applications of Microbial Genetics. Biology LibreTexts. [Link]
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Linus Pauling Institute. (n.d.). Vitamin K. Oregon State University. [Link]
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Kim, M., & Kim, J. (2022). Production of Vitamin K by Wild-Type and Engineered Microorganisms. Microorganisms, 10(3), 539. [Link]
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ResearchGate. (n.d.). Overexpression (OE) and knockout (KO) targets illustrated in the metabolic map of the central metabolism. Retrieved January 10, 2026, from [Link]
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Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 3(2). [Link]
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Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones, 61, 173–218. [Link]
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ResearchGate. (n.d.). Menaquinone biosynthetic pathway. Retrieved January 10, 2026, from [Link]
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Methodological & Application
Menaquinone-10 quantification in microbial cultures using HPLC
Application Note: AN-HPLC-011
Title: Accurate Quantification of Menaquinone-10 in Microbial Cultures Using Reversed-Phase High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated method for the extraction and quantification of Menaquinone-10 (MK-10), a vital electron carrier in microbial respiratory chains, from bacterial cultures. The protocol employs a modified Bligh and Dyer liquid-liquid extraction to efficiently isolate lipids, followed by analysis using a reversed-phase High-Performance Liquid Chromatography (HPLC) system with photodiode array (PDA) detection. This method provides the sensitivity, specificity, and reproducibility required for accurate quantification of MK-10 in complex biological matrices, supporting research in microbial physiology, antibiotic development, and industrial fermentation.
Introduction
Menaquinones (MKs), also known as Vitamin K2, are a class of lipid-soluble molecules essential for the function of electron transport chains in most bacteria and archaea. They consist of a 2-methyl-1,4-naphthoquinone ring with a variable-length polyisoprenoid side chain. Menaquinone-10 (MK-10), featuring a side chain with ten isoprenoid units, is a common form found in various microbial species. The accurate quantification of MK-10 is critical for understanding microbial metabolism, assessing the physiological state of cultures, and identifying potential targets for antimicrobial drug development.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of menaquinones due to its high resolution and sensitivity.[1][2] This note provides a comprehensive protocol, from sample preparation to data analysis, designed to yield reliable and accurate measurements of MK-10.
Principle of the Method
The methodology is based on two core principles:
-
Solvent-Based Lipid Extraction: A modified Bligh and Dyer method is employed, using a chloroform/methanol/water solvent system to disrupt cell membranes and create a biphasic mixture.[3][4][5] The hydrophobic menaquinones partition into the lower chloroform phase, effectively separating them from polar cellular components like proteins and sugars.[3]
-
Reversed-Phase Chromatography: The lipid extract is analyzed on a C18 stationary phase column. Menaquinones are separated based on their hydrophobicity. A non-polar mobile phase allows for the elution and separation of different menaquinone homologs. MK-10 is identified by its characteristic retention time and quantified using its UV absorbance, typically around 248 nm, against an external standard calibration curve.[6][7][8]
Materials, Reagents, and Instrumentation
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[9][10][11]
-
Refrigerated centrifuge capable of handling 50 mL tubes at >4,000 x g.
-
Rotary evaporator or centrifugal vacuum concentrator (e.g., SpeedVac).[12]
-
Vortex mixer.
-
Analytical balance.
-
Glass centrifuge tubes (50 mL, solvent-resistant).
-
Syringe filters (0.22 µm, PTFE).
Reagents and Standards
-
Menaquinone-10 (MK-10) standard (≥98% purity).
-
HPLC-grade Chloroform (CHCl₃).
-
HPLC-grade Methanol (MeOH).
-
HPLC-grade Isopropanol (IPA).
-
Deionized water (≥18.2 MΩ·cm).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Nitrogen gas, high purity.
Experimental Protocols
Preparation of MK-10 Standard Solutions
Causality Insight: A precise calibration curve is the foundation of accurate quantification. Preparing a fresh stock solution and subsequent dilutions minimizes errors from solvent evaporation or degradation of the standard.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of MK-10 standard. Dissolve in 10 mL of isopropanol in an amber volumetric flask. Store at -20°C.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution into 9 mL of isopropanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the 100 µg/mL working standard with isopropanol. A suggested concentration range is 0.5, 1, 5, 10, 25, and 50 µg/mL.
-
Transfer standards to amber HPLC vials to prevent photodegradation.
Sample Preparation: Menaquinone Extraction
Causality Insight: This protocol is designed to maximize the recovery of hydrophobic menaquinones while minimizing contamination from other cellular components. Performing steps on ice and under dim light is crucial as menaquinones are sensitive to heat and light.
-
Cell Harvesting: Transfer a known volume of microbial culture (e.g., 50 mL) to a pre-weighed 50 mL centrifuge tube. Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Cell Washing: Discard the supernatant. Resuspend the cell pellet in 20 mL of ice-cold PBS. This step removes residual media components that could interfere with the extraction. Centrifuge again under the same conditions and discard the supernatant. Determine the wet cell weight.
-
Lipid Extraction (Modified Bligh & Dyer): [3][13]
-
To the cell pellet, add 5 mL of Methanol. Vortex vigorously for 1 minute to begin cell lysis and denaturation of proteins.
-
Add 2.5 mL of Chloroform. Vortex for 2 minutes. The mixture should be a single phase.
-
Add 2.5 mL of Chloroform. Vortex for 30 seconds.
-
Add 2.5 mL of deionized water. Vortex for 30 seconds. This induces phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation. Three layers will be visible: an upper aqueous/methanol layer, a protein interface, and a lower chloroform layer containing the lipids.
-
-
Isolate Lipid Phase: Carefully aspirate the bottom chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed amber glass tube.
-
Re-extraction: To maximize yield, add another 2 mL of chloroform to the remaining aqueous/cell debris mixture, vortex for 1 minute, centrifuge, and combine the lower chloroform phase with the first extract.
-
Solvent Evaporation: Evaporate the pooled chloroform extract to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a precise volume (e.g., 500 µL) of isopropanol. Vortex thoroughly to ensure all lipids are redissolved.
-
Clarification: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial. The sample is now ready for analysis.
HPLC Analysis
Causality Insight: A C18 column is chosen for its non-polar stationary phase, which effectively retains the highly hydrophobic MK-10 molecule. The isocratic mobile phase of Methanol and Isopropanol provides a balance of polarity to elute MK-10 with a sharp peak shape and reasonable retention time.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Methanol / Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | PDA, monitoring at 248 nm |
| Run Time | 20 minutes |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards (0.5-50 µg/mL) into the HPLC system. Plot the peak area of MK-10 as a function of concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.999 is required for accurate quantification.[8]
-
Sample Analysis: Inject the prepared microbial extracts. Identify the MK-10 peak in the sample chromatogram by comparing its retention time to that of the authentic standard.
-
Calculation: Use the peak area of MK-10 from the sample chromatogram and the calibration curve equation to calculate the concentration in the reconstituted extract.
Concentration in Extract (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Final Quantification: Calculate the total amount of MK-10 per gram of wet cell weight.
MK-10 (µg/g) = [Conc. in Extract (µg/mL) * Reconstitution Volume (mL)] / Wet Cell Weight (g)
Sample Data Table
| Sample ID | Wet Cell Weight (g) | Peak Area | Conc. in Extract (µg/mL) | MK-10 Content (µg/g) |
| Control 1 | 0.85 | 154320 | 12.8 | 7.53 |
| Control 2 | 0.88 | 161050 | 13.4 | 7.61 |
| Treated 1 | 0.91 | 85430 | 7.1 | 3.90 |
| Treated 2 | 0.89 | 89970 | 7.5 | 4.21 |
Workflow Visualization
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Efficient Extraction of Menaquinone-10 (MK-10) from Bacterial Cells
An Application Guide and Standard Operating Protocol
Abstract
Menaquinone-10 (MK-10), a long-chain isoform of Vitamin K2, is a vital lipid-soluble molecule synthesized by various bacteria and plays a crucial role as an electron carrier in the bacterial respiratory chain.[1][2] Its emerging significance in human health, particularly in bone and cardiovascular wellness, has intensified the need for robust methods to isolate it from microbial sources for research and pharmaceutical development. This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of MK-10 from bacterial biomass. We move beyond a simple recitation of steps to explain the underlying principles of each methodological choice, ensuring a protocol that is both effective and adaptable.
| Introduction: The Significance of Menaquinone-10
Vitamin K2 comprises a family of molecules known as menaquinones (MK-n), which are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain at the C3 position.[3] The 'n' in MK-n denotes the number of isoprenoid units.[4] While shorter-chain menaquinones like MK-4 and MK-7 are well-studied, longer-chain variants such as MK-10 are gaining attention. These long-chain menaquinones are produced exclusively by bacteria.[5] For instance, key genera of the human intestinal flora, such as Bacteroides, are known to synthesize MK-10 and MK-11.[1]
The extraction of these lipophilic molecules is challenging because they are tightly embedded within the bacterial cytoplasmic membrane.[5][6] An effective protocol must therefore achieve efficient cell lysis to liberate the membrane components, followed by a selective extraction of lipids and subsequent purification of the target menaquinone from a complex lipid mixture.
| Principle of the Extraction Workflow
The overall strategy involves a multi-stage process beginning with the cultivation and harvesting of bacterial biomass, followed by cell disruption, lipid extraction, purification of the menaquinone fraction, and concluding with analytical quantification. Each stage presents choices that impact yield and purity, which this guide will explore in detail.
Figure 1: General workflow for Menaquinone-10 extraction.
| Part 1: Biomass Production and Harvesting
The successful extraction of MK-10 begins with high-quality bacterial biomass. The choice of bacterial strain is paramount; organisms known to produce long-chain menaquinones, such as Lactococcus lactis or species within Bacteroides, are common targets.[1][3][7]
Protocol 2.1: Cell Culture and Harvesting
-
Bacterial Cultivation: Grow the selected bacterial strain in an appropriate liquid culture medium until it reaches the late logarithmic or early stationary growth phase, as menaquinone content is often maximal at this stage. For example, Lactococcus lactis can be grown in M17 broth supplemented with glucose.
-
Cell Harvesting: Collect the bacterial cells from the culture medium by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[8] Alternatively, filtration can be used for larger volumes.
-
Cell Washing: Discard the supernatant and wash the cell pellet to remove residual growth medium and other contaminants. Resuspend the pellet in a suitable buffer, such as phosphate-buffered saline (PBS) or 10 mM Tris-HCl (pH 7.4), and repeat the centrifugation step.[8][9] This washing step is critical to prevent media components from interfering with downstream extraction.
-
Biomass Handling: The resulting wet cell pellet can be used directly for extraction or be freeze-dried (lyophilized) for long-term storage or for use in protocols that require dry biomass.[8] Working with wet biomass can be faster, but protocols must be adjusted accordingly.[8][10]
| Part 2: Cell Disruption and Lipid Extraction
This is the most critical phase of the process. Because menaquinones are located in the cytoplasmic membrane, the cell wall and membrane must be efficiently disrupted to allow solvent access.[5] We present two primary strategies: a classic two-step enzymatic/chemical method and a more modern, integrated single-step "green solvent" approach.
Strategy A: Two-Step Lysis and Extraction (Lysozyme-Chloroform-Methanol)
This method, often referred to as the LCM method, is highly effective for bacteria with robust cell walls, such as Actinomycetes, and provides a high yield.[8] It involves an initial enzymatic digestion of the cell wall, followed by a potent lipid extraction using a chloroform-methanol solvent system.
-
Enzymatic Lysis:
-
Resuspend the washed wet cell pellet (approx. 0.7-1.0 g) in 50 mL of 10 mM Tris-HCl buffer (pH 7.4).[8]
-
Add 50 mg of lysozyme to the cell suspension.[8]
-
Mix thoroughly and incubate in a 37°C water bath for 1 hour, shaking for 1 minute every 10 minutes to ensure complete digestion of the peptidoglycan cell wall.[8]
-
Centrifuge the mixture at 6,000 x g for 15 minutes to collect the lysozyme-treated cells (protoplasts).[8]
-
-
Solvent Extraction:
-
To the protoplast pellet, add 10 mL of a chloroform/methanol mixture (2:1 v/v).[8]
-
Shake vigorously for 1 minute to extract the lipids, including MK-10. Menaquinones are nonpolar and will readily partition into this organic phase.
-
Repeat the chloroform-methanol extraction two more times, collecting the organic phase each time after centrifugation.[8]
-
Pool the approximately 30 mL of crude organic extract.
-
-
Solvent Removal:
-
Dry the pooled extract using a rotary evaporator at a low temperature (e.g., 35°C) to avoid degradation of the menaquinones.[8]
-
The resulting dry lipid film is now ready for purification or direct analysis.
-
Figure 2: Workflow for the Lysozyme-Chloroform-Methanol (LCM) extraction method.
Strategy B: Single-Step Hot Solvent Extraction (Green Chemistry Approach)
Recent studies have focused on more sustainable and efficient methods that combine cell disruption and extraction into a single step using "green" solvents like ethanol.[5][10] This approach can be enhanced with external energy sources like heat or microwaves.
-
Solvent Addition: Add absolute ethanol to the wet biomass. The optimal ratio and conditions may need to be determined empirically, but a starting point is a biomass concentration of approximately 0.2 g/mL in ethanol.[5][10]
-
Heated Extraction: Heat the ethanol-biomass slurry. Optimal conditions for Lactococcus lactis have been reported at 75°C for about 37 minutes.[5][10] This elevated temperature serves to both disrupt the cell membrane and solubilize the menaquinones.
-
Causality: Ethanol at high temperatures acts as a powerful dehydrating agent, disrupting the lipid bilayer structure of the cell membrane, which facilitates the release and solubilization of embedded menaquinones.
-
-
Microwave-Assisted Enhancement (Optional): For even greater efficiency, microwave-assisted extraction can be employed. A short exposure (e.g., 5 minutes at 125°C) can significantly increase the yield of long-chain menaquinones.[5][10]
-
Solid-Liquid Separation: After extraction, separate the cell debris from the ethanol extract, which now contains the MK-10. This is typically done by centrifugation or filtration.
-
Solvent Removal: Evaporate the ethanol under reduced pressure to obtain the crude lipid extract.
| Parameter | Two-Step LCM Method | Single-Step Hot Ethanol Method |
| Principle | Sequential enzymatic lysis followed by solvent extraction | Combined cell disruption and extraction |
| Key Reagents | Lysozyme, Tris Buffer, Chloroform, Methanol | Ethanol |
| Time | Longer (several hours)[8] | Shorter (under 1 hour)[5][10] |
| Solvent Toxicity | Higher (uses chloroform) | Lower ("Green" solvent)[5] |
| Typical Yield | Generally very high[10] | High, can be optimized to match LCM[5][10] |
| Best For | Gram-positive bacteria, difficult-to-lyse cells | High-throughput screening, sustainable processes |
Table 1: Comparison of primary extraction strategies.
| Part 3: Downstream Processing - Purification
The crude lipid extract contains MK-10 but also a variety of other lipids, pigments, and cellular components. Chromatographic methods are required to purify the menaquinone fraction.
Protocol 4.1: Multi-Step Chromatographic Purification
A common strategy involves sequential chromatographic steps that separate molecules based on different properties like polarity and size.
-
Adsorption Chromatography (e.g., Silica Gel):
-
Dissolve the dry crude extract in a minimal amount of a nonpolar solvent like n-hexane.
-
Load the solution onto a silica gel column.
-
Elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually introducing a more polar solvent like diethyl ether or isopropanol.
-
Menaquinones are less polar than phospholipids but more polar than triglycerides. They will elute in specific fractions that can be collected and tested for their presence.
-
-
Gel Permeation Chromatography (GPC):
-
This step separates molecules based on size. It is effective for removing very large or very small contaminant molecules from the menaquinone-containing fractions.
-
-
Reverse-Phase Chromatography (C18):
-
This is a high-resolution step ideal for separating different menaquinone homologs (e.g., MK-9 from MK-10) and for final polishing.
-
The fractions from the previous step are dried, redissolved in a suitable solvent (e.g., methanol), and injected into a reverse-phase C18 column.[11]
-
Elution is typically performed with a mobile phase like methanol or an ethanol/isopropanol mixture.[11]
-
| Part 4: Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying menaquinones.[12][13] The choice of detector is crucial; UV detection is common, but fluorescence detection after post-column reduction offers superior sensitivity and specificity.[14]
Protocol 5.1: HPLC Analysis of MK-10
-
Sample Preparation: Dissolve the purified, dried extract or a known amount of the crude extract in a suitable solvent compatible with the HPLC mobile phase (e.g., ethanol or a methanol/dichloromethane mixture).[11][15] Filter the sample through a 0.45 µm filter before injection.[13]
-
Chromatographic System:
-
Column: A reverse-phase C18 column is typically used (e.g., 5 µm particle size, 125 mm x 4.0 mm).[13] For better separation of long-chain homologs, a C30 column can also be effective.[14]
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 95:5 v/v) or a gradient system involving methanol, water, and acetonitrile.[13][14] The exact composition should be optimized to achieve baseline separation of MK-10 from other peaks.
-
Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.[13]
-
-
Detection:
-
UV Detection: Monitor the column effluent at approximately 248 nm, which is a common absorbance maximum for the naphthoquinone ring.[13]
-
Fluorescence Detection (Recommended): For higher sensitivity, use an in-line post-column reduction system. A small column packed with metallic zinc is placed between the analytical column and the detector.[14] The zinc reduces the naphthoquinone ring to a fluorescent hydroquinone. The fluorescence is then measured with an excitation wavelength of ~243 nm and an emission wavelength of ~430 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified MK-10 standard of known concentrations.
-
Inject the standards and the prepared sample extract into the HPLC system.
-
Identify the MK-10 peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the concentration of MK-10 in the sample by relating its peak area to the calibration curve.
-
| References
-
MtoZ Biolabs. (n.d.). What Are the Methods for Extracting Bacterial Cell Membrane Lipids? Retrieved from [Link]
-
Wikipedia. (2024). Vitamin K2. Retrieved from [Link]
-
Tan, S. P., et al. (2020). Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass. Green Chemistry, 22(21), 7497-7507. Retrieved from [Link]
-
Li, J., et al. (2021). A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. Journal of Microbiological Methods, 186, 106240. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass | Request PDF. Retrieved from [Link]
-
Hampton, R. Y., et al. (2013). Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria. Journal of Visualized Experiments, (79), 50623. Retrieved from [Link]
-
ResearchGate. (n.d.). Menaquinones, Bacteria, and Foods: Vitamin K2 in the Diet | Request PDF. Retrieved from [Link]
-
Walther, B., et al. (2013). Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements. Advances in Nutrition, 4(4), 426–433. Retrieved from [Link]
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Russo, D., et al. (2023). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega, 8(18), 16375–16382. Retrieved from [Link]
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ResearchGate. (n.d.). Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium | Request PDF. Retrieved from [Link]
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Kim, M., & Kim, J. (2022). Production of Vitamin K by Wild-Type and Engineered Microorganisms. Microorganisms, 10(3), 563. Retrieved from [Link]
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Berenjian, A., et al. (2021). Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. Frontiers in Bioengineering and Biotechnology, 9, 706031. Retrieved from [Link]
-
Bitesize Bio. (2023). 8 Cell Lysis Methods Explained. Retrieved from [Link]
-
Google Patents. (n.d.). WO2018112165A1 - Methods for lipid extraction and identification of microbes using same via mass spectrometry. Retrieved from
-
Abdel-Razik, A. F., et al. (2025). Vitamin K (Menaquinone) from marine Kocuria sp. RAM1: optimization, characterization and potential in vitro biological activities. Microbial Cell Factories, 24(1), 123. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of Phylloquinone and Menaquinones in Foods by HPLC. Retrieved from [Link]
-
Linus Pauling Institute. (2023). Vitamin K. Oregon State University. Retrieved from [Link]
-
Sadowski, J. A., et al. (2010). Measurement of Menadione in Urine by HPLC. Nutrients, 2(3), 325–331. Retrieved from [Link]
-
Panda, S. S., et al. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. Journal of Applied Pharmaceutical Science, 6(12), 170-174. Retrieved from [Link]
-
Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 54(6), 1087–1095. Retrieved from [Link]
-
Szterk, A., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Retrieved from [Link]
-
Szterk, A., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid, high performance method for the determination of vitamin K1, menaquinone-4 and vitamin K1 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry. Retrieved from [Link]
-
Google Patents. (n.d.). KR102173340B1 - High efficiency purification method for Menaquinone-7 recovery from fermentation media. Retrieved from
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Application of Menaquinone-10 in In Vitro Fermentation Models: A Technical Guide
Introduction: The Significance of Menaquinone-10 in Gut Microbiota Research
Menaquinone-10 (MK-10), a long-chain form of vitamin K2, is a vital component of the electron transport chain in numerous anaerobic and facultatively anaerobic bacteria.[1][2] Within the complex ecosystem of the human gut, specific bacterial genera, notably Bacteroides, are primary producers of MK-10.[3][4] This molecule's role extends beyond simple bacterial respiration; it is emerging as a significant factor in shaping the composition and metabolic activity of the gut microbiota.[5][6] Understanding the influence of MK-10 is paramount for researchers in microbiology, nutrition, and drug development, as it may hold keys to modulating the gut microbiome for therapeutic benefit.
This technical guide provides detailed application notes and protocols for the utilization of Menaquinone-10 in in vitro fermentation models. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate the impact of exogenously applied MK-10 on microbial communities. The protocols herein are synthesized from established methodologies in in vitro fermentation and analytical chemistry, tailored to the specific properties of MK-10.
PART 1: Foundational Knowledge and Experimental Rationale
Physicochemical Properties of Menaquinone-10
A thorough understanding of MK-10's properties is critical for successful experimental design.
| Property | Value/Description | Implication for In Vitro Studies |
| Molecular Formula | C₆₁H₈₈O₂[7] | High molecular weight, indicative of its lipophilic nature. |
| Molecular Weight | 853.3 g/mol [7] | To be considered for molar concentration calculations. |
| Solubility | Practically insoluble in water; soluble in organic solvents like DMSO, ethanol, hexane, and chloroform.[2][8][9] | Stock solutions must be prepared in an appropriate organic solvent. The final concentration of the solvent in the fermentation medium must be kept low (typically <0.1%) to avoid toxicity to the microbes. |
| Stability | Sensitive to light and alkaline conditions.[8][10] | All handling, storage, and experimental procedures should be conducted with protection from light. The pH of the fermentation medium should be controlled and monitored. |
Rationale for Exogenous Application of MK-10 in In Vitro Fermentation
While many gut microbes synthesize their own menaquinones, the exogenous application of MK-10 in in vitro models allows for the controlled investigation of several key questions:
-
Impact on Community Structure: Does an elevated concentration of MK-10 favor the growth of specific bacterial taxa that can utilize it as an electron carrier?
-
Modulation of Metabolic Output: How does the availability of exogenous MK-10 influence the production of key microbial metabolites, such as short-chain fatty acids (SCFAs), gases, and other secondary metabolites?
-
Functional Redundancy and Competition: Can exogenous MK-10 rescue the growth of bacteria with impaired menaquinone biosynthesis pathways, and how does it affect the competitive landscape within the microbial community?
-
Prebiotic and Postbiotic Effects: Can MK-10 be considered a postbiotic, directly influencing the gut microbiota, or does it enhance the effects of prebiotics by modulating their fermentation?
PART 2: Experimental Protocols
This section provides a step-by-step guide for the application of MK-10 in a batch in vitro fermentation model. This model is suitable for screening purposes and for studying the short-term effects of MK-10.[11][12]
Preparation of Menaquinone-10 Stock Solution
Causality: Due to its poor aqueous solubility, a concentrated stock solution in an organic solvent is necessary for accurate and reproducible dosing into the fermentation medium.
Materials:
-
Menaquinone-10 (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
In a sterile, amber microcentrifuge tube, weigh a precise amount of MK-10.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex vigorously for 2-3 minutes to dissolve the MK-10. Gentle warming (up to 60°C) and sonication can aid dissolution.[2]
-
Visually inspect the solution to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
In Vitro Batch Fermentation Protocol
Causality: This protocol simulates the anaerobic conditions of the distal colon, allowing for the study of the direct effects of MK-10 on a fecal microbiota.
Materials:
-
Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)
-
Sterile fermentation vessels (e.g., 50 mL serum bottles with butyl rubber stoppers and aluminum seals)
-
Basal fermentation medium (see recipe below)
-
Fresh human fecal sample from a healthy donor
-
Phosphate-buffered saline (PBS), anaerobic
-
Menaquinone-10 stock solution (from Protocol 2.1)
-
Vehicle control (DMSO)
-
Substrate of interest (e.g., prebiotic fiber like inulin)
-
pH meter
-
Syringes and needles for sampling
Basal Fermentation Medium Recipe (per liter):
| Component | Amount |
| Peptone water | 2 g |
| Yeast extract | 2 g |
| NaCl | 0.1 g |
| K₂HPO₄ | 0.04 g |
| KH₂PO₄ | 0.04 g |
| MgSO₄·7H₂O | 0.01 g |
| CaCl₂·6H₂O | 0.01 g |
| NaHCO₃ | 2 g |
| Tween 80 | 2 mL |
| Hemin solution (5 mg/mL) | 1 mL |
| Cysteine HCl | 0.5 g |
| Resazurin (0.1% w/v) | 1 mL |
| Distilled water | to 1 L |
Protocol:
-
Preparation of Fermentation Medium: Prepare the basal medium, excluding cysteine HCl, and autoclave. Allow to cool to room temperature inside the anaerobic chamber. Add the filter-sterilized cysteine HCl just before use.
-
Fecal Slurry Preparation: Inside the anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in anaerobic PBS. Filter through sterile cheesecloth to remove large particulate matter.
-
Experimental Setup:
-
To each sterile fermentation vessel, add the desired amount of the basal medium.
-
Add the substrate of interest (e.g., inulin to a final concentration of 1% w/v).
-
Spike the vessels with the MK-10 stock solution to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Prepare a vehicle control group by adding an equivalent volume of DMSO.
-
Prepare a positive control group (fecal slurry + substrate, no MK-10) and a negative control group (fecal slurry, no substrate, no MK-10).
-
-
Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 5-10% (v/v).
-
Incubation: Seal the vessels and incubate at 37°C for a defined period (e.g., 24 or 48 hours) with gentle shaking.
-
Sampling: At specified time points (e.g., 0, 12, 24, 48 hours), collect samples anaerobically using a sterile syringe for pH measurement, metabolite analysis, and microbial community analysis.
Extraction of Menaquinone-10 from Fermentation Broth
Causality: A robust solvent extraction method is required to isolate the lipophilic MK-10 from the complex aqueous fermentation matrix for subsequent quantification.
Materials:
-
Fermentation broth sample
-
Internal standard (e.g., Menaquinone-4 or a deuterated MK-10 analog)
-
Isopropanol
-
n-Hexane
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or rotary evaporator
Protocol:
-
To 1 mL of fermentation broth, add a known amount of the internal standard.
-
Add 2 mL of a 1:2 (v/v) mixture of isopropanol and n-hexane.[12]
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.[12]
-
Carefully collect the upper n-hexane layer.
-
Repeat the extraction of the aqueous layer with another 2 mL of n-hexane and combine the organic layers.
-
Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.[12]
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.
Quantification of Menaquinone-10 by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for the separation and quantification of menaquinones.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: Isocratic mixture of 2-propanol and n-hexane (e.g., 2:1 v/v) or a gradient of methanol and ethanol.
-
MK-10 standard for calibration curve
-
Reconstituted sample extract (from Protocol 2.3)
Protocol:
-
Calibration Curve: Prepare a series of MK-10 standards of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the reconstituted sample extract into the HPLC system.
-
Quantification: Identify the MK-10 peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of MK-10 in the sample using the calibration curve and correcting for the recovery of the internal standard. The UV detection wavelength is typically set at 248 nm.
PART 3: Visualization and Data Presentation
Experimental Workflow
Caption: General workflow for studying the effects of Menaquinone-10 in an in vitro fermentation model.
Potential Impact of MK-10 on Bacterial Metabolism
Caption: Proposed mechanism of how exogenous MK-10 may enhance anaerobic respiration and alter metabolite production.
Expected Outcomes and Interpretation
-
Changes in Microbial Composition: An increase in the relative abundance of bacteria known to utilize menaquinones in their respiratory chains, such as members of the phylum Bacteroidetes, may be observed.
-
Alterations in SCFA Production: The impact on SCFA profiles can be complex. Enhanced anaerobic respiration facilitated by MK-10 could potentially shift the fermentation pathways, leading to changes in the ratios of acetate, propionate, and butyrate.
-
pH Modulation: Changes in the production of acidic metabolites will be reflected in the pH of the fermentation broth.
-
MK-10 Consumption: A decrease in the concentration of MK-10 over the fermentation period would indicate its utilization by the microbial community.
References
-
Don Whitley Scientific. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality. [Link]
-
Ellis, J. L., et al. (2021). Dietary vitamin K is remodeled by gut microbiota and influences community composition. Gut Microbes, 13(1), 1-18. [Link]
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Morishita, T., et al. (1999). Production of menaquinones by lactic acid bacteria. Journal of dairy science, 82(9), 1899-1903. [Link]
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Suvarna, V., et al. (2018). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of bacteriology, 180(11), 2782-2787. [Link]
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Wei, Y., et al. (2018). Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium. Journal of Chromatography B, 1092, 337-343. [Link]
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Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(1). [Link]
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Yan, J., et al. (2022). The Relationship Among Intestinal Bacteria, Vitamin K and Response of Vitamin K Antagonist: A Review of Evidence and Potential Mechanism. Frontiers in Cellular and Infection Microbiology, 12, 861387. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Vitamin K substances. IARC monographs on the evaluation of carcinogenic risks to humans, 76, 417-436. [Link]
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Sree, P. R., & Kanjilal, S. (2018). Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method. Current pharmaceutical analysis, 14(4), 358-364. [Link]
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Chen, Y., et al. (2022). Vitamin K and Hallmarks of Ageing: Focus on Diet and Gut Microbiome. Nutrients, 14(10), 2054. [Link]
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Ingle, A. D., et al. (2021). Vitamin K Analogs Influence the Growth and Virulence Potential of Enterohemorrhagic Escherichia coli. Applied and environmental microbiology, 87(15), e00331-21. [Link]
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Nowicka, B., & Kruk, J. (2010). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1797(6-7), 1091-1102. [Link]
-
Karl, J. P., et al. (2017). Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults. The American journal of clinical nutrition, 106(4), 1052-1061. [Link]
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Beulens, J. W., et al. (2013). The role of menaquinones (vitamin K2) in human health. British Journal of Nutrition, 110(8), 1357-1368. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9988135, Menaquinone 10. [Link]
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Cirilli, M., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. [Link]
-
Mahdinia, E., et al. (2019). EVALUATION OF VITAMIN K (MENAQUINONE-7) STABILITY AND SECRETION IN GLUCOSE AND GLYCEROL-BASED MEDIA BY BACILLUS SUBTILIS NATTO. Acta Alimentaria, 48(4), 405-414. [Link]
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Meganathan, R. (1996). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Escherichia coli and Salmonella: Cellular and Molecular Biology, 2nd ed., 642-656. [Link]
-
Wikipedia. (n.d.). Vitamin K2. [Link]
-
Berenjian, A., et al. (2020). Menaquinones, Bacteria, and Foods: Vitamin K2 in the Diet. Bioactive Molecules in Food, 1-21. [Link]
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- 4. Dietary vitamin K is remodeled by gut microbiota and influences community composition - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound | C61H88O2 | CID 9988135 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Isolation and Quantification of Menaquinone-10 from Complex Biological Matrices
Abstract: Menaquinone-10 (MK-10), a long-chain form of vitamin K2, is a vital lipid-soluble molecule primarily synthesized by bacteria.[1] Its role in bacterial electron transport is well-established, and emerging research points towards its significance in human health. However, its extreme lipophilicity and typically low concentrations within intricate biological matrices—such as bacterial cultures, fermented foods, and animal tissues—present significant analytical challenges.[2] Isolating MK-10 requires a multi-step process designed to efficiently extract it from the matrix, remove a vast excess of interfering lipids, and chromatographically resolve it from structurally similar menaquinones. This document provides a detailed, field-proven protocol for the robust isolation, purification, and quantification of MK-10, emphasizing the scientific rationale behind each step to ensure accuracy and reproducibility.
Introduction to Menaquinone-10: Properties and Challenges
Menaquinone-10 is a member of the vitamin K2 family, characterized by a 2-methyl-1,4-naphthoquinone head and a long polyisoprenyl tail. Specifically, MK-10 possesses a side chain with ten isoprene units, giving it the chemical formula C₆₁H₈₈O₂ and a molecular weight of approximately 853.35 g/mol .[][4] This extensive, non-polar tail dictates its physicochemical properties:
-
High Lipophilicity: MK-10 is insoluble in water and highly soluble in non-polar organic solvents like hexane and chloroform.[5]
-
Structural Similarity: It co-exists with other menaquinones (e.g., MK-4, MK-7, MK-9) that differ only in the length of their side chains, making chromatographic separation essential.[6]
-
Sensitivity: Like other vitamin K vitamers, MK-10 is sensitive to light and alkaline conditions, necessitating careful handling throughout the isolation process to prevent degradation.[5][7]
The primary challenge in MK-10 analysis is its low abundance relative to other lipids (e.g., triglycerides, phospholipids) in biological samples. Therefore, a successful protocol must prioritize the systematic removal of these interfering substances before final analysis.
Strategic Workflow for MK-10 Isolation
A robust workflow for MK-10 isolation is a sequential process of enrichment and purification. The strategy involves an initial bulk extraction to liberate all lipids from the matrix, followed by selective purification steps to isolate the menaquinone fraction, and concluding with high-resolution chromatography for separation and quantification.
Caption: Workflow for isolating Menaquinone-10 from biological samples.
Experimental Protocols: From Raw Sample to Pure Analyte
Safety Precaution: All steps should be performed under yellow light or in amber glassware to prevent photodegradation of menaquinones.[7][8]
Protocol 1: Extraction and Saponification
This protocol describes a universal liquid-liquid extraction (LLE) suitable for most matrices, with an optional saponification step for high-fat samples.
Rationale: The choice of solvent is critical. A combination of a polar solvent (like isopropanol) and a non-polar solvent (like hexane) creates a biphasic system. The polar solvent disrupts cell membranes and denatures proteins, releasing the embedded MK-10, which is then partitioned into the non-polar hexane layer.[9][10] For matrices rich in triglycerides (e.g., cheese, animal liver), saponification—the hydrolysis of fats using a strong base—is essential. This converts bulky fats into water-soluble soaps, which can be easily washed away, dramatically cleaning the sample.
Materials:
-
Homogenizer (e.g., bead beater, rotor-stator)
-
2-Propanol
-
n-Hexane
-
Ethanolic Potassium Hydroxide (KOH), 1M
-
Deionized Water
-
Centrifuge
Procedure:
-
Homogenization: Weigh 1-2 g of the biological sample into a centrifuge tube. Add 5 mL of deionized water and homogenize thoroughly to create a uniform slurry.
-
Initial Extraction (LLE):
-
To the homogenate, add 10 mL of 2-propanol and vortex vigorously for 1 minute to precipitate proteins and begin lipid liberation.
-
Add 15 mL of n-hexane, vortex for 5 minutes, and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the upper n-hexane layer, which contains the total lipid extract, and transfer to a clean round-bottom flask.
-
Repeat the hexane extraction on the lower aqueous layer and pool the hexane fractions.
-
-
Solvent Evaporation: Evaporate the pooled hexane to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Saponification (Perform for high-fat matrices):
-
Redissolve the dried lipid extract in 10 mL of 1M ethanolic KOH.
-
Incubate in a 70°C water bath for 45 minutes to hydrolyze triglycerides.
-
Cool the mixture to room temperature. Add 10 mL of deionized water.
-
Perform a second LLE by adding 15 mL of n-hexane to extract the non-saponifiable lipids, including MK-10. Vortex and centrifuge as before.
-
Collect the upper hexane layer. Repeat the extraction and pool the hexane.
-
-
Final Preparation: Evaporate the final hexane extract to dryness under a gentle stream of nitrogen.
Protocol 2: Solid-Phase Extraction (SPE) Purification
Rationale: SPE provides a crucial clean-up step. A normal-phase silica cartridge is used to separate compounds based on polarity. The highly non-polar MK-10 has minimal interaction with the polar silica stationary phase and can be selectively eluted with a non-polar mobile phase, while more polar contaminants are retained.[2][11][12]
Materials:
-
Silica (Si) SPE Cartridges (500 mg, 3 mL)
-
SPE Vacuum Manifold
-
n-Hexane
-
Diethyl ether
Procedure:
-
Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Redissolve the dried extract from Protocol 1 in 1 mL of n-hexane and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of n-hexane to elute interfering, extremely non-polar compounds like hydrocarbons.
-
Elution: Elute the menaquinone fraction with 5 mL of 4% diethyl ether in n-hexane.[2] This slight increase in solvent polarity is sufficient to displace the menaquinones from the silica.
-
Final Evaporation: Collect the eluate and evaporate to dryness under nitrogen. Reconstitute the purified residue in a known, small volume (e.g., 200 µL) of the HPLC mobile phase for analysis.
Chromatographic Analysis and Detection
Rationale: Reversed-phase HPLC (RP-HPLC) is the most robust and widely used technique for separating menaquinones.[13] A non-polar C18 stationary phase separates the vitamers based on their hydrophobicity. Due to its very long C50 side chain, MK-10 is the most retained among the common menaquinones, allowing for excellent resolution.
For detection, fluorescence offers superior sensitivity and selectivity over standard UV detection.[14] Since menaquinones are not natively fluorescent, a post-column reduction step is employed to convert them to their highly fluorescent hydroquinone form.[15] This is the gold-standard method for sensitive quantification. Mass spectrometry offers the highest specificity and is an excellent alternative for structural confirmation.[10][16]
Protocol 3: RP-HPLC with Post-Column Fluorescence Detection
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and ethanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Post-Column Reactor: A packed column (e.g., 30 mm x 2 mm) containing metallic zinc powder.[9][17]
-
Fluorescence Detector:
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of MK-10 standards of known concentrations in the mobile phase. Inject these to construct a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the reconstituted, purified sample extract from Protocol 2 onto the HPLC system.
-
Quantification: Identify the MK-10 peak in the sample chromatogram based on its retention time relative to the standard. Quantify the amount of MK-10 in the sample using the linear regression equation from the calibration curve.
Data and Method Parameters
The following table summarizes key parameters and expected outcomes for the successful isolation and analysis of MK-10.
| Parameter | Method | Details & Rationale |
| Extraction | Liquid-Liquid Extraction | Solvents: 2-propanol/n-hexane for broad applicability.[9] Chloroform/methanol is effective for bacterial cells.[19] Rationale: Efficiently partitions lipophilic MK-10 into the organic phase. |
| Purification | Solid-Phase Extraction | Stationary Phase: Silica (Normal-Phase). Elution Solvent: n-Hexane with 2-4% diethyl ether.[2][18] Rationale: Removes polar lipids and contaminants, enriching the menaquinone fraction. |
| Chromatography | Reversed-Phase HPLC | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Methanol/Ethanol. Rationale: Separates menaquinones by length of the isoprenyl chain; MK-10 will have a long retention time. |
| Detection | Fluorescence (Post-Column) | Reduction: Metallic Zinc Reactor.[15] Wavelengths (Ex/Em): ~246 nm / ~430 nm.[18] Rationale: High sensitivity and selectivity for K vitamers. |
| Alternative Detection | Mass Spectrometry (MS/MS) | Ionization: APCI or ESI. Mode: Multiple Reaction Monitoring (MRM). Rationale: Unsurpassed specificity for confirmation and quantification in highly complex matrices.[10][20] |
| Quantification | External Standard | Method: Calibration curve from certified reference standards. Linear Range: Typically in the ng/mL range. |
References
-
Analysis of vitamin K by directry coupled supercritical fluid extraction/supercritical fluid chromatography. J-Stage. Available at: [Link]
-
Routine Supercritical Fluid Chromatography Tandem Mass Spectrometry Method for Determination of Vitamin K1 Extracted from Serum with a 96-Well Solid-Phase Extraction Method. PubMed. Available at: [Link]
-
Routine Supercritical Fluid Chromatography Tandem Mass Spectrometry Method for Determination of Vitamin K1 Extracted from Serum. The Journal of Applied Laboratory Medicine. Available at: [Link]
-
Determination of phylloquinone and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc. PubMed. Available at: [Link]
-
Determination of Phylloquinone and Menaquinones in Animal Products with Fluorescence Detection after Postcolumn Reduction with Metallic Zinc. ACS Publications. Available at: [Link]
-
Routine Supercritical Fluid Chromatography Tandem Mass Spectrometry Method for Determination of Vitamin K1 Extracted from Serum with a 96-Well Solid-Phase Extraction Method. ResearchGate. Available at: [Link]
-
Chemical reduction system for the detection of phylloquinone (vitamin K1) and menaquinones (vitamin K2). PubMed. Available at: [Link]
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Determination of Vitamin K1 in Powdered Infant Formulas, Using Supercritical Fluid Extraction and Liquid Chromatography With Electrochemical Detection. PubMed. Available at: [Link]
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Menaquinone 10. PubChem, NIH. Available at: [Link]
-
A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. NIH. Available at: [Link]
-
Determination of Phylloquinone and Menaquinones in Foods by HPLC. ResearchGate. Available at: [Link]
-
Determination of endogenous vitamin K (phylloquinone and menaquinone-n) in plasma by high-performance liquid chromatography using platinum oxide catalyst reduction and fluorescence detection. PubMed. Available at: [Link]
-
Navigating Vitamin K2 Testing: Key Challenges and Emerging Technologies. Eurofins USA. Available at: [Link]
-
Vitamin K (phylloquinone and menaquinones) in foods – Optimisation of extraction, clean-up and LC–ESI-MS/MS method for quantification. ResearchGate. Available at: [Link]
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Menaquinone-10 (Compound). Exposome-Explorer, IARC. Available at: [Link]
-
high-throughput screening strategy for accurate quantification of menaquinone based on fluorescence-activated cell sorting. Oxford Academic. Available at: [Link]
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Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry. ResearchGate. Available at: [Link]
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Vitamin K (phylloquinone and menaquinones) in foods - Optimisation of extraction, clean-up and LC-ESI-MS/MS method for quantification. PubMed. Available at: [Link]
-
Factors Affecting Vitamin K Analysis in Serum, Food and Dietary Supplements. UMass Chan Medical School. Available at: [Link]
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A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study. ResearchGate. Available at: [Link]
-
Methods of Analysis of Vitamin K: A Review. SciSpace. Available at: [Link]
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Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. MDPI. Available at: [Link]
-
Representative mass spectra of menaquinones (MKs). ResearchGate. Available at: [Link]
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Vitamin K (Menaquinone) from marine Kocuria sp. RAM1: optimization, characterization and potential in vitro biological activities. PubMed Central. Available at: [Link]
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This compound. Axios Research. Available at: [Link]
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Vitamin K analysis. Cyberlipid. Available at: [Link]
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Vitamin K2 (as Menaquinone-7) as a permitted form of Vitamin K in FSMP. Food Standards Australia New Zealand. Available at: [Link]
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Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection. NIH. Available at: [Link]
-
Vitamin K2. Wikipedia. Available at: [Link]
-
Separation of Isomers of Vitamin K1 Using Normal Phase HPLC. Fisher Scientific. Available at: [Link]
-
Separation of Bacterial Menaquinones by HPLC Using Reverse Phase (RP18) and a Silver Loaded Ion Exchanger as Stationary Phases. Taylor & Francis Online. Available at: [Link]
-
Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium. ResearchGate. Available at: [Link]
-
A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega. Available at: [Link]
-
Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. MDPI. Available at: [Link]
-
VITAMIN K SUBSTANCES 1. Exposure Data. IARC Publications. Available at: [Link]
-
Production of Vitamin K by Wild-Type and Engineered Microorganisms. PMC, NIH. Available at: [Link]
-
LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PubMed Central. Available at: [Link]
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using menaquinone-10 as a lipid-soluble tracer in membrane studies
Application Note & Protocols
Menaquinone-10 as a High-Fidelity, Lipid-Soluble Tracer for Probing Membrane Dynamics
Abstract
The study of lipid bilayer dynamics, including membrane fusion, lipid transfer, and domain organization, is fundamental to cell biology and drug delivery research. This requires tracers that faithfully report on the membrane environment with minimal perturbation. While fluorescent probes are widely used, their bulky fluorophores can influence membrane properties. Here, we present menaquinone-10 (MK-10), a naturally occurring, highly lipophilic molecule, as a robust lipid-soluble tracer. Its long, unsaturated isoprenoid tail ensures stable and deep insertion into the hydrophobic core of the bilayer, making it an excellent tool for tracking lipid movement and exchange in both model and biological membrane systems. This guide details the principles, protocols, and applications for using MK-10, from its incorporation into liposomes to its quantification via liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction: The Need for a Non-Perturbing Membrane Tracer
Cellular membranes are not static structures; they are dynamic assemblies of lipids and proteins that are in constant motion.[1] The study of these dynamics is crucial for understanding processes like vesicle trafficking, signal transduction, and viral entry. Lipid-soluble tracers, molecules that insert into the membrane and move with the lipid flow, are indispensable tools for these investigations.[2]
The ideal tracer should be:
-
Highly Hydrophobic: To ensure stable, long-term residence within the lipid bilayer without spontaneous desorption into the aqueous phase.[3]
-
Minimally Perturbing: Its presence should not significantly alter the inherent biophysical properties of the membrane, such as fluidity or phase behavior.
-
Quantifiable: Its concentration in different membrane populations must be accurately measurable.
Menaquinone-10 (Vitamin K2, MK-10) is a compelling candidate that meets these criteria. As a vital component of the electron transport chain in many bacterial membranes, it is inherently a membrane-resident molecule.[4][5] Its structure, featuring a compact naphthoquinone headgroup and a very long (50-carbon) polyisoprenoid tail, drives its deep and stable partitioning into the membrane's hydrophobic core.[6] This guide establishes the framework for leveraging these properties to use MK-10 as a high-fidelity tracer in membrane studies.
Physicochemical Properties & Principle of Action
The utility of MK-10 as a membrane tracer is rooted in its distinct chemical and physical properties. Its extreme hydrophobicity ensures that once incorporated, it remains within the lipid bilayer, making it a reliable marker for the lipid phase.
| Property | Value | Source |
| Molecular Formula | C61H88O2 | [7] |
| Molecular Weight | 853.37 g/mol | [7][8] |
| Structure | 2-methyl-3-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-1,4-naphthoquinone | [8] |
| Hydrophobicity (XLogP3) | 20.1 | [7] |
| Nature | Highly lipophilic, neutral lipid | [4][9] |
The principle is straightforward: MK-10 is co-dissolved with phospholipids during the preparation of model membranes (e.g., liposomes). Due to its lipophilic nature, it integrates deeply within the acyl chain region of the bilayer. These "MK-10-loaded" membranes can then be used in various assays. The transfer or movement of MK-10, tracked by extracting the lipids and quantifying the molecule via chromatography, serves as a proxy for the movement and mixing of the host lipids.
Caption: MK-10 stably partitions into the hydrophobic core of the lipid bilayer.
Core Protocols
Protocol 1: Incorporation of MK-10 into Liposomes via Thin-Film Hydration
This protocol describes the creation of MK-10-loaded large unilamellar vesicles (LUVs). The key principle is the co-solubilization of MK-10 with lipids in an organic solvent, ensuring its homogenous distribution within the resulting bilayer.
Causality Behind Choices:
-
Chloroform/Methanol Solvent: This mixture effectively dissolves both the nonpolar MK-10 and the amphipathic phospholipids, ensuring a homogenous mixture before film formation.[10]
-
Thin Film: Creates a large surface area for solvent evaporation and subsequent hydration, promoting efficient liposome formation.[11]
-
Hydration Above Tc: Hydrating the lipid film above the lipid's phase transition temperature (Tc) ensures the lipids are in a fluid state, facilitating the formation of well-structured bilayers.
-
Extrusion: This step produces LUVs with a defined and uniform size distribution, which is critical for reproducibility in quantitative assays.[10]
Materials:
-
Menaquinone-10 (MK-10)
-
Phospholipids (e.g., DOPC, POPC, or a custom lipid mixture)
-
Chloroform and Methanol (HPLC grade)
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes for extrusion
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of MK-10 in chloroform.
-
Prepare a 10 mg/mL stock solution of your desired phospholipid(s) in a 2:1 (v/v) chloroform:methanol mixture.
-
-
Lipid Mixture Preparation:
-
In a clean glass round-bottom flask, combine the phospholipid stock solution and the MK-10 stock solution. A typical molar ratio is 1:200 to 1:1000 (MK-10:lipid). For example, for 10 µmol of lipid, add 10-50 nmol of MK-10.
-
Self-Validation Point: The final MK-10 concentration should be low enough to act as a tracer without significantly altering bulk membrane properties. Studies on similar quinones show miscibility in bilayers at low molar fractions.[9]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 30-40°C.
-
Rotate the flask under reduced pressure to evaporate the organic solvent completely. A thin, uniform, transparent lipid film should form on the inner surface of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the Tc of the lipids.
-
Gently swirl the flask to hydrate the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs). Allow this to hydrate for 1 hour, with occasional vortexing.
-
-
Extrusion (Size Homogenization):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder block to the same temperature as the hydration buffer.
-
Transfer the MLV suspension into one of the extruder syringes.
-
Pass the suspension back and forth through the membrane 11-21 times. The odd number of passes ensures the final sample is in the opposite syringe. The suspension should become translucent, indicating the formation of LUVs.
-
-
Storage:
-
Store the resulting MK-10-loaded liposomes at 4°C. For long-term storage, use a buffer containing a cryoprotectant and store at -80°C. Use within 1-2 weeks for best results.
-
Protocol 2: Extraction and Quantification of MK-10 by LC-MS/MS
To use MK-10 as a tracer, one must be able to accurately measure its concentration within a membrane sample. This protocol uses a robust liquid-liquid extraction followed by sensitive LC-MS/MS analysis.
Causality Behind Choices:
-
Protein Precipitation: Adding ethanol denatures and precipitates proteins, releasing lipids and MK-10 into the solvent.[4]
-
Hexane Extraction: Hexane is a nonpolar solvent that efficiently extracts the highly lipophilic MK-10 and other lipids, while separating them from the more polar, aqueous components.[4]
-
Internal Standard: A deuterated analog (e.g., MK-7-d7) is added at the beginning. It behaves identically to MK-10 during extraction and ionization but is distinguishable by mass. This corrects for any sample loss during preparation and for variations in instrument response, ensuring high accuracy and trustworthiness of the quantification.[12][13]
-
LC-MS/MS: This analytical technique provides exceptional sensitivity and selectivity, allowing for the detection of very low concentrations of MK-10 even in complex biological matrices.[4][14]
Materials:
-
Liposome sample or cell membrane preparation
-
Internal Standard (e.g., MK-7-d7)
-
Ethanol (ice-cold)
-
n-Hexane (HPLC grade)
-
Nitrogen gas stream or centrifugal vacuum concentrator
-
Mobile phase solvents (e.g., Methanol, Acetonitrile, Ammonium Acetate)
-
LC-MS/MS system with a C18 column
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of your liposome or membrane sample, add a known amount of the internal standard (e.g., 10 µL of a 100 ng/mL MK-7-d7 solution).
-
-
Protein Precipitation & Lysis:
-
Add 400 µL of ice-cold ethanol to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins and disrupt membrane structures.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 500 µL of n-hexane.
-
Vortex for 2 minutes to extract the lipids and MK-10 into the hexane phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully collect the upper hexane layer and transfer it to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex thoroughly and transfer to an autosampler vial.
-
Inject the sample onto the LC-MS/MS system.
-
Quantify MK-10 by comparing its peak area ratio to the internal standard against a standard curve prepared with known concentrations of MK-10.
-
Caption: Workflow for the extraction and LC-MS/MS quantification of MK-10.
Example Application: A Liposome Fusion Assay
This assay demonstrates how MK-10 can be used to quantify the extent of membrane fusion between two populations of liposomes.
Principle: Two sets of liposomes are prepared. The "donor" liposomes contain MK-10, and the "acceptor" liposomes do not. A fusogen (e.g., PEG or Ca2+ for PS-containing vesicles) is added to induce fusion. Upon fusion, the lipids and contents of the donor and acceptor vesicles mix. To quantify this, the acceptor liposomes are selectively isolated, and the amount of MK-10 transferred to them is measured.
Methodology:
-
Prepare Donor Liposomes: Synthesize 100 nm LUVs containing 0.1 mol% MK-10 and 1 mol% biotinylated lipid (e.g., DP-EG10-biotin) using Protocol 1.
-
Prepare Acceptor Liposomes: Synthesize 100 nm LUVs with an identical lipid composition but without MK-10 or the biotinylated lipid.
-
Induce Fusion:
-
Mix donor and acceptor liposomes at a 1:9 ratio in a reaction tube.
-
Add a fusogen (e.g., PEG 8000 to a final concentration of 5% w/v).
-
Incubate at 37°C for 30 minutes. A negative control with no fusogen should be run in parallel.
-
-
Isolate Acceptor Population:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 20 minutes to bind the biotinylated donor liposomes (and any unfused donors).
-
Place the tube on a magnetic stand and collect the supernatant, which contains the acceptor liposomes (some of which have now fused with donors).
-
-
Quantify Tracer Transfer:
-
Extract the lipids and MK-10 from the supernatant using Protocol 2.
-
The amount of MK-10 detected is directly proportional to the degree of membrane fusion.
-
Advantages, Limitations, and Comparison
While powerful, it is important to understand the context in which MK-10 excels compared to traditional fluorescent tracers.
| Feature | Menaquinone-10 (MK-10) | Lipophilic Carbocyanine Dyes (DiI, DiO) |
| Principle | Mass-based tracer, quantified by LC-MS/MS. | Fluorescent probe, visualized by microscopy.[15] |
| Membrane Perturbation | Minimal. Biologically relevant structure with no bulky fluorophore. | Potential for perturbation due to large, charged fluorophore headgroup. |
| Detection Method | Endpoint, destructive (extraction required). | Real-time, non-destructive imaging is possible.[16] |
| Sensitivity | Extremely high (pg/mL range with LC-MS/MS).[13] | High, single-molecule detection is possible. |
| Key Advantage | High biochemical fidelity; accurately reflects the lipid phase. | Enables direct visualization of membrane dynamics in living cells.[2] |
| Limitation | No real-time spatial information. | Photobleaching and phototoxicity can be issues. |
Key Advantages of MK-10:
-
Biochemical Authenticity: As a natural lipoquinone, MK-10 is less likely to induce artificial domains or alter membrane curvature compared to synthetic dyes.[6]
-
Resistance to Environmental Quenching: Its quantification by mass is independent of the local chemical environment, unlike fluorescence which can be quenched.
-
Absolute Quantification: LC-MS/MS with an internal standard allows for precise, absolute quantification of tracer concentration, which can be challenging with fluorescence intensity measurements.
Limitations:
-
No Spatiotemporal Resolution: The primary limitation is the inability to perform real-time imaging. Analysis is based on bulk, endpoint measurements.
-
Biological Activity: In metabolically active systems (e.g., certain bacteria), the role of MK-10 in electron transport could be a confounding factor.[17] This is not a concern in model liposome systems.
Conclusion
Menaquinone-10 offers a powerful and biochemically robust alternative to traditional fluorescent probes for use as a lipid-soluble tracer. Its deep, stable integration into the bilayer and the ability to quantify it with high precision and accuracy via LC-MS/MS make it an ideal tool for studying membrane dynamics in reconstituted systems. The protocols outlined in this guide provide a validated framework for researchers, scientists, and drug development professionals to incorporate this high-fidelity tracer into their experimental toolkit, enabling a more accurate understanding of the complex and dynamic nature of lipid membranes.
References
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Luan, L., Frederick, N. P., & Baskin, J. M. (2025). Emerging Approaches for Studying Lipid Dynamics, Metabolism, and Interactions in Cells. Annual Review of Biochemistry. [Link][1][18]
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Sezgin, E., & Schwille, P. (2012). Fluorescence Techniques to Study Lipid Dynamics. Cold Spring Harbor Perspectives in Biology. [Link][16]
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National Center for Biotechnology Information. (n.d.). Menaquinone 10. PubChem Compound Summary for CID 9988135. Retrieved January 14, 2026, from [Link].[7]
-
Riphagen, I. J., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Chromatography B, 1128, 121789. [Link][12]
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Aslam, J., et al. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Clinica Chimica Acta, 493, 112-123. [Link][13]
-
Snyder, N. L., et al. (2020). Interactions of Truncated Menaquinones in Lipid Monolayers and Bilayers. Langmuir, 36(30), 8871–8880. [Link][6]
-
Riphagen, I. J., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. ResearchGate. [Link][14]
-
Giacometti, J., et al. (2025). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega. [Link][19]
-
Chen, J., et al. (2026). Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury. Analytical Chemistry. [Link][20]
-
Saito, H., & Tsuchiya, M. (1985). The Interaction of Menaquinone-4 with Phospholipid Membranes. Chemical & Pharmaceutical Bulletin, 33(2), 550-555. [Link][9]
-
Kruk, J., & Strzałka, K. (2001). Incorporation of plastoquinone and ubiquinone into liposome membranes studied by HPLC analysis. The effect of side chain length and redox state of quinone. Chemistry and Physics of Lipids, 109(2), 163-173. [Link][21]
-
Halder, M., et al. (2013). The role of menaquinones (vitamin K2) in human health. British Journal of Nutrition, 112(2), 169-178. [Link][22]
-
White, S. H., & von Heijne, G. (2007). Using Model Membrane-inserted Hydrophobic Helices to Study the Equilibrium between Transmembrane and Nontransmembrane States. Journal of General Physiology, 129(5), 369-375. [Link][3]
-
Exposome-Explorer. (n.d.). Menaquinone-10 (Compound). Retrieved January 14, 2026, from [Link].[8]
-
Dara, P., et al. (2022). Current Applications of Liposomes for the Delivery of Vitamins: A Systematic Review. Molecules, 27(19), 6566. [Link][11]
-
Domańska, N., & Matwijczuk, A. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3699. [Link][10]
-
Grdeń, D., et al. (2020). The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury. Monatshefte für Chemie - Chemical Monthly, 151, 1007–1016. [Link][23]
-
Abdel-Razik, A. F., et al. (2025). Vitamin K (Menaquinone) from marine Kocuria sp. RAM1: optimization, characterization and potential in vitro biological activities. Microbial Cell Factories, 24(1), 1-18. [Link][17]
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Li, Y., et al. (2025). Hydrophobic Shielding Preserves Transmembrane Secondary Structure in the Gas Phase. The Journal of Physical Chemistry Letters. [Link][24]
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Catalyst University. (2020, December 6). Vitamin K (menaquinone) Biosynthesis [Video]. YouTube. [Link][25]
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- 25. youtube.com [youtube.com]
Application Note & Protocol: Establishing Robust Calibration Curves for the Quantification of Menaquinone-10
Introduction
Menaquinone-10 (MK-10), a long-chain subtype of Vitamin K2, is a lipophilic molecule integral to various physiological processes. Its quantification in raw materials, finished products, and biological matrices is a critical aspect of drug development, quality control, and clinical research. The accuracy of this quantification is fundamentally dependent on the quality of the analytical calibration curve. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for creating reliable and reproducible calibration curves for MK-10 using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The methodologies described herein are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Foundational Principles: The "Why" Behind the Protocol
A calibration curve is a graphical representation of the relationship between the concentration of an analyte and the instrumental response. An effective calibration curve is not merely a set of points on a graph; it is a validated statistical tool. For a lipophilic and potentially unstable compound like MK-10, several factors must be meticulously controlled to ensure a linear and predictable response.
Causality in Experimental Design:
-
Solvent Selection: MK-10 is a fat-soluble vitamin.[6] The choice of solvent for stock and working solutions is critical. It must fully solubilize MK-10 without promoting degradation. Alcohols like ethanol or methanol, often mixed with a less polar solvent like hexane or tetrahydrofuran (THF), are common choices.[7][8] The diluent for the final working standards should ideally match the initial mobile phase composition to prevent peak distortion.[9]
-
Light and Oxygen Sensitivity: Menaquinones are susceptible to degradation upon exposure to light and oxygen.[9][10] All standard preparation steps must be performed in low-light conditions, utilizing amber glassware or light-blocking tubes. Solutions should be stored under inert gas (e.g., nitrogen or argon) at low temperatures to minimize oxidative degradation.
-
Purity of Analytical Standard: The entire calibration is anchored to the purity of the menaquinone-10 reference standard. It is imperative to use a well-characterized, high-purity (typically >98%) analytical standard from a reputable supplier. The Certificate of Analysis (CoA) for the standard provides essential information on purity, identity, and storage conditions.[11][12]
-
Calibration Model: A linear regression model is typically applied. The relationship is defined by the equation y = mx + c, where 'y' is the instrument response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The validity of this model is assessed by the coefficient of determination (r²), which should ideally be ≥0.999.[13]
Materials and Reagents
-
Analytical Standard: Menaquinone-10 (MK-10), >98% purity
-
Solvents: HPLC-grade or MS-grade methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran (THF), and n-hexane.
-
Water: HPLC-grade or ultrapure water.
-
Glassware: Class A volumetric flasks (amber), amber autosampler vials with appropriate septa.
-
Pipettes: Calibrated precision micropipettes.
-
Analytical Balance: Calibrated to at least four decimal places.
-
Inert Gas: Nitrogen or Argon.
Step-by-Step Protocol: Preparation of Calibration Standards
This protocol describes the preparation of a 1 mg/mL stock solution and subsequent serial dilutions to generate a seven-point calibration curve.
Preparation of MK-10 Primary Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the MK-10 analytical standard into a 10 mL amber volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 7 mL of n-hexane (or a suitable non-polar solvent) to the flask. Gently swirl to dissolve the MK-10 completely. Sonication for a few minutes at room temperature can aid dissolution.
-
Dilution to Volume: Once fully dissolved, bring the flask to the 10 mL mark with the same solvent.
-
Mixing and Storage: Cap the flask securely and invert it several times to ensure homogeneity. This primary stock solution should be stored at -20°C or below, protected from light.[11]
Preparation of Intermediate Stock Solution (100 µg/mL)
-
Transfer: Using a calibrated pipette, accurately transfer 1 mL of the 1 mg/mL primary stock solution into a 10 mL amber volumetric flask.
-
Dilution: Dilute to the 10 mL mark with the chosen diluent (e.g., methanol or mobile phase).
-
Mixing and Storage: Mix thoroughly. This intermediate stock is used to prepare the working calibration standards.
Preparation of Working Calibration Standards
Prepare a series of working standards by serially diluting the intermediate stock solution. The following table provides an example for a concentration range suitable for many HPLC-UV applications.
| Standard Level | Concentration (µg/mL) | Volume of 100 µg/mL Stock (µL) | Final Volume (mL) | Diluent |
| 1 | 0.5 | 50 | 10 | Mobile Phase |
| 2 | 1.0 | 100 | 10 | Mobile Phase |
| 3 | 5.0 | 500 | 10 | Mobile Phase |
| 4 | 10.0 | 1000 | 10 | Mobile Phase |
| 5 | 25.0 | 250 (from 1mg/mL stock) | 10 | Mobile Phase |
| 6 | 50.0 | 500 (from 1mg/mL stock) | 10 | Mobile Phase |
| 7 | 100.0 | 1000 (from 1mg/mL stock) | 10 | Mobile Phase |
Note: The concentration range should be selected to bracket the expected concentration of MK-10 in the samples to be analyzed. For more sensitive LC-MS/MS methods, the concentration range will be significantly lower (e.g., in the ng/mL range).[14][15]
Instrumental Analysis: HPLC-UV and LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity.
HPLC-UV Method Protocol
This method is suitable for higher concentration samples, such as in raw material testing or pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic mixture of methanol, isopropanol, and acetonitrile. A common ratio is 85:9:5 (v/v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245-270 nm, where menaquinones exhibit absorbance.[16]
-
Injection Volume: 20 µL.
LC-MS/MS Method Protocol
This method offers higher sensitivity and is ideal for analyzing low concentrations of MK-10 in complex matrices like plasma or serum.[17]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: C18 or similar reversed-phase UHPLC column.
-
Mobile Phase: Gradient elution using water and methanol/acetonitrile, often with a modifier like ammonium formate or formic acid to improve ionization.[14]
-
Ionization Mode: Positive ESI or APCI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-product ion transitions for MK-10 must be optimized.[18]
Data Analysis and Acceptance Criteria
Constructing the Calibration Curve
-
Injection Sequence: Inject the prepared calibration standards from the lowest to the highest concentration. It is good practice to inject a blank (diluent) between standards to check for carryover.
-
Data Acquisition: Record the peak area or peak height response for MK-10 at its characteristic retention time.
-
Plotting: Create a plot with the concentration of the standards on the x-axis and the corresponding instrument response on the y-axis.
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (r²) are critical parameters.
System Suitability and Acceptance Criteria
Before analyzing samples, the analytical system must meet predefined suitability criteria as per guidelines like USP <621>.[1][3][19][20]
| Parameter | Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.999 | Demonstrates a strong linear relationship between concentration and response.[13] |
| Y-intercept | Should be minimal and not statistically significant from zero. | A large intercept may indicate bias or contamination. |
| Precision of Injections | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections of a mid-level standard. | Ensures the reproducibility of the analytical system.[7][13] |
| Residuals Plot | Random distribution of residuals around the zero line. | A non-random pattern may suggest that a different calibration model (e.g., weighted linear regression) is more appropriate. |
Visualization of Workflows
Workflow for Standard Preparation and Calibration
Caption: Workflow from weighing the analytical standard to validating the calibration curve.
Conclusion
The generation of an accurate and reliable calibration curve is the cornerstone of quantitative analysis for menaquinone-10. By adhering to the principles of careful standard preparation, protecting the analyte from degradation, and following established validation guidelines, researchers can ensure the integrity and reproducibility of their analytical data. This application note provides a comprehensive framework, but it is essential to tailor the specific concentrations and instrumental parameters to the unique requirements of each assay and sample matrix.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
- <621> CHROMATOGRAPHY. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
- <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
- Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005, November).
- Quality Guidelines - ICH. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
- Vitamin K (phylloquinone and Menaquinones) in Foods - Cost-effective Quantification by LC-ESI-MS/MS - AMiner. (n.d.).
- Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - NIH. (n.d.).
- Vitamin K2-4 and K2-7 Estimation in Nutraceutical Solid Dosage Forms by Post Column Derivatization with Fluorescence Detection - Indian Journal of Pharmaceutical Sciences. (n.d.).
- LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use - Thermo Fisher Scientific. (2017, January 18).
- Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry | Request PDF - ResearchGate. (2025, August 9).
- Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PubMed Central. (n.d.).
- Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry - MDPI. (n.d.).
- Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC - NIH. (2019, February 26).
- LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed Central. (2019, September 19).
- Menaquinone (K2) analytical standard 863-61-6 - Sigma-Aldrich. (n.d.).
- Quantitative measurement of vitamin K-2 (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method | Request PDF - ResearchGate. (2025, August 6).
- VITAMIN K2 (MENAQUINONE MK-7) (4',5,6,7,8,8'- 13C6, 99%) CHEMICAL PURITY 95% - Cambridge Isotope Laboratories. (n.d.).
- Application Notes & Protocols: Extraction and Analysis of Vitamin K2 from Fermented Foods - Benchchem. (n.d.).
- MINIATURIZED HPLC-UV METHOD FOR ANALYSIS OF COENZYME Q10 IN HUMAN PLASMA - CONICET. (2011, December 1).
- Calibration curve and linearity of HPLC-UV method | Download Table - ResearchGate. (n.d.).
- LC-MS Application Data Sheet No. 036 Analysis of vitamin K in food using LC-MS. (n.d.).
- Vitamin K2 (Menaquinone) | Vitamin chemical | CAS 863-61-6 | Selleck. (n.d.).
- Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. (2025, October 16).
- Stability issues of vitamin K compounds during sample storage and analysis - Benchchem. (n.d.).
- Menaquinone (K2), analytical s | 47774 | SUPELCO | SLS - Scientific Laboratory Supplies. (n.d.).
- Novel HPLC-UV Method for Simultaneous Determination of Fat-soluble Vitamins and Coenzyme Q10 in Medicines and Supplements - PubMed. (2017, September).
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Application Note and Protocol: Solid-Phase Extraction of Menaquinones from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Menaquinones (MK-n), a class of compounds collectively known as Vitamin K2, are critical lipid-soluble vitamins involved in essential physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. Accurate quantification of menaquinones from complex biological matrices, such as cell lysates, is paramount for advancing research in metabolic diseases, infectious diseases, and cancer. However, the hydrophobic nature and low cellular concentrations of menaquinones present significant analytical challenges. This application note provides a comprehensive, field-proven guide to the solid-phase extraction (SPE) of menaquinones from cell lysates. The protocols detailed herein are designed to ensure high analyte recovery, exceptional purity, and compatibility with downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction: The Rationale for SPE in Menaquinone Analysis
The quantification of menaquinones from cellular sources is often hampered by the presence of interfering substances, primarily a complex milieu of other lipids and pigments that can co-extract with the analytes of interest.[1] Traditional liquid-liquid extraction (LLE) methods, while effective to some extent, can be time-consuming, require large volumes of hazardous organic solvents, and may yield extracts with significant matrix effects, thereby compromising the sensitivity and accuracy of subsequent analyses.[2]
Solid-phase extraction (SPE) offers a superior alternative by providing a more selective and efficient means of sample cleanup.[3] By utilizing a solid sorbent to partition the menaquinones from the bulk of the cellular debris and interfering compounds, SPE achieves a more concentrated and cleaner sample. This leads to improved chromatographic performance, enhanced signal-to-noise ratios, and ultimately, more reliable and reproducible data. The choice of SPE sorbent and solvent system is critical and is dictated by the physicochemical properties of the menaquinones and the nature of the sample matrix.
Foundational Principles: Choosing the Right SPE Strategy
Menaquinones are characterized by a common 2-methyl-1,4-naphthoquinone ring structure and a variable-length isoprenoid side chain. This inherent hydrophobicity is the primary determinant of their solubility and chromatographic behavior. Two principal SPE strategies are commonly employed for menaquinone purification: normal-phase and reversed-phase SPE.
-
Normal-Phase SPE: In this mode, a polar stationary phase (e.g., silica) is used with non-polar solvents.[4] Menaquinones, being relatively non-polar, have a weak affinity for the polar sorbent and are readily eluted with a slightly more polar solvent, while highly polar contaminants are retained. This approach is particularly effective at removing polar lipids.
-
Reversed-Phase SPE: This technique employs a non-polar stationary phase (e.g., C18-bonded silica) and polar solvents.[5][6] The hydrophobic isoprenoid side chain of the menaquinones strongly interacts with the non-polar sorbent. After loading the sample in a polar solvent, interfering polar compounds are washed away, and the menaquinones are then eluted with a non-polar organic solvent.[7] Reversed-phase SPE is highly effective for desalting and concentrating menaquinones from aqueous-organic extracts.[8]
The choice between these two modes will depend on the specific cell type, the initial extraction solvent system, and the primary classes of interfering compounds anticipated. For many applications involving cell lysates, a normal-phase SPE cleanup following an organic solvent extraction provides a robust workflow.
Experimental Workflow for Menaquinone Extraction from Cell Lysates
The following diagram illustrates the comprehensive workflow for the solid-phase extraction of menaquinones from cell lysates.
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Application Note: Quantification of Menaquinone-10 in Fermented Food Products
Abstract
Menaquinone-10 (MK-10), a long-chain form of vitamin K2, is a bacterially synthesized vitamer found in select fermented food products. Growing interest in the distinct physiological roles of long-chain menaquinones necessitates robust and accurate analytical methods for their quantification in complex food matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of MK-10 in fermented foods. We delve into the critical aspects of sample preparation, chromatographic separation, and detection, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This note explains the causality behind experimental choices and provides a detailed, field-proven protocol for reliable MK-10 quantification.
Introduction: The Significance and Challenge of MK-10 Quantification
Vitamin K2 encompasses a series of compounds known as menaquinones (MK-n), characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain.[1][2] While shorter-chain menaquinones like MK-4 and MK-7 have been extensively studied, longer-chain forms such as MK-10 are gaining attention for their potential roles in human health, extending beyond traditional coagulation functions.[2] Fermented foods are a primary dietary source of these bacterially derived vitamins.[1][3]
The quantification of MK-10 in fermented foods presents several analytical challenges:
-
Low Concentrations: MK-10 is often present at lower concentrations compared to other menaquinones, demanding highly sensitive analytical techniques.[2]
-
Complex Matrices: Fermented foods are intricate mixtures of fats, proteins, carbohydrates, and other micronutrients that can interfere with extraction and analysis.
-
Lipophilic Nature: As a fat-soluble vitamin, MK-10 requires efficient extraction from the lipid fraction of the food matrix.[1]
-
Structural Similarity: Chromatographic separation must be capable of resolving MK-10 from other menaquinones and isomers.
-
Stability: Menaquinones are susceptible to degradation by light and heat, necessitating careful handling throughout the analytical process.[4]
This application note provides a framework for overcoming these challenges through a validated analytical workflow.
Analytical Strategy: A Validated Workflow
A self-validating system is crucial for trustworthy quantification. Our recommended workflow incorporates several key stages, each with built-in quality control measures.
Caption: General workflow for the extraction and analysis of MK-10 from fermented food samples.
Detailed Protocols
Sample Preparation: The Foundation of Accurate Measurement
The goal of sample preparation is to efficiently extract MK-10 from the complex food matrix while minimizing the co-extraction of interfering substances.
Rationale for Key Steps:
-
Homogenization: Fermented foods can be heterogeneous. Grinding or blending the sample to a uniform consistency is a critical first step to ensure that the analyzed subsample is representative of the whole.
-
Internal Standard Spiking: The addition of a known amount of an internal standard (IS) prior to extraction is paramount for accurate quantification.[1][5] A deuterated analog of a menaquinone (e.g., d7-MK-9) is ideal as it behaves almost identically to the analyte during extraction and ionization but is distinguishable by mass spectrometry. This corrects for analyte loss during sample processing and for matrix effects during ionization.
-
Solvent Extraction: A combination of a polar solvent (like isopropanol or ethanol) and a nonpolar solvent (like n-hexane) is effective for extracting lipophilic compounds like MK-10.[1][6] The polar solvent helps to disrupt cell membranes and denature proteins, releasing the lipid-soluble components into the nonpolar solvent.
-
Evaporation and Reconstitution: After extraction, the solvent is evaporated to concentrate the analyte.[1] The dried extract is then reconstituted in a small, known volume of a solvent compatible with the HPLC mobile phase. This step ensures the sample is in a suitable format for injection and that the concentration is within the linear range of the instrument.
Step-by-Step Protocol for Sample Extraction:
-
Homogenization: Weigh 1-5 grams of the fermented food sample. If solid, cryogenically grind the sample to a fine powder. If semi-solid or liquid, homogenize using a high-speed blender.
-
Internal Standard Spiking: Add a precise volume of a known concentration of a deuterated menaquinone internal standard solution (e.g., d7-MK-9) to the homogenized sample.
-
Solvent Addition: Add a mixture of isopropanol and n-hexane (e.g., 1:2 v/v) to the spiked sample at a ratio of approximately 10 mL of solvent per gram of sample.[1][6]
-
Extraction: Vortex the mixture vigorously for 10 minutes. For solid samples, a further 15-30 minutes of sonication in a water bath can improve extraction efficiency.
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the organic (n-hexane, upper layer) and aqueous/solid phases.[1]
-
Collection: Carefully transfer the upper n-hexane layer to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat steps 3-6 on the remaining aqueous/solid phase to maximize recovery. Combine the n-hexane extracts.
-
Evaporation: Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., methanol/acetonitrile). Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter.
Analytical Quantification by LC-ESI-MS/MS
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the preferred method for quantifying MK-10 due to its high sensitivity and specificity.[5][7]
Rationale for Method Selection:
-
Chromatographic Separation (HPLC): A reversed-phase C18 or C30 column is typically used to separate menaquinones based on their hydrophobicity.[1][2] The longer the isoprenoid side chain, the more retained the menaquinone will be on the column.
-
Ionization (ESI): Electrospray ionization is a soft ionization technique suitable for analyzing thermally labile molecules like menaquinones.
-
Detection (Tandem MS/MS): Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity.[1] A specific precursor ion for MK-10 is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to MK-10, minimizing interference from other matrix components.
LC-MS/MS Protocol:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using two solvents is common. For example, Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate; Mobile Phase B: Methanol/Acetonitrile (50:50) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific precursor and product ions for MK-10 and the internal standard must be optimized. For MK-10, a potential precursor ion is [M+H]+ at m/z 855.7.[8]
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for each analyte.
-
-
Calibration: Prepare a series of calibration standards of known MK-10 concentrations in the reconstitution solvent, each containing the same concentration of the internal standard as the samples.
-
Quantification: Construct a calibration curve by plotting the ratio of the MK-10 peak area to the internal standard peak area against the MK-10 concentration. The concentration of MK-10 in the samples is then determined from this curve.
Data Presentation
The accurate reporting of results is as critical as the analysis itself. The following table provides an example of how to present quantitative data for MK-10 in various fermented food products.
| Fermented Food Product | MK-10 Concentration (µ g/100g ) | Reference |
| Various Cheeses | Generally low or not detected | [2] |
| Fermented Dairy Products | Wide diversity, from undetectable to 1,100 ng/g (0.11 µg/g) for total menaquinones, with MK-8 and MK-9 being more common | [9][10] |
| Natto (Fermented Soybeans) | Primarily high in MK-7, MK-10 not typically reported as a major menaquinone | [11][12] |
| Chinese Fermented Soybean Pastes | May contain various menaquinones, but MK-10 is not commonly reported | [11] |
Note: The concentrations of menaquinones can vary significantly based on the specific bacterial strains used in fermentation, the fermentation conditions, and the food matrix itself.[3][10]
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following quality control measures should be implemented:
-
Method Blanks: Analyze a blank sample (containing no analyte) with each batch to check for contamination.
-
Spiked Samples: Spike a known amount of MK-10 into a sample matrix to assess recovery and accuracy.
-
Replicate Injections: Analyze each sample and standard in duplicate or triplicate to ensure precision.
-
Use of Certified Reference Materials (CRMs): When available, analyze a CRM to validate the accuracy of the entire method.
Conclusion
The quantification of menaquinone-10 in fermented foods is a challenging but achievable analytical task. The protocol outlined in this application note, which combines a robust solvent extraction method with the sensitivity and specificity of LC-ESI-MS/MS, provides a reliable framework for accurate quantification. By understanding the rationale behind each step and implementing rigorous quality control measures, researchers can generate high-quality, trustworthy data to further elucidate the role of MK-10 in human health and nutrition.
References
-
Koivu-Tikkanen, T. J., Ollilainen, V., & Piironen, V. I. (2000). Determination of Phylloquinone and Menaquinones in Animal Products with Fluorescence Detection after Postcolumn Reduction with M. Journal of Agricultural and Food Chemistry, 48(12), 6325–6331. Available from: [Link]
-
Jensen, M. B., Rød, K. E., Švarc, P. L., Oveland, E., & Jakobsen, J. (2022). Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS. Food Chemistry, 385, 132672. Available from: [Link]
-
Stasiuk, M., & Kozioł, J. (2020). Preparation of Vitamin K2 Mk-7 in a Process of Fermentation of Different Seeds and Cereals by Bacteria. Applied Sciences, 10(21), 7586. Available from: [Link]
-
Jensen, M. B., Rød, K. E., Švarc, P. L., Oveland, E., & Jakobsen, J. (2022). Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS. Food Chemistry, 385, 132672. [ResearchGate mirror]. Available from: [Link]
-
Walther, B., Karl, J. P., Booth, S. L., & Boyaval, P. (2013). Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements. Advances in Nutrition, 4(4), 463–473. Available from: [Link]
-
Jensen, M. B., Rød, K. E., Švarc, P. L., Oveland, E., & Jakobsen, J. (2022). Vitamin K (phylloquinone and menaquinones) in foods - Cost-effective quantification by LC-ESI-MS/MS. Food Chemistry, 385, 132672. Available from: [Link]
-
Tarvainen, M., Fabritius, M., & Yang, B. (2019). Determination of vitamin K composition of fermented food. Food Chemistry, 275, 515–522. Available from: [Link]
-
Manoury, E., Jourdon, K., Boyaval, P., & Fourcassie, P. (2013). Quantitative measurement of vitamin K(2) (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method. Journal of Dairy Science, 96(3), 1335–1346. Available from: [Link]
-
D'Amelio, P., Sassi, F., & Cirillo, T. (2021). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega, 6(17), 11336–11343. Available from: [Link]
-
Harrington, D. J., Soper, R., & Edwards, C. (2012). Measurement of menadione in urine by HPLC. Bioanalysis, 4(13), 1599–1605. Available from: [Link]
-
Tarvainen, M., Fabritius, M., & Yang, B. (2019). Determination of vitamin K composition of fermented food. Food Chemistry, 275, 515–522. Available from: [Link]
-
University of British Columbia. (2019). Influence of bacteria on menaquinone concentrations in fermented dairy products. Available from: [Link]
-
Karl, J. P., Fu, X., Dolnikowski, G. G., Saltzman, E., & Booth, S. L. (2014). Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry. Journal of Chromatography B, 963, 128–133. Available from: [Link]
-
Reksten, A. M., Rød, K. E., Aakre, I., Kjellevold, M., Pincus, L. M., & Dahl, L. (2020). Quantification of vitamin K (phylloquinone and menaquinones 4-10) in various shellfish. British Journal of Nutrition, 124(11), 1167–1176. Available from: [Link]
-
Erdoğdu, A. K., & Yildiz, F. (2023). Menaquinone content and antioxidant properties of fermented cabbage products: Effect of different fermentation techniques and microbial cultures. Journal of Functional Foods, 102, 105467. Available from: [Link]
-
Šimková, K., Vávrová, L., & Bártl, J. (2018). Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection. Journal of Clinical Laboratory Analysis, 32(5), e22384. Available from: [Link]
-
Semantic Scholar. Determination of Phylloquinone and Menaquinones in Foods by HPLC. Available from: [Link]
-
Riphagen, I. J., van der Molen, J. C., & de Borst, M. H. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine (CCLM), 54(6), 1075–1082. Available from: [Link]
-
Orlando, P., Silvestri, S., & Marcheggiani, F. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. Available from: [Link]
-
Schurgers, L. J., & Vermeer, C. (2000). Determination of phylloquinone and menaquinones in food. Effect of food matrix on circulating vitamin K concentrations. Haemostasis, 30(6), 298–307. Available from: [Link]
-
Shimadzu. (n.d.). Analysis of vitamin K in food using LC-MS. Available from: [Link]
-
Walther, B., Karl, J. P., Booth, S. L., & Boyaval, P. (2013). Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements. Advances in Nutrition, 4(4), 463–473. Available from: [Link]
-
Mahdinia, E., Demirci, A., & Berenjian, A. (2019). EVALUATION OF VITAMIN K (MENAQUINONE-7) STABILITY AND SECRETION IN GLUCOSE AND GLYCEROL-BASED MEDIA BY BACILLUS SUBTILIS NATTO. Acta Alimentaria, 48(4), 405–413. Available from: [Link]
-
Riaz, M. N., Asif, M., & Ali, R. (2009). Stability of Vitamins during Extrusion. Critical Reviews in Food Science and Nutrition, 49(4), 361–368. Available from: [Link]
-
Jensen, M. B., Rød, K. E., Švarc, P. L., Oveland, E., & Jakobsen, J. (2022). Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS. Food Chemistry, 385, 132672. [Scribd mirror]. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Complexities of Menaquinone-10 Analysis by Mass Spectrometry
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of menaquinone-10 (MK-10) by mass spectrometry. The analysis of long-chain menaquinones like MK-10 presents a unique set of analytical hurdles due to their low physiological concentrations, inherent hydrophobicity, and susceptibility to matrix interferences. This guide is designed to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your own methods effectively.
Part 1: Sample Preparation and Extraction
The journey to accurate MK-10 quantification begins with robust sample preparation. Given its lipophilic nature and low abundance, efficient extraction and cleanup are paramount to minimize matrix effects and ensure reproducible results.
Question 1: I'm experiencing low and inconsistent recovery of MK-10 from plasma samples. What are the likely causes and how can I improve my extraction efficiency?
Low recovery is a frequent challenge, often stemming from the strong association of MK-10 with lipoproteins in circulation and inefficient phase transfer during extraction.
Causality and Troubleshooting:
-
Protein Binding: MK-10, being highly lipophilic, is transported in blood primarily within lipoproteins. A simple protein precipitation step is often insufficient to disrupt these interactions completely.
-
Solution: Implement a protein precipitation step with a cold organic solvent like methanol or acetonitrile, followed by a liquid-liquid extraction (LLE). The initial protein crash helps to denature the lipoproteins, releasing the MK-10.[1]
-
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical for partitioning the highly non-polar MK-10 from the aqueous matrix.
-
Solution: Employ a non-polar solvent such as hexane or a mixture of hexane and isopropanol for the LLE step.[1] Vortexing vigorously and ensuring a complete phase separation are key to maximizing recovery.
-
-
Analyte Stability during Preparation: Menaquinones are susceptible to degradation by light.
-
Solution: Protect your samples from light at all stages of the preparation process by using amber vials and minimizing exposure to ambient light.[2]
-
Recommended Protocol: Protein Precipitation followed by LLE
-
To 500 µL of plasma, add an internal standard (ideally, a stable isotope-labeled MK-10).
-
Add 1.5 mL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 4 mL of n-hexane, vortex for 2 minutes, and centrifuge to ensure phase separation.
-
Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC mobile phase (e.g., methanol/isopropanol).
Part 2: Chromatographic Separation
Achieving baseline separation of MK-10 from other menaquinones and potential isobaric interferences is crucial for accurate quantification.
Question 2: I'm struggling to resolve MK-10 from other long-chain menaquinones (e.g., MK-9, MK-11) and its cis/trans isomers. My peaks are broad and co-elute.
This is a common issue due to the structural similarity of long-chain menaquinones. The long, non-polar isoprenoid tail dominates their retention behavior on standard C18 columns.
Causality and Troubleshooting:
-
Suboptimal Stationary Phase: Standard C18 columns often lack the selectivity to resolve long-chain, hydrophobic molecules that differ only by the length of their isoprenoid chain or the stereochemistry of their double bonds.
-
Solution 1: C30 Columns: A C30 stationary phase provides enhanced shape selectivity for lipophilic, long-chain molecules. The longer alkyl chains of the stationary phase have better interaction with the long isoprenoid tail of MK-10, allowing for improved resolution of structurally similar menaquinones and their geometric isomers.[1][3]
-
Solution 2: Phenyl-based Columns: Columns with phenyl-based stationary phases can offer alternative selectivity through π-π interactions with the naphthoquinone ring of the menaquinones, which can aid in resolving isomers.[1]
-
-
Inappropriate Mobile Phase: A mobile phase that is too strong will cause the analytes to elute too quickly without sufficient interaction with the stationary phase, leading to poor resolution.
-
Solution: Utilize a gradient elution with a mobile phase consisting of a polar solvent (e.g., methanol/water mixture) and a less polar solvent (e.g., isopropanol or acetonitrile).[1][3] A shallow gradient will allow for better separation of the closely eluting long-chain menaquinones. The addition of a small amount of a modifier like ammonium formate can improve peak shape and ionization.
-
Workflow for Chromatographic Method Development
Caption: Decision tree for optimizing chromatographic separation of MK-10.
Part 3: Mass Spectrometry Detection
Sensitive and specific detection of MK-10 is often hampered by its poor ionization efficiency and the presence of co-eluting matrix components.
Question 3: My sensitivity for MK-10 is very low, and the signal is unstable. How can I optimize my MS source conditions?
Menaquinones are notoriously difficult to ionize due to their non-polar nature. The choice of ionization source and its parameters are critical.
Causality and Troubleshooting:
-
Ionization Technique: Electrospray ionization (ESI) is often less effective for non-polar compounds like MK-10 as it relies on the analyte being charged in solution. Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for such compounds as it involves gas-phase ionization.[4][5]
-
APCI Source Parameter Optimization:
-
Vaporizer Temperature: This is a critical parameter in APCI. It needs to be high enough to ensure complete desolvation and vaporization of the analyte as it enters the source, but not so high as to cause thermal degradation. A typical starting point is 350-450°C.[4]
-
Corona Discharge Current: This current generates the primary reagent ions that ionize the analyte. A typical starting value is around 4 µA.[9] This can be optimized to maximize the signal for your specific analyte and mobile phase composition.
-
Nebulizer Gas Flow: This parameter affects the efficiency of droplet formation. Higher flow rates can be beneficial for higher LC flow rates.
-
Table 1: Typical Starting APCI Source Parameters
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | Positive | Menaquinones readily form [M+H]+ adducts. |
| Vaporizer Temp. | 400 °C | Ensures efficient vaporization of the hydrophobic MK-10. |
| Corona Current | 4 µA | Provides a stable source of reagent ions for chemical ionization.[9] |
| Nebulizer Gas | 40 psi | Dependent on LC flow rate; adjust for a stable spray. |
| Drying Gas Temp. | 300 °C | Assists in desolvation of the mobile phase.[9] |
Question 4: I suspect matrix effects are suppressing my MK-10 signal. How can I confirm and mitigate this?
Matrix effects, particularly ion suppression from co-eluting phospholipids in plasma, are a major challenge in bioanalysis.
Causality and Troubleshooting:
-
Mechanism of Ion Suppression: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the MS source. In the case of lipid analysis from plasma, phospholipids are a common culprit.[10]
-
Confirmation: A post-column infusion experiment can be performed. Infuse a constant concentration of an MK-10 standard into the MS while injecting a blank, extracted plasma sample. A dip in the MK-10 signal at the retention time of the interfering matrix components confirms ion suppression.
-
-
Mitigation Strategies:
-
Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components during sample preparation. In addition to LLE, Solid Phase Extraction (SPE) can be a powerful tool for cleaning up complex samples.[1]
-
Chromatography: Ensure that your chromatographic method separates MK-10 from the bulk of the phospholipids. A longer run time with a shallower gradient may be necessary.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d7-MK-10) is crucial. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during quantification.
-
Question 5: How do I determine the optimal MRM transitions for MK-10?
The fragmentation of menaquinones is predictable, but the optimal transitions and collision energies need to be empirically determined.
Fragmentation Mechanism:
The fragmentation of menaquinones in positive ion mode typically involves the cleavage of the isoprenoid side chain. The most abundant product ion often corresponds to the naphthoquinone ring structure.
-
Precursor Ion: For MK-10 (C61H88O2), the molecular weight is 861.3 g/mol . In positive APCI, the precursor ion will be the protonated molecule, [M+H]+, at m/z 862.3.
-
Product Ions: Collision-induced dissociation will likely lead to the cleavage of the side chain, resulting in a characteristic fragment ion. While specific literature on MK-10 fragmentation is scarce, the fragmentation pattern of other menaquinones suggests a prominent product ion corresponding to the protonated naphthoquinone ring with one isoprene unit. However, other fragments are possible. It is essential to perform a product ion scan on an MK-10 standard to identify the most intense and specific fragment ions.
Workflow for MRM Method Development
Caption: Workflow for developing a robust MRM method for MK-10.
Table 2: Predicted MRM Transitions for Menaquinone-10
| Compound | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Description |
| Menaquinone-10 | 862.3 | To be determined empirically | Product ion scan is necessary to identify the most abundant and specific fragments. |
| d7-MK-10 (IS) | 869.3 | To be determined empirically | Should exhibit a similar fragmentation pattern to the unlabeled analyte. |
Part 4: Frequently Asked Questions (FAQs)
-
Q: My baseline is noisy. What are the common causes?
-
A: A noisy baseline can be due to several factors: contaminated mobile phase, a dirty MS source, or insufficient sample cleanup. Ensure you are using high-purity solvents, filter your mobile phases, and perform regular source cleaning.[11]
-
-
Q: I'm observing peak tailing. How can I improve peak shape?
-
A: Peak tailing can result from secondary interactions with the stationary phase or issues with the sample solvent. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. The addition of a small amount of an acidic modifier to the mobile phase can also help improve the peak shape for some compounds.
-
-
Q: How stable is MK-10 in solution?
-
A: Menaquinones are sensitive to light and can degrade over time, even when stored at low temperatures. It is recommended to prepare fresh standards regularly and to store stock solutions at -80°C in amber vials. For working solutions, storage at 4°C for a limited time is acceptable, but their stability should be verified.
-
References
- Karl, J. P., Fu, X., Dolnikowski, G. G., Saltzman, E., & Booth, S. L. (2014). Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry.
-
ACS Publications. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Retrieved from [Link]
- Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
- Klapkova, E., Cepova, J., Ticha, A., & Votruba, M. (2019).
- Phenomenex. (n.d.). Separation of Vitamin K Compounds by LC-MS/MS Analysis.
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
- LabX. (n.d.).
- ACS Omega. (2025).
- Waters Corporation. (2012).
- Rinaudo, I., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829.
- Klapkova, E., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population.
- Chemistry 4631. (n.d.). Retrieved from a university chemistry course website.
- Szterk, A., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056.
- ResearchGate. (2025). Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry | Request PDF.
- Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry.
- ResearchGate. (2025). Stability Indicating Assay Method on Vitamins: Application to their Stability Study in Parenteral Nutrition Admixtures.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022). LCGC North America.
- ZefSci. (2025).
- Restek. (2020). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS.
- Creative Proteomics. (n.d.).
- Chemistry LibreTexts. (2023).
- Waters Corporation. (n.d.).
- Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use.
- HSC Chemistry. (2023).
- MDPI. (n.d.). Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry.
- GL Sciences. (n.d.). Analysis of vitamin K in foods using HPLC with column-switching.
- Michigan State University. (n.d.). Mass Spectrometry.
- Liu, Y., et al. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of pharmaceutical and biomedical analysis, 162, 231-243.
- Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
- Phenomenex. (n.d.). Separation of Vitamin K Compounds by LC-MS/MS Analysis.
- Aslam, J., & Ahmad, I. (2012). Methods of Analysis of Vitamin K: A Review. SciSpace.
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Technical Support Center: Optimizing Menaquinone-10 Separation
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for the challenging task of separating menaquinone-10 (MK-10) from other menaquinone homologues. Our focus is on providing causal explanations and robust protocols to ensure the integrity and reproducibility of your experimental results.
Menaquinones (Vitamin K2) are a series of molecules distinguished by the length of their unsaturated isoprenoid side-chains.[1][2] As the chain length increases, so does the molecule's hydrophobicity. MK-10, with its ten isoprene units, is a highly nonpolar compound. The primary analytical challenge lies in achieving baseline resolution of MK-10 from its structurally similar and closely eluting neighbors, such as MK-9 and the other long-chain menaquinones, which are often present together in bacterial extracts or fermented food products.[2][3] This guide will address the common pitfalls and provide systematic solutions for optimizing their chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the main difficulty in chromatographically separating MK-10? The core challenge is its high hydrophobicity (high LogP value) and its structural similarity to adjacent menaquinones (e.g., MK-9, MK-11).[4] This requires a chromatographic system with very high selectivity to differentiate between molecules that only vary by a single isoprene unit in a long side chain.
Q2: Which type of HPLC column is most effective for separating MK-10? For reversed-phase HPLC, C30 columns are frequently recommended.[5][6] Their polymeric bonding and high carbon load provide excellent shape selectivity for long-chain, hydrophobic molecules, which is critical for resolving structurally similar menaquinones. While modern, high-efficiency C18 columns can also be used, C30 columns often provide superior resolution for this specific application.[4][5][6]
Q3: What is a good starting point for a mobile phase? A non-aqueous or nearly non-aqueous reversed-phase system is typically required due to the lipophilic nature of long-chain menaquinones.[7] A common approach involves a gradient elution using mixtures of alcohols like methanol, ethanol, or isopropanol, often mixed with solvents like acetonitrile.[5][8] For instance, a gradient running from a methanol-rich mobile phase to an isopropanol-rich one can effectively separate menaquinones based on their increasing chain length.[4]
Q4: What are the best detection methods for MK-10? Standard UV detection at wavelengths between 248 nm and 270 nm is widely used, as the naphthoquinone ring is the chromophore.[8][9][10] For analyses requiring higher sensitivity and selectivity, especially within complex biological matrices, fluorescence detection is an excellent option. This often involves post-column reduction of the menaquinones to their fluorescent hydroquinone form using a zinc reactor.[3] For definitive identification and quantification at very low levels, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis.
Issue 1: Poor Resolution or Co-elution of MK-9, MK-10, and other Long-Chain Menaquinones
This is the most common problem, where adjacent menaquinone peaks merge into a single broad peak or overlap significantly.
Potential Cause A: Insufficient Stationary Phase Selectivity
-
Explanation: Standard C18 columns may not provide the necessary shape selectivity to distinguish between long alkyl chains that differ by only one isoprene unit. The stationary phase must interact intimately with the entire molecule.
-
Recommended Solution: Switch to a C30 stationary phase. The densely bonded, long alkyl chains of a C30 column offer enhanced interaction with hydrophobic, long-chain analytes, improving retention and selectivity.[5][6]
| Feature | Standard C18 Column | C30 Column |
| Primary Mechanism | Hydrophobic partitioning | Hydrophobic partitioning & Shape Selectivity |
| Best Suited For | General-purpose separation of moderately polar to nonpolar compounds | Highly hydrophobic, long-chain molecules, geometric isomers |
| Selectivity for MK-10 | Moderate; may struggle to resolve from MK-9 | High; provides superior resolution of long-chain homologues |
Potential Cause B: Suboptimal Mobile Phase Composition or Gradient
-
Explanation: An improperly optimized mobile phase is a frequent cause of poor separation. If the mobile phase is too "strong" (too nonpolar) initially, the highly hydrophobic menaquinones will elute too quickly without sufficient interaction with the stationary phase. A gradient that is too steep will also cause peaks to bunch together.
-
Recommended Solution:
-
Reduce Initial Solvent Strength: Start with a more polar mobile phase mixture (e.g., a higher percentage of methanol relative to isopropanol or hexane) to increase the retention of all long-chain menaquinones.
-
Employ a Shallower Gradient: Slow down the rate at which the mobile phase becomes more nonpolar. A long, shallow gradient is crucial for resolving compounds with minor structural differences.[11] For example, instead of a 10-minute gradient, try a 20-30 minute gradient.
-
Experiment with Different Organic Solvents: The choice of organic modifier can alter selectivity.[13] Methanol, acetonitrile, and isopropanol have different properties. A mobile phase containing a mixture of methanol and isopropanol can provide unique selectivity for menaquinones.[4][8]
-
Potential Cause C: Elevated or Inconsistent Column Temperature
-
Explanation: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[14] Inconsistent temperatures lead to retention time drift, while a suboptimal temperature can reduce separation efficiency.
-
Recommended Solution: Use a column oven to maintain a constant, optimized temperature, typically in the range of 25-40°C.[10][11] Slightly elevating the temperature can decrease mobile phase viscosity, potentially improving peak shape and reducing run times, but excessively high temperatures may reduce retention and compromise resolution.
Troubleshooting Workflow: Poor Resolution
Caption: Decision tree for troubleshooting poor menaquinone resolution.
Issue 2: Inconsistent Retention Times
Peak retention times shift between injections or across a sequence.
Potential Cause A: Insufficient Column Equilibration
-
Explanation: In gradient chromatography, the column must be fully returned to the initial mobile phase conditions before the next injection. Insufficient equilibration is a primary cause of retention time drift.[15]
-
Recommended Solution: Ensure the column is equilibrated with the starting mobile phase for a sufficient duration. A general rule is to flush the column with 10-15 column volumes of the initial mobile phase. For a 250 x 4.6 mm column at 1 mL/min, this translates to an equilibration time of 25-40 minutes.
Potential Cause B: Mobile Phase Preparation and Stability
-
Explanation: Inaccurate mixing of mobile phase components or the evaporation of a more volatile solvent (like acetonitrile or methanol) from the reservoir will alter the mobile phase composition over time, causing retention shifts.[15]
-
Recommended Solution: Prepare mobile phases carefully using volumetric flasks. Always filter and degas solvents to prevent pump issues and baseline noise.[14] Keep solvent reservoirs loosely covered to minimize evaporation without creating a vacuum.
Issue 3: Broad or Tailing Peaks
The MK-10 peak is wide or asymmetrical, which compromises quantification and resolution.
Potential Cause A: Sample Solvent Mismatch
-
Explanation: Injecting a sample dissolved in a solvent that is significantly stronger (more nonpolar) than the initial mobile phase will cause the peak to broaden and distort. The sample doesn't focus properly at the head of the column.
-
Recommended Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15] If the sample is not soluble in the initial mobile phase, use the weakest possible solvent that provides adequate solubility and inject the smallest possible volume.
Potential Cause B: Presence of Geometric Isomers
-
Explanation: Menaquinones can exist as all-trans or cis isomers. The biologically active form is all-trans, but chemical synthesis or exposure to light can generate cis isomers.[16][17] These isomers may elute very close to the main peak, causing apparent broadening or shouldering.
-
Recommended Solution: This is a separation challenge that requires a highly selective method. Using a C30 column is often effective at separating geometric isomers.[6] If isomers are confirmed, they must be chromatographically resolved and either summed with the main peak or reported separately, depending on the analytical goal.
Menaquinone Separation Principle
Caption: Separation based on hydrophobicity in reversed-phase HPLC.
Experimental Protocols
Protocol 1: Extraction of Menaquinones from Bacterial Cells
This protocol is a general guideline for extracting lipophilic menaquinones for subsequent HPLC analysis.
-
Harvesting: Centrifuge the bacterial culture (e.g., 5000 x g for 10 min) to pellet the cells. Discard the supernatant.
-
Washing: Resuspend the cell pellet in a buffered solution (e.g., PBS) and centrifuge again to remove residual media.
-
Lysis & Extraction:
-
Resuspend the washed pellet in a known volume of methanol.
-
Add 2 volumes of chloroform (or a hexane:isopropanol mixture) for every 1 volume of methanol suspension.
-
Vortex vigorously for 15 minutes to ensure cell lysis and lipid extraction.[18]
-
-
Phase Separation:
-
Add 1 volume of water to the mixture to induce phase separation.
-
Vortex briefly and then centrifuge (e.g., 2000 x g for 5 min) to separate the layers.
-
-
Collection: Carefully collect the lower organic layer (chloroform) or upper organic layer (hexane), which contains the lipids, including menaquinones.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in a known, small volume of a suitable solvent (e.g., ethanol or the initial HPLC mobile phase) for analysis.
Protocol 2: Recommended Starting HPLC Method for MK-4 to MK-10 Separation
This method provides a robust starting point for separating a range of menaquinones, including MK-10. Optimization will likely be required based on your specific sample matrix and instrument.
| Parameter | Recommended Condition |
| Column | C30 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | Isopropanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV, 268 nm[10] |
| Gradient Program | See table below |
Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Methanol) | % Mobile Phase B (Isopropanol) |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 25.0 | 50 | 50 |
| 30.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 100 | 0 |
| 45.0 | 100 | 0 |
System Suitability:
-
Resolution: The resolution between the MK-9 and MK-10 peaks should be greater than 1.5.
-
Reproducibility: The relative standard deviation (RSD) of retention times for six replicate injections of a standard should be less than 1%.
References
-
Walsh Medical Media. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. Available at: [Link]
-
Aquanal. The proposed HPLC method for determining vitamin K in dairy products is : • highly selective. Available at: [Link]
-
GL Sciences. LT035 Analysis of vitamin K in foods using HPLC with column-switching. Available at: [Link]
-
MDPI. (2021). Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. Available at: [Link]
-
PubMed. (1971). Separation and identification of menaquinones from microorganisms. Available at: [Link]
-
ACS Publications. (2024). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. Available at: [Link]
-
Bevital AS. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Available at: [Link]
-
SciSpace. (2015). Methods of Analysis of Vitamin K: A Review. Available at: [Link]
-
SciSpace. Separation of vitamin K2 isoprenologues by reversed-phase thin-layer chromatography. Available at: [Link]
-
PubMed. (2014). Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry. Available at: [Link]
-
Waters Corporation. (2013). Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography. Available at: [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
The Pharma Expert. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]
-
Phenomenex. Separation of Vitamin K Compounds by LC-MS/MS Analysis. Available at: [Link]
-
PubMed Central. (2021). Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities. Available at: [Link]
-
kingnature. (2018). Menaquinone 7 stability of formulations and its relationship with purity profile. Available at: [Link]
-
PubMed Central. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Available at: [Link]
-
PubMed Central. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Available at: [Link]
-
MDPI. (2019). Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1. Available at: [Link]
-
MDPI. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Available at: [Link]
Sources
- 1. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]
- 2. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aquanal.fr [aquanal.fr]
- 4. phenomenex.com [phenomenex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. kingnature.ch [kingnature.ch]
- 11. bevital.no [bevital.no]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
menaquinone-10 stability during sample preparation and storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Disclaimer
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical and practical advice on ensuring the stability of menaquinone-10 (MK-10) during sample preparation and storage. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and mitigate common stability challenges, ensuring the integrity and accuracy of your experimental data.
Crucial Disclaimer: The scientific literature contains very limited specific stability data for menaquinone-10. Therefore, this guide has been constructed by extrapolating from robust data available for other long-chain menaquinones, primarily menaquinone-7 (MK-7). Menaquinones share a common 2-methyl-1,4-naphthoquinone ring and differ in the length of their isoprenoid side chain.[1] This structural similarity suggests that the factors affecting the stability of MK-7—light, temperature, pH, and oxidation—will have comparable effects on MK-10. All recommendations provided herein are based on this principle of analogous stability. When developing and validating your own methods, it is imperative to perform specific stability tests for MK-10 in your particular matrix.
Frequently Asked Questions (FAQs) - Core Stability Concerns
Q1: What are the primary environmental factors that degrade MK-10?
A1: Like other menaquinones, MK-10 is susceptible to degradation from several key factors:
-
Light: Exposure to both natural and artificial light, particularly UV radiation, is a primary cause of degradation for all vitamin K forms.[1] Menaquinones are known to be sensitive to light, which can lead to photo-oxidation and isomerization from the biologically active all-trans form to the inactive cis isomers.[2][3]
-
Alkaline pH: Menaquinones exhibit instability in alkaline conditions.[1] Formulations containing alkaline compounds, such as certain minerals, can promote degradation.
-
Oxidative Stress: The presence of oxygen, especially in combination with heat or light, can lead to oxidative degradation.[2] The isoprenoid side chain is susceptible to oxidation.
-
Temperature: While generally considered to have high thermal stability, prolonged exposure to elevated temperatures can accelerate degradation, particularly in the presence of other destabilizing factors.[1][2]
Q2: I'm preparing to store plasma samples for future MK-10 analysis. What is the recommended temperature and duration?
A2: For long-term stability of menaquinones in plasma or serum, storage at -80°C is highly recommended.[4] Studies on MK-7 show good stability for over a month at this temperature.[4] Storage at -20°C can also be acceptable for shorter durations, though -80°C is preferable to minimize any potential degradation.[4][5] Refrigeration at 4°C is not suitable for long-term storage and can lead to significant degradation in a matter of days. To prevent degradation from repeated freezing and thawing, it is best practice to aliquot samples into single-use volumes before freezing.[4]
Q3: My MK-10 is in a formulation with various minerals. Could this be a problem?
A3: Yes, this is a significant concern. Certain minerals can drastically impact MK-10 stability. Studies on MK-7 have shown that minerals like magnesium oxide, which can create an alkaline microenvironment, significantly accelerate degradation.[1][3] In contrast, some calcium salts, like calcium carbonate, appear to be more compatible.[6] If you are working with a formulation, it is critical to conduct stability tests with your specific blend of excipients.
Troubleshooting Guide: Sample Preparation and Analysis
This section addresses specific problems you may encounter during your experimental workflow.
Issue 1: Low or inconsistent MK-10 recovery after extraction from a biological matrix.
-
Underlying Cause: Inefficient extraction or degradation during the process. Menaquinones are lipophilic and require effective extraction from complex matrices like plasma, serum, or food.
-
Troubleshooting Steps:
-
Protect from Light: From the moment of collection, all samples, standards, and extracts must be protected from light. Use amber glass vials or wrap containers in aluminum foil.[1] Conduct all extraction steps under subdued or yellow light.
-
Optimize Extraction Solvent: A common and effective method is liquid-liquid extraction (LLE) using a non-polar solvent like hexane, often in combination with an alcohol like ethanol or isopropanol to precipitate proteins.[7]
-
Ensure Complete Lysis/Homogenization: For solid or semi-solid samples, ensure complete homogenization to allow the solvent to access the analyte.
-
Evaporation Temperature: When evaporating the extraction solvent, do not exceed 40°C.[4][7] Use a gentle stream of nitrogen for final drying. Overheating can degrade the analyte.
-
Use an Internal Standard: For quantitative analysis using methods like HPLC or LC-MS/MS, the use of a stable isotope-labeled internal standard for MK-10 is ideal to correct for extraction losses. If unavailable, a closely related menaquinone not present in the sample can be used.
-
Issue 2: Poor peak shape or resolution during HPLC analysis.
-
Underlying Cause: This can be due to a variety of chromatographic issues, including improper solvent composition or column interactions.
-
Troubleshooting Steps:
-
Reconstitution Solvent: Ensure the dried extract is reconstituted in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase itself to avoid peak distortion.
-
Column Choice: A C18 reversed-phase column is commonly used, but for long-chain menaquinones like MK-10, a C30 column can provide better resolution and separation from other lipid-soluble compounds.[8]
-
Mobile Phase Composition: A non-aqueous mobile phase consisting of solvents like methanol, isopropanol, or acetonitrile is typically required. The high lipophilicity of MK-10 necessitates a strong organic mobile phase for elution.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
-
Protocols and Methodologies
Protocol 1: General Workflow for MK-10 Extraction and Analysis
This protocol outlines the critical steps for extracting and analyzing long-chain menaquinones from biological samples.
Diagram: General Workflow for MK-10 Analysis
Caption: General workflow for MK-10 extraction and analysis.
Step-by-Step Methodology:
-
Sample Handling:
-
Collect blood samples in tubes appropriate for plasma or serum generation.
-
Immediately protect the sample from light.
-
Process the blood to obtain plasma/serum as quickly as possible. If immediate extraction is not possible, aliquot and freeze at -80°C.
-
-
Extraction:
-
To a 500 µL aliquot of plasma/serum in an amber tube, add the internal standard.
-
Add 1 mL of cold ethanol to precipitate proteins. Vortex vigorously for 30 seconds.
-
Add 2 mL of n-hexane. Vortex for 5-10 minutes to ensure thorough extraction.[7]
-
Centrifuge at ~3,500 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean amber tube.
-
Repeat the hexane extraction on the remaining sample for improved recovery and pool the hexane layers.
-
-
Concentration and Reconstitution:
-
Analysis:
-
Inject the reconstituted sample into an HPLC or LC-MS/MS system.
-
HPLC Conditions (Example):
-
Data Summary: Stability of Long-Chain Menaquinones
The following table summarizes stability data for long-chain menaquinones (primarily MK-7) under various conditions, which can be used as a proxy for estimating MK-10 stability.
| Condition | Matrix/Formulation | Duration | Temperature | Relative Humidity | % Remaining (Approx.) | Reference |
| Storage | Plasma | 36 days | -20°C | N/A | >88% | [4] |
| Storage | Plasma | 42 days | -80°C | N/A | >87% | [4] |
| Bench-top | Plasma | 8.5 hours | Room Temp | N/A | >88% | [4] |
| Freeze-Thaw | Plasma | 4 cycles | -80°C to RT | N/A | >90% | [4] |
| Accelerated | Powder with CaCO₃ | 6 months | 40°C | 75% | Stable | [3] |
| Accelerated | Powder with MgO | 6 months | 40°C | 75% | <10% | [3] |
| Light Exposure | Solution | Varies | Ambient | N/A | Highly Unstable | [1][2] |
Key Relationships and Degradation Pathways
The stability of MK-10 is a function of its chemical structure and its interaction with the surrounding environment. The following diagram illustrates the key relationships leading to degradation.
Diagram: Factors Affecting MK-10 Stability
Caption: Key factors leading to MK-10 degradation and protective measures.
References
-
Orlando, P., Silvestri, S., Marcheggiani, F., Cirilli, I., & Tiano, L. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. [Link]
-
Moxness Reksten, A., et al. (2025). Quantification of vitamin K (phylloquinone and menaquinones 4–10) in various shellfish. British Journal of Nutrition. [Link]
-
Reksten, A. M., et al. (2025). Quantification of vitamin K (phylloquinone and menaquinones 4-10) in various shellfish. Cambridge University Press. [Link]
-
Shah, K., et al. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 162, 185-202. [Link]
-
Ahmad, I., et al. (2012). Methods of Analysis of Vitamin K: A Review. Current Pharmaceutical Analysis, 8(1), 87-97. [Link]
-
Reksten, A. M., et al. (2025). Quantification of vitamin K (phylloquinone and menaquinones 4-10) in various shellfish. British Journal of Nutrition, 1-32. [Link]
-
Orlando, P., et al. (2018). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Preprints. [Link]
-
Lal, N., Seifan, M., & Berenjian, A. (2023). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. Processes, 11(6), 1791. [Link]
-
Orlando, P., et al. (2018). Menaquinone 7 stability of formulations and its relationship with purity profile. ResearchGate. [Link]
-
Various Authors. (2022). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Semantic Scholar. [Link]
-
Lal, N., Seifan, M., & Berenjian, A. (2023). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. MDPI. [Link]
-
Suvarna, K., & Meganathan, R. (1994). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 176(20), 6212–6216. [Link]
-
Kappa Bioscience. (2017). Vitamin K2 MK-7: A stability challenge, a market study. Nutraceuticals Now. [Link]
-
Li, C., et al. (2023). The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of vitamin K2, in healthy subjects. British Journal of Nutrition, 129(9), 1493-1502. [Link]
-
Mahdinia, E., Demirci, A., & Berenjian, A. (2019). EVALUATION OF VITAMIN K (MENAQUINONE-7) STABILITY AND SECRETION IN GLUCOSE AND GLYCEROL-BASED MEDIA BY BACILLUS SUBTILIS NATTO. Acta Alimentaria, 48(3), 406-413. [Link]
-
Wang, J., et al. (2022). Effects of Sources and Forms of Vitamin K3 on Its Storage Stability in Vitamin Premixes or Vitamin Trace Mineral Premixes. Animals, 12(19), 2656. [Link]
-
National Center for Biotechnology Information. (n.d.). Menaquinone 10. PubChem Compound Database. [Link]
-
Shikov, V., et al. (2024). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Pharmaceutics, 16(5), 629. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of vitamin K2, in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantification of vitamin K (phylloquinone and menaquinones 4–10) in various shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Menaquinone-10
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low recovery of menaquinone-10 (MK-10) during extraction. As a long-chain menaquinone, MK-10 presents unique challenges due to its highly lipophilic nature and sensitivity to environmental factors. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively in your own laboratory setting.
Understanding Menaquinone-10: The Root of the Challenge
Menaquinone-10, a subtype of vitamin K2, is a vital lipid-soluble molecule characterized by a 2-methyl-1,4-naphthoquinone ring and a long side chain of ten isoprenoid units.[1][2] Its significant hydrophobicity (high log P value) governs its solubility and dictates the choice of extraction solvents.[1] Furthermore, MK-10 is notoriously sensitive to light, heat, and alkaline conditions, which can lead to rapid degradation if not properly controlled throughout the extraction process.[3][4] Understanding these core properties is the first step toward optimizing its recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during MK-10 extraction in a direct question-and-answer format.
Q1: What are the most likely culprits for my low MK-10 recovery?
A1: Low recovery of MK-10 is rarely due to a single factor. It's typically a cumulative loss across several stages. The most common causes include:
-
Incomplete Cell Lysis: For microbial sources, the tough cell wall can prevent the complete release of MK-10, which is embedded in the cytoplasmic membrane.[3]
-
Inappropriate Solvent Selection: The choice of solvent is critical. A solvent system that is too polar will not efficiently extract the highly lipophilic MK-10 molecule.[3]
-
Analyte Degradation: MK-10 is highly susceptible to photodegradation and instability in alkaline conditions.[3][4] Exposure to UV or even fluorescent light during processing can significantly reduce yield.[4][5]
-
Matrix Effects: Co-extraction of interfering substances like other lipids and pigments can suppress signal during analysis (e.g., LC-MS/MS) or physically trap the analyte, preventing efficient extraction.[3][5]
-
Suboptimal Extraction Parameters: Factors like extraction time, temperature, and the solvent-to-sample ratio have a profound impact on recovery rates and must be optimized.[3]
Q2: I'm working with bacterial biomass. How can I ensure the complete release of MK-10 before extraction?
A2: This is a critical first step. Since menaquinones are located in the cell membrane, efficient cell disruption is paramount.[3] Traditional methods often rely on freeze-drying the biomass followed by overnight solvent stirring, which can be time-consuming.[6]
Troubleshooting & Optimization:
-
Enzymatic Lysis (for Gram-Positive Bacteria): For bacteria with thick peptidoglycan layers, such as Actinomycetes, incorporating an enzymatic step can dramatically improve recovery. The Lysozyme-Chloroform-Methanol (LCM) method uses lysozyme to digest the cell wall before solvent extraction and has been shown to increase MK recovery by over 30-fold in some strains compared to methods without a lysis step.[6]
-
Mechanical Disruption: Sonication or bead beating of the cell culture broth or resuspended pellet can physically rupture cell walls, enhancing solvent access to the membrane.[7][8]
-
Direct Extraction from Wet Biomass: Some modern protocols advocate for direct extraction from wet cell biomass using solvents like ethanol.[3] This can be faster and has been shown to be highly effective, avoiding the lengthy freeze-drying step.[6]
Q3: Which solvent system is optimal for MK-10, and why is my current solvent not working?
A3: The principle of "like dissolves like" is key. MK-10 is very nonpolar, so your solvent system must be sufficiently nonpolar to solubilize it effectively.
Troubleshooting & Optimization:
-
For Liquid Samples (e.g., Plasma, Fermentation Broth): A mixture of a nonpolar solvent and a slightly more polar alcohol is highly effective. The classic choice is a 2:1 or 3:1 (v/v) mixture of n-hexane and isopropanol .[3] The hexane acts as the primary extraction solvent for the nonpolar MK-10, while the isopropanol helps to disrupt protein binding and break up the sample matrix, improving the release of the analyte.
-
For Solid or Semi-Solid Samples (e.g., Bacterial Biomass):
-
Ethanol: Has proven to be a highly effective and "green" solvent for extracting menaquinones directly from wet bacterial biomass.[3]
-
Chloroform/Methanol (2:1, v/v): This is a classic lipid extraction mixture that is also very effective for menaquinones.[6][9]
-
Acetone: Also a viable solvent, particularly for solid dosage forms.[3]
-
If your recovery is low, your solvent may be too polar, or you may need a binary mixture to effectively handle your specific sample matrix.
Table 1: Properties of Common Solvents for Menaquinone Extraction
| Solvent/System | Polarity Index | Boiling Point (°C) | Typical Application & Rationale |
| n-Hexane | 0.1 | 69 | Excellent nonpolar solvent for dissolving the lipophilic menaquinone tail. Often used in mixtures.[10] |
| Isopropanol | 4.3 | 82 | Used as a protein precipitant and matrix disrupter in combination with hexane.[3] |
| Ethanol | 5.2 | 78 | Effective for direct extraction from wet biomass; good balance of polarity to penetrate cells.[3] |
| Chloroform | 4.1 | 61 | A strong nonpolar solvent, often used with methanol for broad lipid extraction.[6][9] |
| Methanol | 6.6 | 65 | Used with chloroform/hexane to create a biphasic system and disrupt cell structures.[6][9] |
| Acetone | 5.1 | 56 | A versatile solvent used for various sample types.[3] |
Q4: I suspect MK-10 is degrading during my extraction. What precautions should I take?
A4: This is a very common and often overlooked problem. MK-10 stability is compromised by light, high temperatures, and alkaline pH.[3][11]
Preventative Measures:
-
Protect from Light: This is non-negotiable. From the moment of sample collection through to final analysis, all steps must be performed under subdued or yellow light.[4] Use amber glass vials or wrap all glassware and collection tubes in aluminum foil.[4][5] UV radiation from sunlight or even standard laboratory fluorescent lighting can cause rapid degradation.[5][12]
-
Control Temperature: Avoid excessive heat. When evaporating solvents, use a rotary evaporator or a stream of nitrogen with the water bath temperature not exceeding 40°C.[3] While some protocols may use higher temperatures for short periods (e.g., 75°C for ethanol extraction), prolonged exposure should be avoided.[3] For long-term storage of extracts, freezing at -20°C or -80°C is required.[5][12]
-
Maintain Neutral or Acidic pH: Menaquinones are unstable in alkaline conditions.[3][11] Ensure that all buffers and solutions used during the extraction are neutral or slightly acidic.
Q5: My crude extract contains many impurities, and I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I clean up the sample?
A5: A thorough cleanup is essential for accurate quantification, especially when using sensitive techniques like mass spectrometry. Matrix components, particularly phospholipids in plasma or serum, are notorious for causing ion suppression.[5]
Troubleshooting & Optimization:
-
Liquid-Liquid Extraction (LLE): After the initial extraction, a secondary LLE can be performed. For example, if you used an ethanol extract, you can add water and hexane, vortex, and centrifuge. The MK-10 will partition into the nonpolar hexane layer, leaving more polar impurities behind in the aqueous/ethanol layer.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleanup.[13] For MK-10, a reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbent can be used.
-
Reversed-Phase (C18): The crude extract (dissolved in a polar solvent) is loaded onto the cartridge. The nonpolar MK-10 is retained, while polar impurities are washed away. The MK-10 is then eluted with a strong nonpolar solvent.
-
Normal-Phase (Silica): The crude extract (dissolved in a nonpolar solvent) is loaded. The slightly more polar naphthoquinone head of MK-10 interacts with the silica, while nonpolar lipids can be washed away with a nonpolar solvent like hexane. A slightly more polar solvent is then used to elute the MK-10.
-
Q6: I'm using a C18 SPE cartridge for cleanup, but my recovery is still poor. What's going wrong?
A6: Poor recovery during SPE is a common issue that can almost always be resolved by systematically checking each step of the process.[13][14]
SPE Troubleshooting Workflow:
-
Did the Analyte Bind to the Sorbent? Analyze the fraction that flowed through during sample loading. If MK-10 is present, it failed to bind.
-
Cause: Improper cartridge conditioning. The C18 sorbent must be wetted with a water-miscible organic solvent (e.g., methanol) and then equilibrated with a weaker solvent before loading.[15] If the sorbent bed dries out, binding will be inconsistent.[13]
-
Cause: Sample loading solvent is too strong (too nonpolar). The MK-10 has a higher affinity for the solvent than the C18 sorbent. Solution: Dilute your sample extract in a weaker (more polar) solvent before loading to ensure the analyte binds to the cartridge.[15]
-
Cause: Flow rate is too high. The analyte does not have sufficient time to interact with the sorbent. Solution: Decrease the sample loading flow rate.[13][15]
-
-
Was the Analyte Accidentally Washed Off? Analyze the wash fraction.
-
Did the Analyte Fail to Elute? Analyze the used SPE cartridge by re-eluting with a very strong solvent.
-
Cause: The elution solvent is too weak (too polar) to displace the MK-10 from the C18 sorbent. Solution: Increase the strength of your elution solvent (increase the percentage of the nonpolar organic component) or use a different, stronger solvent.[13][14]
-
Cause: Insufficient elution volume. You may not be using enough solvent to completely desorb the analyte. Solution: Increase the volume of the elution solvent, perhaps applying it in two separate aliquots to ensure complete recovery.[13][14]
-
Visualization of Workflows
Diagram 1: General Extraction & Cleanup Workflow for MK-10
Caption: A decision tree to diagnose the cause of low SPE recovery.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of MK-10 from Bacterial Culture
This protocol is a standard method adapted from common practices for extracting menaquinones from bacterial sources. [3][9] Materials:
-
Bacterial cell pellet
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Deionized Water
-
Amber-colored centrifuge tubes (or tubes wrapped in foil)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Discard the supernatant.
-
Initial Extraction: To 1 gram of wet cell pellet in an amber tube, add 9 mL of a 2:1 (v/v) n-hexane:isopropanol mixture.
-
Agitation: Vortex the mixture vigorously for 2 minutes, then shake on an orbital shaker at room temperature for 1 hour. Protect from light.
-
Phase Separation: Add 2 mL of deionized water to the tube. Vortex for 1 minute. Centrifuge at ~3,500 x g for 10 minutes to separate the phases.
-
Collection: Three layers will form: a top organic (hexane) layer containing MK-10, a middle layer of cell debris, and a bottom aqueous layer. Carefully collect the top hexane layer using a glass pipette and transfer it to a clean amber tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another 5 mL of n-hexane to the remaining cell debris and aqueous layer. Vortex for 5 minutes, centrifuge, and collect the top layer again. Combine this with the first hexane fraction.
-
Solvent Evaporation: Evaporate the combined hexane fractions to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C. [3]8. Reconstitution: Reconstitute the dried lipid extract in a known, small volume of a suitable solvent (e.g., ethanol or the initial mobile phase for your analysis) for quantification.
References
- Benchchem. (n.d.). Troubleshooting low recovery of Vitamin K2 during sample extraction.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Vitamin K2 Stability and Degradation In Vitro.
-
Xie, F., Pei, S., Lin, X., Tian, Y., & Zhang, G. (2021). A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. BMC Microbiology, 21(1), 173. [Link]
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
-
Aslam, J., & Ali, A. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Clinica Chimica Acta, 494, 108-121. [Link]
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.
- SiliCycle. (2021). How to Solve Common Challenges in Solid-Phase Extraction.
-
National Center for Biotechnology Information. (n.d.). Menaquinone 10. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Vitamin K Substances. In Some Thyrotropic Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 76. Lyon (FR): International Agency for Research on Cancer. [Link]
- Benchchem. (n.d.). Stability issues of vitamin K compounds during sample storage and analysis.
- Benchchem. (n.d.). Application Notes and Protocols for the Extraction of Menaquinone-9 from Bacterial Cell Cultures.
-
Singh, M. M., P, S. S., & Jayaraman, G. (2021). A bioprocess optimization study to enhance the production of Menaquinone-7 using Bacillus subtilis MM26. Scientific Reports, 11(1), 1-13. [Link]
-
Orlando, P., Silvestri, S., Marcheggiani, F., Cirilli, I., Tiano, L., & Gagliardi, A. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. [Link]
-
Cui, T., Guan, G., & Liu, Z. (2021). Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. Frontiers in Bioengineering and Biotechnology, 9, 709333. [Link]
-
Klapkova, E., Cepova, J., Vroblova, V., & Vinsova, J. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. RSC Advances, 9(52), 30377-30383. [Link]
-
Cirilli, I., Orlando, P., Silvestri, S., Marcheggiani, F., Tiano, L., & Gagliardi, A. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. [Link]
-
Karmańska, A., & Karwowski, B. T. (2021). Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. Molecules, 26(18), 5635. [Link]
Sources
- 1. This compound | C61H88O2 | CID 9988135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
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- 16. silicycle.com [silicycle.com]
Technical Support Center: Preventing Degradation of Menaquinone-10
Welcome to the technical support guide for Menaquinone-10 (MK-10). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of MK-10 during storage, handling, and experimentation. As a senior application scientist, my goal is to provide not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your work.
The Challenge: Understanding Menaquinone-10 Instability
Menaquinone-10, a member of the vitamin K2 family, is a highly lipophilic molecule essential for various biological functions.[1][2] Like other menaquinones, its chemical structure, characterized by a 2-methyl-1,4-naphthoquinone ring and a long isoprenoid side chain, makes it inherently susceptible to degradation from common environmental factors.[3] The primary culprits are light and oxygen, which can compromise sample integrity, lead to loss of biological activity, and generate analytical artifacts.[4][5]
The Mechanism of Photodegradation
Exposure to light, particularly in the UV and visible spectrum (below 480 nm), is highly detrimental to menaquinones.[6] This energy can trigger two primary degradation pathways:
-
Photo-oxidation: The naphthoquinone ring readily absorbs light energy, promoting the molecule to an excited state. This excited molecule can react with molecular oxygen to generate reactive oxygen species (ROS) or undergo direct oxidation, leading to the formation of degradation products like chromenols.[4][7]
-
Photoisomerization: The all-trans configuration of the isoprenoid side chain is crucial for the biological activity of menaquinones. Light exposure can provide the energy needed to convert one or more of the trans double bonds into the cis configuration.[4] These cis-isomers are biologically less active and can complicate analytical quantification.[8]
The Mechanism of Oxidation
The naphthoquinone ring is a redox-active moiety, making it prone to oxidation. This process is exacerbated by:
-
Presence of Oxygen: Direct reaction with atmospheric oxygen can lead to the formation of various oxidation products. This degradation is often accelerated by elevated temperatures.[4]
-
Alkaline Conditions: Menaquinones are particularly unstable in alkaline environments.[8][9] High pH can catalyze oxidative degradation pathways.
-
Incompatible Excipients: In formulation studies, certain minerals, especially alkaline salts like magnesium oxide and calcium carbonate, can significantly promote the degradation of menaquinones.[8][9]
The following diagram illustrates the primary environmental factors that trigger the degradation of the menaquinone structure.
Caption: Key environmental triggers for Menaquinone-10 degradation.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during experimentation with MK-10 in a direct question-and-answer format.
Q1: My freshly prepared MK-10 standard/sample shows a significantly lower concentration than expected when analyzed by HPLC. What went wrong?
This is a classic symptom of degradation during handling and preparation. Several factors could be at play.
Answer:
| Potential Cause | Troubleshooting Action & Rationale |
| Light Exposure During Weighing/Dissolution | Always handle solid MK-10 and its solutions under subdued or specific "gold" fluorescent lighting.[10] Standard laboratory fluorescent lights emit wavelengths that can rapidly degrade menaquinones.[6] Use amber glassware or wrap containers in aluminum foil at all stages.[10] |
| Solvent Purity | Ensure solvents are of high purity and free of peroxides or other oxidizing contaminants. Use freshly opened bottles of HPLC-grade solvents when possible. Peroxides can initiate oxidative degradation. |
| Inappropriate Storage of Stock Solution | Immediately after preparation, stock solutions should be aliquoted into amber vials, purged with an inert gas (argon or nitrogen) to displace oxygen, and stored at -20°C or below.[11] Avoid repeated freeze-thaw cycles by creating single-use aliquots. |
| Analytical Error | Verify your HPLC method is validated for stability. Ensure proper instrument calibration and that the detection wavelength (typically ~248-270 nm) is appropriate for menaquinones.[3][8] |
Q2: I observe unexpected peaks in the chromatogram of my MK-10 sample, which are not present in the reference standard. Could this be degradation?
Answer: Yes, the appearance of new peaks is a strong indicator of degradation.
-
Early Eluting Peaks: These may correspond to more polar oxidation products of the naphthoquinone ring.
-
Peaks Eluting Near the Main Peak: These are often cis-isomers of MK-10 formed via photoisomerization.[4] The all-trans isomer is the most non-polar and typically has the longest retention time on a reverse-phase column.
-
Forced Degradation Study: To confirm, perform a forced degradation study. Expose a small amount of your MK-10 solution to direct light, heat (e.g., 60°C), and an alkaline solution. Analyze these samples by HPLC to see if the unknown peaks in your experimental sample match the retention times of the newly formed degradation products.
Q3: My MK-10 formulation, which includes calcium and magnesium, is losing potency much faster than expected. Why is this happening?
Answer: This is a well-documented issue of excipient incompatibility.
-
Alkaline Microenvironment: Minerals like calcium carbonate and magnesium oxide can create an alkaline microenvironment that catalyzes the oxidative degradation of menaquinones.[8][9] Studies on MK-7 show that in the presence of magnesium oxide, as little as 1% of the unprotected vitamin may remain after 12 months.[9]
-
Surface Interactions: The porous structure of some minerals can also have a detrimental physical effect on unprotected nutrients.[10]
-
Mitigation Strategy: The most effective solution is to use a microencapsulated form of MK-10. Microencapsulation creates a protective barrier that prevents direct interaction with reactive minerals, significantly enhancing stability.[9][10] If microencapsulation is not an option, consider using less alkaline mineral salts (e.g., calcium citrate over calcium carbonate) and including antioxidants in your formulation.[8]
Best Practices & Experimental Protocols
Adherence to strict handling and storage protocols is the most effective way to preserve the integrity of your Menaquinone-10.
Protocol: Handling and Storage of MK-10
This protocol minimizes exposure to light and oxygen from the moment of receipt.
Objective: To ensure the long-term stability of neat MK-10 and its solutions.
Materials:
-
Menaquinone-10 (solid)
-
Amber glass vials with Teflon-lined caps
-
High-purity solvents (e.g., ethanol, hexane, isopropanol)
-
Inert gas (Argon or Nitrogen) with regulator and tubing
-
Laboratory freezer (-20°C or -80°C)
-
Aluminum foil
-
Subdued or gold fluorescent lighting environment
Procedure:
-
Work Environment: Conduct all manipulations in a room with minimal ambient light. Use yellow or gold fluorescent lights, which lack the lower wavelengths that damage menaquinones.[10]
-
Stock Solution Preparation:
-
Tare an amber vial on an analytical balance.
-
Quickly weigh the desired amount of solid MK-10 into the vial and record the weight. Minimize the time the container is open.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Cap the vial and vortex until the MK-10 is fully dissolved.
-
-
Inert Gas Purge:
-
Gently open the vial and insert a thin tube connected to the inert gas supply.
-
Bubble the gas through the solution for 30-60 seconds to displace dissolved oxygen.
-
Purge the headspace of the vial with the gas for another 10-15 seconds as you withdraw the tube and immediately seal the cap tightly.
-
-
Aliquoting & Storage:
-
If required, aliquot the master stock solution into smaller, single-use amber vials, repeating the inert gas purge for each vial.
-
Wrap all vials in aluminum foil for an extra layer of light protection.
-
Store immediately at -20°C or, for long-term storage, at -80°C.[11]
-
The following workflow diagram visualizes the critical steps for handling MK-10 to prevent degradation.
Caption: Recommended workflow for preparing and storing MK-10 solutions.
Protocol: Photostability Testing of MK-10
This protocol, based on ICH Q1B guidelines, helps quantify the light sensitivity of your MK-10 formulation.
Objective: To assess the percentage of MK-10 degradation upon exposure to a controlled light source.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of your MK-10 solution or formulation.
-
Control Group: Tightly wrap half of the samples in aluminum foil. These will be your "dark controls."
-
Light Exposure: Place the light-exposed samples and the dark controls into a photostability chamber. Expose them to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines.[4]
-
Sample Analysis: At predetermined time points, remove one light-exposed sample and one dark control. Analyze the concentration of MK-10 in both using a validated, stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation due to light by comparing the MK-10 concentration in the light-exposed sample to that of the dark control from the same time point.
Frequently Asked Questions (FAQs)
-
Q: Which is more damaging to MK-10: light or oxygen?
-
A: While both are damaging, light is generally the more aggressive and immediate threat.[4] Photodegradation can occur rapidly, even during brief exposure in a well-lit lab. Oxidative degradation is typically a slower process but is accelerated by light and heat.
-
-
Q: Are antioxidants like Vitamin E or BHT effective in protecting MK-10?
-
A: Yes, antioxidants can be effective, particularly in protecting against oxidative degradation. They are often used in commercial formulations. However, they cannot prevent photodegradation or photoisomerization. Therefore, the primary line of defense must always be protection from light.
-
-
Q: I work with MK-10 in an aqueous buffer for cell culture experiments. What special precautions should I take?
-
A: MK-10 is extremely hydrophobic and will have very low solubility in aqueous buffers. You will likely need a carrier solvent (like ethanol or DMSO) or a delivery vehicle (like cyclodextrin). Be aware that alkaline buffers (pH > 7.5) will accelerate degradation.[8] Prepare the stock in an organic solvent, and make final dilutions into your buffer immediately before use. Protect the cell culture plates from light as much as possible during incubation.
-
-
Q: Does the longer side chain of MK-10 make it more or less stable than MK-4 or MK-7?
-
A: The fundamental instability lies in the naphthoquinone ring, which is identical across all menaquinones.[3] Therefore, the sensitivity to light and oxidation is expected to be very similar. The much longer, more lipophilic side chain of MK-10 primarily affects its physical properties, such as solubility and bioavailability, rather than its inherent chemical stability.[2]
-
References
-
SupplySide Supplement Journal. (2023, October 2). Vitamin K2 stability: The truth behind the label. Retrieved from [Link]
-
BioEnergetic Toxin-Free Living. (2017, August 12). Photosensitivity Of Vitamin K2. Retrieved from [Link]
-
Orlando, P., Silvestri, S., Marcheggiani, F., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of vitamin K photodegradation and phototoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). K structures. MK4 and MK7 are the major forms of K2 present in the diet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Menadione. PubChem Compound Database. Retrieved from [Link]
-
Orlando, P., Silvestri, S., Marcheggiani, F., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. PMC. Retrieved from [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Vitamin K. Retrieved from [Link]
-
Halder, M., et al. (2019). The biological responses of vitamin K2: A comprehensive review. Journal of Nutrition and Metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Menaquinone 10. PubChem Compound Database. Retrieved from [Link]
-
Gul, W., et al. (2015). Methods of Analysis of Vitamin K: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 14-22. Retrieved from [Link]
-
Nutraceuticals World. (2019, May 1). Vitamin K2 Stability Linked with Purity Profile. Retrieved from [Link]
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- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. supplysidesj.com [supplysidesj.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. abmole.com [abmole.com]
Technical Support Center: Improving the Sensitivity of Menaquinone-10 Detection
Welcome to the technical support resource for the sensitive detection of menaquinone-10 (MK-10) in biological samples. This guide is designed for researchers, scientists, and drug development professionals who are navigating the analytical challenges associated with quantifying this long-chain, lipophilic vitamer. Due to its low physiological concentrations and challenging chemical properties, achieving high sensitivity and reproducibility is paramount.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues from sample handling to final analysis.
Frequently Asked Questions (FAQs) - High-Level Overview
Q1: Why is my MK-10 signal consistently low or undetectable in my biological samples?
A1: This is the most common challenge and typically stems from a combination of factors. The primary culprits are:
-
Inefficient Extraction: MK-10 is extremely hydrophobic (lipophilic) and is tightly associated with lipid fractions and cell membranes in biological matrices.[2][3] Incomplete cell lysis or using a suboptimal solvent system will result in poor recovery.
-
Analyte Degradation: All vitamin K forms are notoriously sensitive to light, particularly UV radiation, and can degrade under alkaline conditions or elevated temperatures.[2][4][5] Significant losses can occur during sample collection, storage, and preparation if precautions are not taken.
-
Matrix Effects: Co-extracted lipids and other endogenous compounds in complex matrices like plasma, serum, or tissue can interfere with ionization in the mass spectrometer, suppressing the MK-10 signal.[1][2]
-
Suboptimal Analytical Method: The chosen analytical technique may lack the required sensitivity. For the picogram levels of MK-10 typically found in circulation, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][6][7]
Q2: What is the most sensitive and reliable method for quantifying MK-10?
A2: For quantifying low-concentration, lipophilic molecules like MK-10 in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the most suitable technique.[6][7] It offers superior sensitivity and selectivity compared to older methods like HPLC with UV or fluorescence detection.[1][8] The specificity of MS/MS, particularly using Multiple Reaction Monitoring (MRM), allows for the precise detection of MK-10 even in the presence of interfering compounds.[9]
Q3: How can I be sure my low results aren't just due to naturally low levels in my samples?
A3: This is a critical question that requires a self-validating experimental design. To confirm that your workflow is performing optimally, you must incorporate proper controls:
-
Spiked Matrix Samples (Quality Controls): Prepare blank matrix samples (from the same biological source) and spike them with a known, low concentration of an MK-10 analytical standard. Process these QCs alongside your unknown samples. The recovery of the spiked standard will tell you the efficiency of your extraction and analysis process.
-
Use of a Labeled Internal Standard: The most robust approach is to use a stable isotope-labeled internal standard (SIL-IS), such as deuterium-labeled MK-10 (e.g., MK-10-d7). This standard is added at the very beginning of the sample preparation process and behaves almost identically to the endogenous MK-10. By monitoring the ratio of the analyte to the SIL-IS, you can accurately correct for any sample loss during extraction and for matrix-induced ionization suppression.[8]
Part 1: Troubleshooting Sample Stability and Storage
The integrity of your analysis begins the moment the sample is collected. Errors introduced here cannot be corrected later.
Q4: My samples are collected off-site. What are the best practices for collection and storage to prevent MK-10 degradation?
A4: Protecting MK-10 from degradation during collection, transport, and storage is critical.
-
Light Protection: Blood collection tubes and all subsequent storage vials should be amber-colored or wrapped completely in aluminum foil.[4] Perform all processing steps under dim or yellow light. Vitamin K is highly susceptible to photodegradation.[4][10]
-
Anticoagulant Choice: For plasma, use EDTA or citrate as the anticoagulant. Promptly centrifuge the blood (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Immediate Freezing: After separation, plasma or serum should be immediately flash-frozen and stored at -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles, which can degrade the analyte; aliquot samples into single-use volumes before freezing.[10]
Part 2: Troubleshooting Sample Preparation and Extraction
This is the most critical stage for improving sensitivity. The goal is to efficiently isolate the highly lipophilic MK-10 from the complex sample matrix while minimizing the co-extraction of interfering substances.
Q5: My recovery of spiked MK-10 is below 50%. How do I improve my extraction efficiency?
A5: Low recovery is a classic problem for long-chain menaquinones. The issue lies in disrupting the interaction between MK-10 and matrix components (lipids, proteins) and ensuring its complete transfer into the extraction solvent.
Workflow: Optimizing MK-10 Extraction
Caption: Decision tree for diagnosing low signal-to-noise issues.
Protocol: Silica SPE Cleanup
-
Condition: Pass 3 mL of n-hexane through a silica SPE cartridge (e.g., 1cc/30 mg). [9]2. Load: After LLE and evaporation, reconstitute your sample in 1 mL of n-hexane and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 3 mL of n-hexane to elute highly nonpolar lipids. Discard this eluate.
-
Elute: Elute your MK-10 fraction with 3 mL of a slightly more polar solvent, such as 3% diethyl ether in n-hexane. [2]5. Final Prep: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Part 3: Troubleshooting Analytical Detection (LC-MS/MS)
Fine-tuning your instrument method is the final step to maximizing sensitivity.
Q7: What are the ideal LC-MS/MS parameters for sensitive MK-10 detection?
A7: The ideal parameters balance chromatographic separation with efficient ionization and specific detection.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, <3 µm) | C18 is a standard for reversed-phase, but a Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds like the naphthoquinone ring of MK-10, potentially improving separation from interferences. [9] |
| Mobile Phase | Gradient elution. A: Methanol/Water (e.g., 50:50) with formic acid. B: Methanol or Isopropanol with formic acid. | A gradient from a more polar to a very nonpolar mobile phase is required to elute the highly hydrophobic MK-10. [9]The long isoprenoid tail necessitates a high percentage of organic solvent for elution. |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) | APCI is generally superior to Electrospray Ionization (ESI) for neutral, nonpolar compounds like menaquinones. [3][9]It provides more robust and efficient ionization, leading to a stronger signal. |
| Ionization Mode | Positive Ion Mode | MK-10 readily forms positive ions, typically as a protonated molecule [M+H]⁺ or an adduct. [9][11] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | MRM provides the highest sensitivity and selectivity by monitoring a specific precursor ion to product ion transition. [9] |
Q8: What are the correct MRM transitions to use for MK-10?
A8: The specific masses will depend on the adduct formed, but the fragmentation pattern is generally consistent. The most common fragmentation involves the cleavage of the isoprenoid side chain, leaving the stable naphthoquinone ring structure.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Notes |
| Menaquinone-10 (MK-10) | 861.4 → [M+H]⁺ (or 879.4 for [M+NH₄]⁺) | 187.1 | The precursor ion is the mass of the protonated molecule. The 187.1 product ion is the characteristic fragment of the 2-methyl-1,4-naphthoquinone ring, which is common to most menaquinones. [9] |
| MK-10-d7 (Internal Std) | 868.4 → [M+H]⁺ | 194.1 | The deuterium labels are on the naphthoquinone ring, so the characteristic fragment ion mass increases by 7. [9] |
Note: The exact precursor mass may vary if an adduct with ammonia ([M+NH₄]⁺) or another species is formed, which can happen if ammonium acetate is used as a mobile phase modifier. [11]Always confirm precursor ions by infusing a standard solution.
By systematically addressing each stage of the analytical process—from sample collection to data acquisition—and implementing robust quality control measures, researchers can overcome the challenges of low-level MK-10 quantification and achieve the sensitive, reliable results necessary for their work.
References
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Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. MDPI. [Link]
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Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet. PubMed Central. [Link]
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Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. OUCI. [Link]
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Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet. PubMed. [Link]
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A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study. ResearchGate. [Link]
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Vitamin K: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
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A concise review of quantification methods for determination of vitamin K in various biological matrices. National Institutes of Health (NIH). [Link]
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Representative mass spectra of menaquinones (MKs). (A-K) Molecular... ResearchGate. [Link]
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Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS. ResearchGate. [Link]
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Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds. Separation Science. [Link]
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Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Bevital AS. [Link]
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LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PubMed Central. [Link]
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Vitamin K plasma levels determination in human health. ResearchGate. [Link]
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Vitamin K plasma levels determination in human health. De Gruyter. [Link]
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EVALUATION OF VITAMIN K (MENAQUINONE-7) STABILITY AND SECRETION IN GLUCOSE AND GLYCEROL-BASED MEDIA BY BACILLUS SUBTILIS NATTO. University of Waikato. [Link]
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Determination of plasma Vitamin K by high-performance liquid chromatography with fluorescence detection using Vitamin K analogs as internal standards. ResearchGate. [Link]
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Determination of Phylloquinone and Menaquinones in Foods by HPLC. Semantic Scholar. [Link]
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Reference Range of Vitamin K Evaluating Indicators in Chinese Childbearing Women. National Institutes of Health (NIH). [Link]
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Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. MDPI. [Link]
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Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. National Institutes of Health (NIH). [Link]
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Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection. National Institutes of Health (NIH). [Link]
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Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. National Institutes of Health (NIH). [Link]
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Validation & Comparative
A Comparative In-Vitro Analysis of Menaquinone-7 and Long-Chain Menaquinones: Biological Activity and Mechanistic Insights
This guide provides a detailed comparison of the in-vitro biological activities of Menaquinone-7 (MK-7) and contextualizes its performance against other menaquinones, including the less-studied long-chain variants like Menaquinone-10 (MK-10). We will delve into the key experimental data that underpins our understanding of their roles in bone metabolism, cardiovascular health, and inflammation, providing researchers and drug development professionals with a robust framework for their work.
Introduction: The Menaquinone Spectrum
Vitamin K2 comprises a family of molecules known as menaquinones (MK-n), which are characterized by a common 2-methyl-1,4-naphthoquinone ring but differ in the length of their polyisoprenoid side chain.[1][2] The integer 'n' denotes the number of isoprenyl units. While Menaquinone-4 (MK-4) is the most well-known short-chain menaquinone, long-chain variants like Menaquinone-7 (MK-7) have garnered significant attention. This is largely due to MK-7's superior bioavailability and exceptionally long plasma half-life (around 68 hours), which allows for more stable serum levels and greater access to extra-hepatic tissues compared to shorter-chain forms.[3][4][5]
Direct comparative in-vitro data for Menaquinone-10 (MK-10) is scarce in publicly available literature. Therefore, this guide will focus on the extensive in-vitro data for MK-7, drawing comparisons with MK-4 where available, to provide a foundational understanding of how side-chain length influences biological activity. The principles and protocols outlined herein establish a clear methodology for future head-to-head comparisons involving MK-10 and other long-chain menaquinones.
Bone Metabolism: Osteoblast Differentiation and Mineralization
Mechanistic Overview: The Role of Osteocalcin Carboxylation
Vitamin K2 is a critical cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on Vitamin K-Dependent Proteins (VKDPs). In bone, the primary VKDP is osteocalcin (OCN), a protein synthesized by osteoblasts.[6] When carboxylated (cOC), osteocalcin can bind to the hydroxyapatite mineral matrix of bone, a crucial step for proper bone mineralization and quality.[1] Undercarboxylated osteocalcin (ucOC) is unable to perform this function effectively and is a recognized marker of poor vitamin K status.
Comparative In-Vitro Activity of Menaquinones
In-vitro studies consistently demonstrate that MK-7 effectively promotes the differentiation and maturation of osteoblasts.[7][8] Treatment of pluripotent stem cell-derived mesenchymal stem cells (iMSCs) with MK-7 has been shown to significantly upregulate key osteogenic marker genes, including RUNX2 and COL1A1 (Collagen Type I Alpha 1 Chain), and enhance alkaline phosphatase (ALP) activity and collagen deposition, indicating a pro-osteogenic effect.[7] Similarly, studies using the C3H10 T1/2 cell line showed that Vitamin K2 treatment significantly increased the expression of ALP, OCN, and RUNX2.[9] The primary mechanism is the facilitation of osteocalcin carboxylation, which is essential for the final stages of matrix maturation.[6] While both MK-4 and MK-7 show activity, the sustained availability of MK-7 suggests it may provide a more consistent stimulus for carboxylation in a physiological setting.[3][4] The higher lipophilicity of MK-10 due to its longer side chain may influence its incorporation into cellular membranes and subsequent bioavailability to the GGCX enzyme in the endoplasmic reticulum, a hypothesis that requires direct experimental validation.
Data Summary: Effect of Menaquinones on Osteogenic Markers
| Menaquinone | Cell Line | Concentration | Key Findings | Reference |
| MK-7 | iPSC-derived MSCs | 10 µM | Increased RUNX2 and COL1A1 expression; enhanced ALP activity and collagen deposition. | [7] |
| Vitamin K2 | C3H10 T1/2 | 10⁻⁷–10⁻⁵ M | Significantly increased mRNA levels of ALP, OCN, and RUNX2; strongly induced ALP activity. | [9] |
| MK-7 | Prepubertal Children (in vivo) | 45 µ g/day | Significantly decreased the ratio of undercarboxylated to carboxylated osteocalcin. | [6] |
Experimental Protocol: Osteoblast Differentiation & Mineralization Assay
This protocol provides a framework for assessing the pro-osteogenic potential of menaquinones. The causality behind this design is to mimic the physiological process of bone formation, starting from progenitor cells and assessing key checkpoints: early differentiation (gene expression), mid-stage function (enzyme activity), and late-stage outcome (mineralization).
1. Cell Culture and Osteogenic Induction:
- Cell Line: Mouse C3H10 T1/2 mesenchymal stem cells or pre-osteoblastic MC3T3-E1 cells are suitable models.
- Seeding: Plate cells at a density of 2.6 x 10⁴ cells/cm² in a growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin).[7]
- Induction: After 24 hours, switch to an osteogenic induction medium: DMEM, 10% FBS, 1% Pen/Strep, 100 nM Dexamethasone, 10 mM β-Glycerol-phosphate, and 50 µM L-ascorbic acid.[7]
2. Menaquinone Treatment:
- Prepare stock solutions of MK-7 and MK-10 (e.g., 10 mM in isopropanol or ethanol).
- Add the menaquinones to the osteogenic medium to achieve final concentrations, typically in the range of 1-10 µM. Include a vehicle-only control (e.g., isopropanol).[7]
- Culture cells for up to 21 days, replacing the medium every 2-3 days.
3. Assessment of Osteogenic Markers:
- Gene Expression (Day 2-10): Extract RNA and perform RT-qPCR to quantify the relative expression of osteogenic genes such as Runx2, Alpl (ALP), and Col1a1.[7]
- Alkaline Phosphatase (ALP) Activity (Day 10-21):
- Lyse cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
- Alternatively, perform ALP staining directly on the cell monolayer using a solution containing Naphthol AS-MX phosphate and Fast Blue RR salt.
- Matrix Mineralization (Day 21):
- Fix cells with 4% paraformaldehyde.
- Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium deposits.
- For quantification, extract the stain with 10% cetylpyridinium chloride and measure absorbance at 562 nm.
Diagrams: Workflow and Signaling Pathway
Caption: Experimental workflow for assessing menaquinone-induced osteogenesis.
Caption: Vitamin K2-dependent carboxylation of osteocalcin in osteoblasts.
Cardiovascular Health: Inhibition of Vascular Calcification
Mechanistic Overview: Activation of Matrix Gla Protein (MGP)
Vascular calcification is an active, cell-regulated process resembling bone formation that occurs in blood vessel walls, leading to arterial stiffness.[10][11] A key inhibitor of this process is Matrix Gla Protein (MGP), a VKDP synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.[12] For MGP to be active, it must be carboxylated by GGCX. Carboxylated MGP (cMGP) is a potent inhibitor of calcification, directly binding to calcium crystals and inhibiting the osteogenic transformation of VSMCs.[1] Insufficient vitamin K2 leads to high levels of inactive, undercarboxylated MGP (ucMGP), which is strongly associated with the progression of vascular calcification.
Comparative In-Vitro Activity of Menaquinones
In-vitro models are crucial for dissecting the cellular mechanisms of vascular calcification.[10][13] These models typically use VSMCs or other vascular cells cultured in a high-phosphate medium to induce an osteogenic phenotype and subsequent mineralization.[11][14] Studies have shown that vitamin K2 can prevent or reverse this process.[1][8] Although direct in-vitro comparisons are limited, animal studies provide strong correlative evidence. In a rat model of CKD-induced calcification, high-dose MK-7 supplementation inhibited aortic and myocardial calcification and increased aortic MGP mRNA expression.[12] Other animal studies have shown that both MK-4 and phylloquinone (K1) can regress warfarin-induced calcifications, though often at very high doses.[15] The superior bioavailability of MK-7 suggests it could be more effective at nutritional doses for maintaining MGP activation in vascular tissues.[15]
Data Summary: Effect of Menaquinones on Vascular Calcification Markers
| Menaquinone | Model System | Key Findings | Reference |
| MK-7 | Rat Model (CKD-induced) | Inhibited aortic and myocardial calcification; increased aortic MGP mRNA expression. | [12] |
| MK-4 | Rat Model (Warfarin-induced) | Demonstrated greater potency in inhibiting vascular calcification compared to K1 in some studies. | [12] |
| Vitamin K | Human Trials (Meta-analysis) | Supplementation significantly reduced levels of inactive MGP (dp-ucMGP). | [16] |
Experimental Protocol: In-Vitro Vascular Calcification Assay
This protocol is designed to induce an osteogenic phenotype in vascular cells to test the inhibitory effects of menaquinones. The self-validating aspect of this system relies on the positive control (calcification medium), which must produce significant mineralization, and the negative control (growth medium), which should not.
1. Cell Culture:
- Cell Line: Human Coronary Artery Smooth Muscle Cells (HCASMCs) are a clinically relevant model.[17] Use between passages 4-7.
- Seeding: Plate HCASMCs in their complete growth medium (e.g., Medium 231 with SMGS) in 12-well plates and grow to confluence.
2. Induction of Calcification:
- Calcification Medium: Prepare a high-phosphate medium by supplementing the growth medium with a phosphate source (e.g., sodium phosphate) to a final concentration of 2.5-3.0 mM.[11]
- Controls: Maintain parallel cultures in normal growth medium (negative control) and calcification medium without menaquinones (positive control).
3. Menaquinone Treatment:
- Pre-incubate confluent cells with MK-7, MK-10, or vehicle control in normal growth medium for 24 hours.
- After pre-incubation, switch all wells (except the negative control) to the calcification medium containing the respective menaquinones or vehicle.
- Culture for 7-14 days, replacing the medium every 2-3 days.
4. Quantification of Calcification:
- Visualization: Use Alizarin Red S staining as described in the osteoblast protocol to visualize calcium deposits.
- Calcium Content Measurement:
- Decalcify the stained cell monolayer by incubating with 0.6 M HCl overnight.
- Measure the calcium concentration in the HCl supernatant using a colorimetric assay (e.g., o-cresolphthalein complexone method).
- Normalize the calcium content to the total protein content of a parallel well, measured using a BCA or Bradford assay.
Diagrams: Workflow and Signaling Pathway
Caption: Workflow for in-vitro analysis of vascular calcification inhibition.
Caption: MGP activation by MK-7 inhibits vascular calcification.
Anti-Inflammatory Activity
Mechanistic Overview: Inhibition of NF-κB Signaling
Chronic inflammation is a key driver of many degenerative diseases.[18][19] Emerging evidence demonstrates that vitamin K2 possesses anti-inflammatory properties, largely independent of its role as a GGCX cofactor.[20] A primary mechanism is the modulation of the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][21] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like lipopolysaccharide (LPS), a signaling cascade leads to the phosphorylation and degradation of the IκB inhibitor, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[22]
Comparative In-Vitro Activity of Menaquinones
Several in-vitro studies have confirmed the anti-inflammatory effects of menaquinones. Pre-treatment of human monocyte-derived macrophages with MK-7 dose-dependently inhibited the gene expression and production of TNF-α, IL-1α, and IL-1β.[18] In a study on neuroblastoma cells, both MK-4 and a reduced form of MK-7 (MK-7R) significantly decreased the expression and secretion of IL-1β and IL-6. Interestingly, in this model, only MK-7R treatment led to a significant downregulation of NF-kB itself.[3] In contrast, a study using murine macrophages found that vitamins with shorter side chains (K1, K3, MK-4, MK-5) exhibited stronger inhibitory effects on the production of nitric oxide and cytokines (IL-6, TNFα) compared to longer-chain menaquinones like MK-6 and MK-7.[20] This finding is particularly noteworthy as it suggests that for direct anti-inflammatory action within the cell, a longer side chain is not necessarily more advantageous and may even be less effective than shorter, more mobile forms. This highlights the complexity of menaquinone action and underscores the need for direct comparative studies with MK-10.
Data Summary: Anti-Inflammatory Effects of Menaquinones
| Menaquinone | Cell Line | Key Findings | Reference |
| MK-7 | Human Macrophages (hMDMs) | Dose-dependently inhibited TNF-α, IL-1α, and IL-1β gene expression and protein production. | [18] |
| MK-7R | SK-N-BE (Neuroblastoma) | Reduced IL-1β and IL-6; downregulated NF-kB expression. | [3] |
| MK-4 | SK-N-BE (Neuroblastoma) | Reduced IL-1β and IL-6; did not significantly downregulate NF-kB. | [3] |
| MK-4 | MG6 (Microglia) | Suppressed upregulation of Il-1β, Tnf-α, and Il-6; inhibited phosphorylation and nuclear translocation of NF-κB p65. | [21] |
| MK-7 | RAW 264.7 (Murine Macrophages) | Weaker inhibition of NO, IL-6, and TNFα production compared to K1 and MK-4. | [20] |
| MK-4 | RAW 264.7 (Murine Macrophages) | Strong inhibition of NO, IL-6, and TNFα production. | [20] |
Experimental Protocol: NF-κB Inhibition Assay
This protocol uses LPS, a component of bacterial cell walls, to robustly activate the NF-κB pathway in macrophages, providing a reliable system to screen for inhibitors. The key validation steps are confirming inhibitor non-toxicity and measuring a specific downstream event (p65 translocation or reporter gene activity).
1. Cell Culture and Viability Assay:
- Cell Line: Murine macrophage RAW 264.7 or human monocyte THP-1 cell lines are standard models.
- Viability First: Before testing for efficacy, perform a cytotoxicity assay (e.g., MTT or PrestoBlue) to determine the non-toxic concentration range for MK-7 and MK-10. This ensures that any observed reduction in inflammation is not due to cell death.[23]
2. NF-κB Inhibition and Activation:
- Seed cells (e.g., RAW 264.7 at 3.4 x 10⁵ cells/well) and allow them to adhere overnight.[24]
- Pre-treat the cells with various non-toxic concentrations of MK-7, MK-10, or vehicle for 1-24 hours.[21]
- Stimulate the cells with an NF-κB activator, typically LPS (100 ng/mL to 1 µg/mL), for a specified time (e.g., 15-60 minutes for signaling analysis, 4-24 hours for cytokine measurement).[24]
3. Measurement of NF-κB Activity:
- Western Blotting: Lyse the cells 15-30 minutes post-LPS stimulation. Perform SDS-PAGE and Western blotting to detect the phosphorylated forms of key signaling proteins, such as p-p65 and p-IκBα. A decrease in the phosphorylated form relative to the total protein indicates inhibition.[21]
- Immunofluorescence for p65 Translocation:
- After 30-60 minutes of LPS stimulation, fix, permeabilize, and block the cells on coverslips.
- Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
- Visualize using fluorescence microscopy. Inhibition is confirmed by the retention of p65 in the cytoplasm.[21]
- ELISA for Cytokines: Collect the cell culture supernatant 4-24 hours post-LPS stimulation and measure the concentration of secreted cytokines like TNF-α and IL-6 using commercial ELISA kits.
Diagrams: Workflow and Signaling Pathway
Caption: Workflow for assessing menaquinone-mediated NF-κB inhibition.
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A Comparative Analysis of Menaquinone-10 and Phylloquinone on Osteoblast Function
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Vitamin K in Bone Metabolism
Osteoblasts, the specialized mesenchymal cells responsible for bone formation, are central to skeletal health.[1] Their activity is modulated by a host of systemic and local factors, including vitamins. Among these, Vitamin K has emerged as a crucial player in bone metabolism, primarily through its role as a cofactor for the enzyme γ-glutamyl carboxylase.[2][3] This enzyme facilitates the post-translational modification of specific glutamic acid residues to γ-carboxyglutamic acid (Gla) in several key bone proteins, most notably osteocalcin.[2][4] The carboxylation of osteocalcin is essential for its calcium-binding capacity, allowing it to incorporate into the bone matrix and contribute to bone mineralization.[3][4][5]
Vitamin K exists in two primary natural forms: phylloquinone (K1), found predominantly in leafy green vegetables, and a series of menaquinones (K2), which are largely of bacterial origin and found in fermented foods and animal products.[6][7][8] Menaquinones are further categorized by the length of their isoprenoid side chain, denoted as MK-n.[5][9] This guide provides a comparative analysis of the effects of a long-chain menaquinone, menaquinone-10 (MK-10), and phylloquinone (K1) on osteoblast function, supported by experimental data and detailed protocols.
Distinguishing Menaquinone-10 and Phylloquinone: Bioavailability and Bioactivity
While both K1 and K2 vitamers serve as cofactors for γ-glutamyl carboxylase, their structural differences, particularly the length of the isoprenoid side chain, influence their bioavailability and tissue distribution.[5][10] Menaquinones, including MK-10, are generally more bioavailable and have a longer half-life in circulation compared to phylloquinone.[3][8] This prolonged presence may allow for more sustained effects on extrahepatic tissues like bone.[10]
Comparative Effects on Osteoblast Function
Experimental evidence suggests that menaquinones, including longer-chain forms, may have a more pronounced effect on osteoblast activity compared to phylloquinone.[7][8]
Osteoblast Differentiation and Proliferation
Studies have shown that Vitamin K2 can promote the differentiation of mesenchymal stem cells into osteoblasts.[2] Specifically, menaquinones have been observed to increase the expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2).[11][12] Runx2 is a master regulator of osteoblast differentiation and upregulates the expression of several bone-specific genes.[13] In contrast, the direct effects of phylloquinone on osteoblast proliferation and differentiation are less consistently reported.[4]
Mineralization
A hallmark of mature osteoblast function is the deposition of a mineralized extracellular matrix.[14] In vitro studies have demonstrated that menaquinones, including MK-7 (a long-chain menaquinone similar in action to MK-10), can directly stimulate calcification in femoral tissues.[1] This is attributed to the enhanced γ-carboxylation of osteocalcin, which is crucial for hydroxyapatite binding and bone mineralization.[1] While phylloquinone also contributes to osteocalcin carboxylation, some research suggests that K2 forms are more effective in this role within bone tissue.[7]
Gene Expression
The influence of menaquinone-10 and phylloquinone on osteoblast gene expression extends beyond Runx2. Vitamin K2 has been shown to upregulate the expression of bone marker genes, including osteocalcin (BGLAP) and alkaline phosphatase (ALPL).[6] Furthermore, some studies indicate that certain menaquinones, like MK-4, can induce the expression of genes such as growth differentiation factor 15 (GDF15) and stanniocalcin 2 (STC2), an effect not observed with vitamin K1.[6]
| Parameter | Menaquinone-10 (and other long-chain MKs) | Phylloquinone (K1) | Supporting Evidence |
| Osteoblast Differentiation | Promotes differentiation of mesenchymal stem cells into osteoblasts. | Less consistent and direct evidence. | [2] |
| Mineralization | Directly stimulates calcification and enhances mineralized matrix deposition. | Contributes to mineralization via osteocalcin carboxylation, but potentially to a lesser extent than K2. | [1] |
| Gene Expression (Runx2) | Upregulates expression. | Limited direct evidence of significant upregulation. | [11][12] |
| Gene Expression (Osteocalcin) | Increases expression. | Contributes to carboxylation, with less pronounced effects on expression. | [6] |
| Bioavailability in Bone | Higher bioavailability and longer half-life in circulation. | Shorter half-life, primarily stored in the liver. | [6][8][10] |
Signaling Pathways Involved
The mechanisms through which menaquinones and phylloquinone exert their effects on osteoblasts are multifaceted. The primary and most well-established pathway for both is their role in the γ-carboxylation of vitamin K-dependent proteins.[2]
However, emerging evidence suggests that menaquinones may also act through pathways independent of γ-carboxylation. For instance, vitamin K2 has been shown to suppress the activation of nuclear factor κB (NF-κB), a signaling pathway that potently antagonizes osteoblast differentiation.[15][16] By inhibiting NF-κB, vitamin K2 can promote osteoblastogenesis.[15]
Caption: Signaling pathways of Vitamin K in osteoblasts.
Experimental Protocols
To enable researchers to investigate and validate the comparative effects of menaquinone-10 and phylloquinone, the following detailed experimental protocols are provided.
Osteoblast Culture and Differentiation
-
Cell Seeding: Seed primary human osteoblasts or an osteoblast-like cell line (e.g., Saos-2) in a suitable culture vessel. For a 24-well plate, a seeding density of 3x104 cells per well is recommended.[17]
-
Growth Phase: Culture the cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) until they reach approximately 80% confluency.[18]
-
Initiation of Differentiation: To induce osteogenic differentiation, replace the growth medium with an osteogenic differentiation medium. This medium is typically supplemented with ascorbic acid (50 µg/mL), β-glycerophosphate (10 mM), and dexamethasone (100 nM).
-
Treatment: Add menaquinone-10 or phylloquinone at the desired concentrations to the differentiation medium. A vehicle control (e.g., ethanol) should be included.
-
Medium Changes: Change the medium every 2-3 days for the duration of the experiment (typically 14-21 days).[17][18]
Sources
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- 2. Role of Vitamin K in Bone and Muscle Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. luminatens.com [luminatens.com]
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- 7. Vitamin K1 vs. K2: Which Should You Take for Stronger Bones? [verywellhealth.com]
- 8. Vitamin K1 or Vitamin K2? What's the difference | Natural Doctor [naturaldoctor.gr]
- 9. The Importance of Vitamin K and the Combination of Vitamins K and D for Calcium Metabolism and Bone Health: A Review [mdpi.com]
- 10. agnroots.com [agnroots.com]
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- 18. ixcellsbiotech.com [ixcellsbiotech.com]
A Researcher's Guide to the Validation of Menaquinone-10 as a Specific Biomarker for Bacteroides
For researchers, scientists, and drug development professionals navigating the complexities of the gut microbiome, the accurate quantification of key bacterial genera is paramount. Bacteroides, a dominant genus in the human gut, plays a crucial role in health and disease, making its precise measurement a critical aspect of microbiome research. This guide provides an in-depth, objective comparison of menaquinone-10 (MK-10) as a specific metabolic biomarker for Bacteroides, contrasting its performance with the widely used genetic marker approach, specifically the 16S rRNA gene quantification. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your research.
The Rationale for a Bacteroides-Specific Biomarker
Bacteroides species are integral to host physiology, contributing to the breakdown of complex carbohydrates, the production of essential vitamins, and the modulation of the immune system.[1][2] Alterations in their abundance have been linked to various conditions, including inflammatory bowel disease (IBD), obesity, and metabolic syndrome. Consequently, the ability to accurately and reliably quantify Bacteroides is a critical need in both basic research and clinical drug development.
Traditionally, the quantification of bacterial taxa has been dominated by genetic approaches, primarily through the sequencing or quantitative PCR (qPCR) of the 16S ribosomal RNA (rRNA) gene. While powerful, these methods are not without their limitations, including PCR biases and the challenge of distinguishing between live and dead cells. This has spurred the investigation of alternative, metabolic biomarkers that reflect the functional activity of specific bacterial groups. Menaquinone-10 (MK-10), a form of vitamin K2, has emerged as a promising candidate for a Bacteroides-specific biomarker.
Menaquinone-10: A Product of Bacteroides Metabolism
Menaquinones are essential components of the bacterial electron transport chain, and different bacterial taxa synthesize distinct menaquinone isoforms, characterized by the length of their isoprenoid side chain. Bacteroides species are notable for their production of menaquinones with longer side chains, with MK-10 and MK-11 being prominent forms.[3][4] This relative specificity forms the basis of its potential as a biomarker.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Simplified overview of the Menaquinone-10 biosynthesis pathway in Bacteroides.
Head-to-Head Comparison: MK-10 vs. 16S rRNA Gene Quantification
The validation of any biomarker hinges on its performance against established methods. Here, we compare the quantification of Bacteroides using MK-10 analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the quantification of the Bacteroides 16S rRNA gene by quantitative PCR (qPCR).
| Feature | Menaquinone-10 (Metabolic Marker) | 16S rRNA Gene (Genetic Marker) |
| Principle | Absolute quantification of a specific metabolic product (MK-10) | Relative or absolute quantification of a conserved gene |
| Specificity | High for Bacteroides genus, as they are major producers of MK-10.[3][4] | Can be designed to be genus-specific, but cross-reactivity with closely related genera is possible. |
| Indication | Reflects the presence of metabolically active Bacteroides | Indicates the presence of bacterial DNA, which may be from live or dead cells |
| Sensitivity | High, with modern LC-MS/MS methods offering detection in the low picomolar range.[5] | High, with qPCR able to detect very low copy numbers of the target gene. |
| Quantitative Accuracy | Provides absolute quantification in concentration units (e.g., ng/g of feces).[6] | Can provide absolute quantification (gene copies/g of feces) with the use of a standard curve, but is more commonly used for relative quantification.[7] |
| Throughput | Moderate, sample preparation for LC-MS/MS can be multi-stepped. | High, qPCR is well-suited for high-throughput analysis. |
| Cost | Higher, requires specialized LC-MS/MS instrumentation and expertise. | Lower, qPCR instrumentation is more widely available and less expensive to operate. |
| Potential Interferences | Dietary sources of menaquinones could potentially interfere, though MK-10 is less common in the human diet. | PCR inhibitors present in complex samples like feces can affect amplification efficiency.[7] |
Experimental Validation: A Tale of Two Methodologies
To provide a practical perspective, we outline the core experimental workflows for both MK-10 and 16S rRNA gene-based quantification of Bacteroides.
Workflow for Menaquinone-10 Quantification
dot graph "Menaquinone-10 Quantification Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Experimental workflow for the quantification of Menaquinone-10.
Detailed Protocol for Menaquinone-10 Extraction and LC-MS/MS Analysis:
-
Sample Preparation:
-
Accurately weigh 50-100 mg of lyophilized fecal sample into a glass tube.
-
Add an internal standard (e.g., deuterated MK-10) to each sample for accurate quantification.
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
-
Lipid Extraction:
-
Vortex the homogenate vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a non-polar solvent (e.g., hexane).
-
Load the extract onto a silica-based SPE cartridge pre-conditioned with the same solvent.
-
Wash the cartridge with a non-polar solvent to remove non-polar interfering compounds.
-
Elute the menaquinones with a solvent of intermediate polarity (e.g., hexane:diethyl ether, 95:5, v/v).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of a polar solvent (e.g., water with a modifier like ammonium fluoride) and a non-polar solvent (e.g., methanol or acetonitrile).[6]
-
Perform detection using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).[6]
-
Monitor for specific Multiple Reaction Monitoring (MRM) transitions for MK-10 and the internal standard. For MK-10 (precursor ion m/z ~885.7), characteristic product ions would be monitored.[6][8]
-
Workflow for 16S rRNA Gene Quantification
dot graph "16S rRNA Gene Quantification Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Experimental workflow for the quantification of the Bacteroides 16S rRNA gene.
Detailed Protocol for Bacteroides 16S rRNA Gene qPCR:
-
DNA Extraction:
-
Extract total genomic DNA from 100-200 mg of fecal sample using a commercially available kit optimized for stool samples (e.g., QIAamp PowerFecal Pro DNA Kit).
-
Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure sufficient quality and quantity.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe, and forward and reverse primers targeting a conserved region of the Bacteroides 16S rRNA gene.
-
Prepare a standard curve using a serial dilution of a plasmid containing the target Bacteroides 16S rRNA gene sequence with a known copy number.
-
Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and the standards.
-
Generate a standard curve by plotting the Ct values against the logarithm of the known copy numbers of the standards.
-
Calculate the copy number of the Bacteroides 16S rRNA gene in the unknown samples by interpolating their Ct values on the standard curve.
-
Normalize the results to the amount of input DNA or the weight of the original fecal sample.
-
Causality Behind Experimental Choices: Why These Approaches?
The choice between a metabolic and a genetic biomarker is not merely a technical one; it reflects a fundamental difference in the biological question being asked.
-
Probing Functionality with MK-10: By measuring MK-10, you are directly quantifying a molecule that is actively produced by living, metabolically functioning Bacteroides. This provides a snapshot of the genus's functional contribution to the gut ecosystem at a given moment. This is particularly relevant when investigating the impact of an intervention (e.g., a new drug or dietary change) on the metabolic output of the microbiota.
-
Assessing Presence with 16S rRNA: The 16S rRNA gene is a stable, multi-copy gene present in all bacteria. Its quantification provides a robust measure of the presence and abundance of Bacteroides DNA in a sample. This is a powerful tool for profiling the overall composition of the gut microbiota and for tracking broad changes in bacterial populations over time.
The Verdict: Selecting the Right Tool for the Job
The validation of menaquinone-10 as a specific biomarker for Bacteroides is a compelling development in microbiome research. Its ability to reflect the metabolic activity of this crucial genus offers a new dimension to our understanding of the gut ecosystem.
-
For studies focused on the functional impact of Bacteroides and the immediate effects of interventions on their metabolic output, MK-10 offers a more direct and biologically relevant readout.
-
For large-scale, high-throughput screening of microbial community composition and for studies where the primary interest is the presence and relative abundance of Bacteroides, 16S rRNA gene qPCR remains a cost-effective and efficient method.
Ultimately, the choice of biomarker should be driven by the specific research question. In many cases, a multi-faceted approach that combines both genetic and metabolic markers will provide the most comprehensive and insightful picture of the role of Bacteroides in health and disease.
References
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Karl, J. P., Fu, X., Dolnikowski, G. G., Saltzman, E., & Booth, S. L. (2014). Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 963, 128-133. [Link]
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Karl, J. P., Meydani, M., Barnett, J. B., Vanegas, S. M., Goldin, B., Kane, A., ... & Booth, S. L. (2017). Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults. The American journal of clinical nutrition, 106(4), 1052-1061. [Link]
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Klapkova, E., Dunovska, K., Sopko, B., Cepova, J., & Vlcek, J. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PeerJ, 7, e7709. [Link]
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Phenomenex. (n.d.). Separation of Vitamin K Compounds by LC-MS/MS Analysis. Retrieved from [Link]
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Fernández-Peralbo, M. A., & van der Meer, J. R. (2010). Production of menaquinones by intestinal anaerobes. Applied and environmental microbiology, 76(13), 4499-4504. [Link]
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Klapkova, E., Dunovska, K., Stayskova, M., Sopko, B., & Vlcek, J. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PeerJ, 7, e7709. [Link]
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Okabe, S., Okayama, N., Savichtcheva, O., & Ito, T. (2007). Quantification of host-specific Bacteroides-Prevotella 16S rRNA genetic markers for assessment of fecal pollution in freshwater. Applied and environmental microbiology, 73(16), 5231-5238. [Link]
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Tong, J., Liu, C., Summanen, P., Xu, J., & Finegold, S. M. (2011). Application of quantitative real-time PCR for rapid identification of Bacteroides fragilis group and related organisms in human wound samples. Anaerobe, 17(5), 220-223. [Link]
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Zhou, Y., He, H., Xu, H., Li, S., Ban, T., & Qin, Y. (2017). Comparison of DNA extraction methods for the direct quantification of bacteria from water using quantitative real-time PCR. Applied microbiology and biotechnology, 101(1), 385-396. [Link]
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Uesugi, M., & Horiuchi, T. (2022). Bacteroides propionicigenes sp. nov., isolated from human faeces. International journal of systematic and evolutionary microbiology, 72(5), 005399. [Link]
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A Comparative Guide to Menaquinone Profiles in Diverse Bacterial Strains for Researchers and Drug Development Professionals
This guide offers an in-depth comparative analysis of menaquinone (Vitamin K2) profiles across various bacterial strains, designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of molecules. We will explore the diversity of menaquinone structures, their physiological roles in bacteria, and the robust methodologies required for their accurate characterization. This document emphasizes the "why" behind experimental choices, ensuring a foundation of scientific integrity and reproducibility.
The Indispensable Role of Menaquinones in Bacterial Metabolism and Beyond
Menaquinones (MKs) are lipid-soluble molecules integral to the cellular respiration of most anaerobic and many facultative anaerobic bacteria.[1][2] Functioning as electron carriers within the cytoplasmic membrane, they are a critical component of the electron transport chain, facilitating the transfer of electrons between dehydrogenases and terminal reductases.[1][2] This process is vital for generating a proton motive force, which drives ATP synthesis. The structure of menaquinones, featuring a naphthoquinone ring and a variable-length polyisoprenoid side chain (designated as MK-n, where 'n' is the number of isoprenoid units), is a key determinant of their physical and chemical properties.
The significance of menaquinones extends beyond bacterial physiology. They are a crucial source of Vitamin K2 for humans, playing essential roles in blood coagulation, bone health, and cardiovascular function. As the enzymes in the menaquinone biosynthesis pathway are unique to bacteria and absent in humans, they represent promising targets for the development of novel antimicrobial agents.[2][3][4]
A Comparative Overview of Menaquinone Profiles in Key Bacterial Strains
The type and abundance of menaquinones are highly species- and even strain-dependent, making these profiles valuable chemotaxonomic markers.[5][6] This diversity is a critical consideration for applications ranging from probiotic development to industrial-scale production of specific menaquinone forms. The following table summarizes the characteristic menaquinone profiles of several well-studied bacterial strains.
| Bacterial Strain | Major Menaquinone Forms | Key Characteristics & References |
| Bacillus subtilis | MK-7 | A well-known producer of high levels of MK-7, particularly strains used in the production of natto, a fermented soybean food.[7][8][9][10] |
| Escherichia coli | MK-8, Demethylmenaquinone-8 (DMK-8) | Produces a mixture of menaquinones, with MK-8 and its precursor DMK-8 being the most abundant, especially under anaerobic conditions.[3][11][12][13] |
| Lactococcus lactis | MK-8, MK-9 | A key bacterium in dairy fermentations, it produces a range of menaquinones with MK-8 and MK-9 being the predominant forms.[14][15][16][17] |
| Staphylococcus aureus | MK-8 | Menaquinone biosynthesis is essential for the respiration of this significant human pathogen, with MK-8 being the primary form.[18] |
| Mycobacterium species | MK-9(H2) | Often produce dihydrogenated forms of menaquinones, with MK-9(H2) being a major component in many species.[6] |
| Helicobacter pylori | MK-6 | This pathogenic bacterium utilizes a unique menaquinone biosynthetic pathway and produces MK-6.[19] |
Note: The relative abundance and total concentration of menaquinones can be significantly influenced by culture conditions such as aeration, temperature, and nutrient availability.[5]
A Validated Experimental Workflow for Menaquinone Profile Analysis
The accurate and reproducible analysis of menaquinone profiles is contingent on a meticulously executed experimental workflow. This section details the critical steps, from sample preparation to analytical detection, providing the scientific rationale for each stage.
Caption: A comprehensive workflow for the analysis of menaquinone profiles from bacterial cultures.
Step-by-Step Protocol for Menaquinone Extraction
Causality: The lipophilic nature of menaquinones, being embedded in the bacterial cell membrane, necessitates the use of organic solvents for their efficient extraction.
-
Cell Harvesting and Preparation:
-
Solvent Extraction:
-
Employ a biphasic solvent system such as chloroform/methanol or a monophasic system like 2-propanol/n-hexane.[20][22]
-
Vigorously mix the cell suspension with the extraction solvent to ensure thorough disruption of the cell membrane and solubilization of the menaquinones.
-
Separate the organic phase containing the lipids by centrifugation.
-
-
Extract Concentration and Reconstitution:
-
Carefully collect the organic phase and evaporate the solvent to dryness, preferably under a stream of nitrogen to prevent oxidation of the menaquinones.
-
Reconstitute the dried lipid extract in a precise volume of a suitable solvent (e.g., ethanol, isopropanol, or the HPLC mobile phase) for analysis.[20]
-
Analytical Methodologies for Menaquinone Separation and Quantification
Causality: The structural similarity of menaquinone homologs necessitates a high-resolution separation technique like HPLC for accurate quantification, while mass spectrometry provides unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is the most common method for separating menaquinone homologs based on the length of their isoprenoid side chains.[22]
-
Mobile Phase: A mixture of a polar solvent (e.g., methanol, ethanol) and a non-polar solvent (e.g., n-hexane) is typically used in an isocratic or gradient elution mode.[22]
-
Detection: UV detection at approximately 248 nm is widely used.[22] For enhanced sensitivity and selectivity, fluorescence detection can be employed after post-column reduction of the menaquinones.
-
Quantification: Accurate quantification is achieved by generating a standard curve using certified menaquinone standards.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides definitive identification of menaquinone species by determining their mass-to-charge ratio.[23][24]
-
Ionization: Atmospheric pressure chemical ionization (APCI) is often preferred for its efficiency in ionizing non-polar molecules like menaquinones.[23]
-
Tandem MS (MS/MS): Can be used for structural confirmation by analyzing the fragmentation patterns of the parent ions.
-
Caption: A simplified overview of the classical menaquinone biosynthesis pathway in bacteria.
Ensuring Trustworthiness: Self-Validating Experimental Design
To uphold the highest standards of scientific integrity, every protocol must be a self-validating system.
-
Internal Standards: The inclusion of an internal standard (a menaquinone homolog not naturally present in the sample) during the extraction process is critical for correcting variations in extraction efficiency and instrument response.
-
Spike-and-Recovery: Validate the extraction method for your specific bacterial matrix by performing spike-and-recovery experiments. A known amount of a menaquinone standard is added to a sample prior to extraction, and the recovery percentage is calculated to assess the accuracy of the method.[25]
-
Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.[22][25]
Conclusion and Future Perspectives
The comparative analysis of menaquinone profiles in different bacterial strains is a dynamic field with profound implications for human health, nutrition, and the development of novel therapeutics. The methodologies presented in this guide provide a robust foundation for researchers to generate high-quality, reproducible data. As our understanding of the genetic and environmental factors influencing menaquinone biosynthesis expands, so does our capacity to harness these molecules for biotechnological applications. Future research will likely focus on the metabolic engineering of bacterial strains to enhance the production of specific menaquinones, such as MK-7, for the nutraceutical and pharmaceutical industries.[13][26][27]
References
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Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(1). [Link]
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Zhang, C., et al. (2021). Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. Frontiers in Bioengineering and Biotechnology, 9, 695526. [Link]
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Kurosu, M., & Begari, Y. (2010). Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? Molecules, 15(3), 1533-1553. [Link]
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Berenjian, A., et al. (2014). Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium. Journal of Chemical Technology & Biotechnology, 90(6), 1126-1132. [Link]
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Morishita, T., et al. (1999). Production of menaquinones by lactic acid bacteria. Journal of Dairy Science, 82(9), 1891-1898. [Link]
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Cai, D., et al. (2024). Combinatorial metabolic engineering of Bacillus subtilis for menaquinone-7 biosynthesis. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad073. [Link]
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García-Cayuela, T., et al. (2019). The lactococcal biosynthetic pathways for menaquinone(s). Intermediates and regulation. Frontiers in Microbiology, 10, 195. [Link]
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Cui, W., et al. (2021). Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. Frontiers in Bioengineering and Biotechnology, 9, 695526. [Link]
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Zhang, C., et al. (2021). Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. Frontiers in Bioengineering and Biotechnology, 9, 695526. [Link]
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Sørensen, M. A., et al. (2020). Engineering Lactococcus lactis for Increased Vitamin K2 Production. Frontiers in Bioengineering and Biotechnology, 8, 593. [Link]
-
Hiratsuka, T., et al. (2008). An alternative menaquinone biosynthetic pathway operating in microorganisms. Science, 321(5896), 1670-1673. [Link]
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Liu, Y., et al. (2020). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 11, 599820. [Link]
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Kroppenstedt, R. M. (1985). Menaquinone composition in the classification and identification of aerobic actinomycetes. Systematic and Applied Microbiology, 6(2), 188-195. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for Menaquinone-10 Quantification
Introduction: The Analytical Imperative for Menaquinone-10
Menaquinone-10 (MK-10), a long-chain analogue of vitamin K2, is a critical co-factor in various biological processes. Its accurate quantification is paramount in pharmaceutical development, clinical research, and quality control. The choice of analytical methodology is pivotal, with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) being the two most prominent techniques. This guide provides an in-depth, experience-driven comparison and a robust cross-validation framework to ensure data integrity and comparability between these two powerful, yet distinct, analytical platforms. The principles and protocols outlined herein are grounded in the validation standards set forth by major regulatory bodies.[1][2][3]
The Analytical Challenge: Physicochemical Properties of Menaquinone-10
Menaquinone-10 presents a unique set of analytical challenges due to its distinct physicochemical properties.[4][5] It is a large, highly lipophilic (fat-soluble) molecule, making it insoluble in water but soluble in organic solvents.[6] This hydrophobicity dictates the choice of extraction solvents, mobile phases, and chromatographic columns.[7][8] Furthermore, its naphthoquinone ring structure contains chromophores that allow for UV detection, typically around 248 nm.[6][9] However, in complex biological matrices, co-eluting substances can interfere with UV detection, necessitating a more selective technique like LC-MS/MS.
Methodology Deep Dive: Protocols and Rationale
Section 1: HPLC-UV Method Protocol
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a cost-effective and robust method for routine analysis.[10]
Principle of Operation: This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For MK-10, a reverse-phase (RP) C18 column is typically used, where the nonpolar MK-10 molecule has a strong affinity for the nonpolar stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), MK-10 is eventually eluted and detected by its absorbance of UV light.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Scientist's Note: The goal is to efficiently extract the highly lipophilic MK-10 from the sample matrix while minimizing interferences. A liquid-liquid extraction (LLE) using a solvent like n-hexane is effective.[9]
-
To 1 mL of plasma, add 5 mL of n-hexane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic (n-hexane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., methanol/acetonitrile mixture) for injection.
-
-
Chromatographic Conditions:
Section 2: LC-MS/MS Method Protocol
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it the gold standard for bioanalytical studies where low detection limits and high specificity are critical.[11][12]
Principle of Operation: After chromatographic separation, the analyte is ionized (given a charge). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion (precursor ion) for MK-10 is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.[13]
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation: The same LLE procedure as for the HPLC-UV method can be used. However, the inclusion of a deuterated internal standard (IS) is crucial for accurate quantification in MS-based methods.
-
LC Conditions:
-
Column: A high-efficiency C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) for faster analysis.[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Scientist's Note: Formic acid is added to promote protonation of the analyte, which is necessary for positive mode electrospray ionization (ESI).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for MK-10 and its internal standard would be determined during method development.
-
Cross-Validation Strategy & Workflow
Cross-validation is the formal process of comparing two validated analytical methods to determine if they provide equivalent results.[14] This is essential when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later-phase clinical trials. The goal is to demonstrate that the data from both methods are interchangeable.[15]
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Head-to-Head Performance Comparison
The cross-validation will assess key performance parameters as defined by ICH Q2(R1) and FDA guidelines.[1][16][17][18] The acceptance criteria ensure that any differences between the two methods are not scientifically significant.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria for Cross-Validation |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods must demonstrate excellent linearity. |
| Lower Limit of Quantification (LLOQ) | ~5 ng/mL | ~50 pg/mL | Not directly compared, but demonstrates the sensitivity difference. |
| Precision (%CV) | < 15% | < 15% | The mean % difference between methods should be ≤ 20% for at least 67% of the samples. |
| Accuracy (%Bias) | 85-115% | 85-115% | The mean % difference between methods should be ≤ 20% for at least 67% of the samples. |
| Selectivity | Prone to interference from co-eluting compounds. | Highly selective due to MRM detection. | LC-MS/MS is expected to be superior; visual inspection of chromatograms is required. |
Discussion & Recommendations
The choice between HPLC-UV and LC-MS/MS for MK-10 analysis is driven by the specific requirements of the study.
-
HPLC-UV: This method is often sufficient for the analysis of bulk drug substances, formulated products, or in vitro samples where the concentration of MK-10 is relatively high and the sample matrix is clean. Its lower cost and simpler operation make it ideal for routine quality control environments.
-
LC-MS/MS: The unparalleled sensitivity and selectivity of LC-MS/MS make it the mandatory choice for bioanalytical studies, such as pharmacokinetics, where MK-10 concentrations in plasma or tissue are extremely low.[19][20] It is also necessary when dealing with complex matrices that would otherwise produce significant interference in a UV-based method.[7]
The cross-validation process is the critical bridge. When a study requires transitioning from HPLC to LC-MS/MS, a successful cross-validation provides the documented evidence that the data generated by both methods are equivalent and can be reliably compared. This ensures the integrity of the entire data set for a project, from early development to late-stage clinical trials.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of menaquinone-10. While HPLC-UV offers a robust solution for high-concentration samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable for challenging bioanalytical applications. A rigorous cross-validation, guided by established regulatory standards, is not merely a recommendation but a scientific necessity to ensure data continuity and integrity across different analytical platforms and throughout the lifecycle of a drug development program.
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A Comparative Guide to the Functional Roles of Menaquinone-10 and Ubiquinone in Electron Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Quinones, Two Worlds
Cellular energy production, primarily through oxidative phosphorylation, hinges on the sequential transfer of electrons through a series of membrane-bound protein complexes. At the heart of this process are quinones, small, hydrophobic molecules that shuttle electrons between these complexes. While structurally related, menaquinone (Vitamin K2) and ubiquinone (Coenzyme Q) have evolved to operate in distinct biological contexts, a difference rooted in their fundamental electrochemical properties.[1][2]
Menaquinones are the predominant lipoquinones in Gram-positive bacteria, such as the pathogen Mycobacterium tuberculosis, and are also utilized by Gram-negative bacteria like E. coli under anaerobic conditions.[2][3] Ubiquinone, conversely, is the primary electron carrier in the mitochondrial inner membrane of eukaryotes and is also used by some bacteria during aerobic respiration.[4][5][6] This guide focuses on menaquinone-10 (MK-10), a specific menaquinone with a 10-isoprenyl unit side chain, and the functionally analogous ubiquinone found in humans (UQ10).[7][8][]
Core Functional & Structural Distinctions
The primary functional divergence between menaquinone and ubiquinone stems from their differing redox potentials.[10] Menaquinone is considered a low-potential quinone, while ubiquinone is a high-potential quinone.[10] This electrochemical difference dictates the direction and energetics of electron flow in their respective electron transport chains (ETCs).
| Property | Menaquinone-10 (MK-10) | Ubiquinone (UQ10) |
| Core Structure | 2-methyl-1,4-naphthoquinone | 2,3-dimethoxy-5-methyl-benzoquinone |
| Primary Location | Bacterial cytoplasmic membrane | Mitochondrial inner membrane |
| Standard Redox Potential (E'₀, Q/QH₂) | ~ -74 mV to -80 mV[10][11] | ~ +100 mV[11] |
| One-Electron Reduction Potential (E'₀, Q/Q•⁻) | -260 mV[12][13] | -163 mV[12][13] |
| Primary Biological Role | Electron transport in bacterial aerobic and anaerobic respiration | Electron transport in eukaryotic aerobic respiration[4][5] |
| *In aqueous solution vs. Normal Hydrogen Electrode (NHE) |
The lower redox potential of menaquinone means its reduced form, menaquinol (MKH₂), is more readily oxidized, making it a stronger electron donor.[14] Conversely, ubiquinone's higher redox potential makes it a more effective electron acceptor.[14] This fundamental difference underpins their specialized roles in different metabolic contexts.
Mechanistic Roles in Electron Transport Chains
The distinct redox potentials of MK-10 and UQ dictate their interactions with different protein complexes within their respective ETCs.
In Mycobacterium tuberculosis, menaquinone is a central and critical component of the ETC, shuttling electrons to terminal reductases to generate a proton motive force for ATP synthesis.[15] The mycobacterial ETC is a key target for antitubercular agents.[3][15]
The pathway can be visualized as follows:
Caption: Electron flow in the Mycobacterium tuberculosis respiratory chain.
Electrons from NADH are transferred to the menaquinone pool by a Type II NADH dehydrogenase (NDH-2).[16][17] Succinate dehydrogenase (SDH) also contributes electrons to the menaquinone pool.[17][18] The reduced menaquinol then transfers electrons to either the cytochrome bc₁-aa₃ supercomplex or the cytochrome bd oxidase, which in turn reduce the terminal electron acceptor, oxygen.[17][18]
In eukaryotes, ubiquinone functions as a mobile electron carrier, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc₁ complex).[4][5][19]
The mitochondrial pathway is depicted below:
Caption: Electron flow in the eukaryotic mitochondrial respiratory chain.
The ability of ubiquinone to cycle between its oxidized (ubiquinone) and reduced (ubiquinol) states is essential for this process.[19] The transfer of electrons is coupled to the pumping of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis by ATP synthase.[15]
Biosynthetic Divergence
Despite their functional similarities, the biosynthetic pathways for menaquinone and ubiquinone have significant differences. Both originate from the shikimate pathway, but diverge at chorismate.[20][21]
-
Menaquinone Biosynthesis : The quinone nucleus is derived from chorismate via isochorismate.[20][22] The prenyl side chain is added in one of the final steps.[20][23] Most of the enzymes involved are soluble.[20][23]
-
Ubiquinone Biosynthesis : The quinone nucleus is derived directly from chorismate.[20][22] The prenyl side chain is added early in the pathway, and most of the subsequent enzymes are membrane-bound.[20][23]
These differences in biosynthesis present opportunities for targeted drug development, particularly for antibacterial agents that inhibit menaquinone synthesis without affecting the host's ubiquinone production.[2][15]
Experimental Protocols for Functional Analysis
Evaluating the function of menaquinone and ubiquinone in their respective ETCs requires specific experimental approaches. The choice of assay depends on the specific question being addressed, from the overall respiratory rate to the activity of individual complexes.
This protocol provides a general framework for measuring the activity of different segments of the electron transport chain using spectrophotometry or an oxygen electrode.
Objective: To determine the rate of electron transfer through specific complexes of the ETC by measuring the consumption of an electron donor or the reduction of an artificial electron acceptor.
Materials:
-
Isolated mitochondria or bacterial membrane vesicles
-
Spectrophotometer or Clark-type oxygen electrode
-
Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, EDTA, and HEPES, pH 7.4)
-
Substrates (e.g., NADH, succinate)
-
Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III)
-
Artificial electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCIP), cytochrome c)
Workflow:
Caption: General workflow for measuring ETC activity.
Step-by-Step Methodology:
-
Isolation of Mitochondria/Membranes: Isolate mitochondria from tissues or cultured cells, or membrane vesicles from bacteria, using differential centrifugation.[24]
-
Preparation of Reaction Mixture: In a cuvette or the chamber of an oxygen electrode, prepare the reaction mixture containing respiration buffer and the appropriate substrate (e.g., NADH for Complex I-linked respiration, succinate for Complex II-linked respiration).
-
Initiation of the Reaction: Add a known amount of isolated mitochondria or membrane vesicles to the reaction mixture to start the reaction.
-
Measurement of Activity:
-
Oxygen Consumption: Monitor the rate of oxygen consumption using an oxygen electrode.[25] This provides a measure of the overall respiratory rate.
-
Spectrophotometry: Measure the change in absorbance of an artificial electron acceptor (e.g., the reduction of DCIP) at a specific wavelength.[25] This can be used to assay the activity of individual complexes.
-
-
Use of Inhibitors: Add specific inhibitors to dissect the contribution of different parts of the ETC.[25] For example, the addition of rotenone will inhibit Complex I, allowing for the measurement of Complex II-driven respiration.
-
Data Analysis: Calculate the rate of electron transport based on the change in oxygen concentration or absorbance over time. Normalize the rates to the protein concentration of the mitochondrial or membrane preparation.
This self-validating system, through the use of specific substrates and inhibitors, allows for the precise determination of electron flow through different segments of the ETC, providing insights into the function of menaquinone and ubiquinone.
Conclusion and Future Directions
Menaquinone-10 and ubiquinone, while both serving as electron carriers, are functionally distinct due to their different redox potentials. This has led to their specialization in different biological systems. Understanding these differences is crucial for the development of novel therapeutics, particularly antibacterial agents that target the menaquinone-dependent respiratory chain of pathogens like M. tuberculosis. Future research will likely focus on further elucidating the regulation of quinone biosynthesis and the specific interactions of these molecules with their partner proteins in the electron transport chain.
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Dhiman, R. K., et al. (2009). Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence. Journal of Bacteriology. Available at: [Link]
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Aggarwal, A., et al. (2019). Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Dr. Oracle. (2025). What is the role of Coenzyme Q (CoQ) in the electron transport chain?. Dr. Oracle. Available at: [Link]
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Yano, T., et al. (2016). Mycobacterium tuberculosis Type II NADH-Menaquinone Oxidoreductase Catalyzes Electron Transfer through a Two-Site Ping-Pong Mechanism and Has Two Quinone-Binding Sites. Biochemistry. Available at: [Link]
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Leone, M., et al. (2017). The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions. International Journal of Molecular Sciences. Available at: [Link]
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Ishikita, H., et al. (2017). Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution. Photosynthesis Research. Available at: [Link]
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Bose, M., et al. (2023). Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II. STAR Protocols. Available at: [Link]
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Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones. Available at: [Link]
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ResearchGate. (2014). How can I measure the rate of electron transport in the respiratory electron chain?. ResearchGate. Available at: [Link]
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Alvarez, A. F., et al. (2014). Ubiquinone and Menaquinone Electron Carriers Represent the Yin and Yang in the Redox Regulation of the ArcB Sensor Kinase. Molecular and Cellular Biology. Available at: [Link]
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Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus. Available at: [Link]
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Wang, Y., & Hirschi, K. D. (2017). Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering. Frontiers in Plant Science. Available at: [Link]
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Beulens, J. W., et al. (2013). The role of menaquinones (vitamin K2) in human health. British Journal of Nutrition. Available at: [Link]
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Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): A perspective on enzymatic mechanisms. Vitamins & Hormones. Available at: [Link]
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Meganathan, R., & Hudson, H. E. (2014). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus. Available at: [Link]
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Nkulikiyimfura, D., et al. (2014). Initiation of Electron Transport Chain Activity in the Embryonic Heart Coincides with the Activation of Mitochondrial Complex 1 and the Formation of Supercomplexes. PLOS ONE. Available at: [Link]
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An In Vivo Comparative Analysis of Menaquinone-4 and Menaquinone-10: A Guide to Understanding Efficacy Through Pharmacokinetics and Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Vitamin K2 Family
Vitamin K2 encompasses a series of molecules known as menaquinones (MKs), which are essential for a range of physiological processes beyond hepatic coagulation, most notably in bone metabolism and cardiovascular health.[1][2] These functions are mediated through the post-translational γ-carboxylation of specific glutamate residues in vitamin K-dependent proteins (VKDPs), such as osteocalcin (OC) in bone and matrix Gla protein (MGP) in the vasculature.[3]
Menaquinones are distinguished by the length of their unsaturated isoprenoid side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units.[4] This structural variation gives rise to two functionally distinct subgroups: short-chain menaquinones, exemplified by menaquinone-4 (MK-4), and long-chain menaquinones, which include menaquinone-7 (MK-7) through menaquinone-10 (MK-10) and beyond.[4][5] While both groups share the same fundamental carboxylation activity, their in vivo efficacy is profoundly influenced by their disparate pharmacokinetic profiles. This guide provides a detailed comparison of the in vivo efficacy of MK-4, the primary short-chain menaquinone, and MK-10, a representative long-chain menaquinone, supported by experimental data and proposed methodologies for direct comparative studies.
Biochemical Profiles and Metabolic Fate
A foundational concept in comparing MK-4 and MK-10 is that dietary intake does not directly correlate with tissue-specific concentrations. Animal studies have compellingly shown that various dietary forms of vitamin K, including phylloquinone (K1) and long-chain menaquinones (MK-7, MK-9), serve as precursors for the endogenous synthesis of MK-4 in extrahepatic tissues.[6][7] This conversion pathway involves the cleavage of the dietary vitamin K form's side chain to produce menadione (vitamin K3), which is then transported to target tissues and prenylated to form MK-4.[7] The enzyme UbiA prenyltransferase containing 1 (UBIAD1) has been identified as a key mediator of this final conversion step.[3]
This metabolic reality is critical: it suggests that the physiological role of MK-4 in tissues like the brain, pancreas, and bone is fulfilled largely through local synthesis from circulating precursors, not necessarily from the direct absorption of dietary MK-4.[6][7] Consequently, the efficacy of a supplemental menaquinone is intrinsically linked to its ability to serve as an efficient precursor and to maintain stable, long-term plasma concentrations.
Figure 1. Metabolic conversion pathway of various dietary vitamin K forms into tissue-specific Menaquinone-4 (MK-4).
Pharmacokinetic Disparity: The Core of Efficacy Differences
The most significant distinction between short- and long-chain menaquinones lies in their absorption and circulatory half-life. This has been extensively documented in studies comparing MK-4 with MK-7, and the principles are directly applicable to MK-10.[8][9]
-
Menaquinone-4 (MK-4): Following oral administration, MK-4 is rapidly absorbed but also rapidly cleared from the bloodstream.[4] Human studies demonstrate that nutritional doses of MK-4 often fail to produce a detectable increase in serum MK-4 concentrations.[8][10][11] This poor bioavailability and short half-life (estimated at 1-2 hours) mean that to achieve a therapeutic effect on extra-hepatic tissues, very high and frequent dosing is required.[9][12]
-
Menaquinone-10 (MK-10): As a long-chain menaquinone, MK-10 is expected to exhibit far superior pharmacokinetics. Long-chain menaquinones are more lipophilic and are transported in the circulation primarily by low-density lipoproteins (LDL).[5] This results in a much longer serum half-life, with studies on MK-7 showing it can be detected in the blood for up to 48-72 hours after a single dose.[8][13] This sustained presence allows for greater uptake by extra-hepatic tissues, making it a more efficient source of vitamin K activity throughout the body.[5][8]
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-10 (MK-10) | Supporting Rationale / Data Source |
| Classification | Short-Chain Menaquinone | Long-Chain Menaquinone | [4] |
| Serum Half-Life | Very Short (~1-2 hours) | Very Long (Expected > 48 hours) | MK-4 half-life is well-documented.[12] MK-10 is inferred from data on other long-chain MKs like MK-7 and MK-9.[4][8][13] |
| Bioavailability | Poor; often undetectable in serum at nutritional doses. | High; significantly increases serum levels post-administration. | Direct human studies show poor MK-4 bioavailability vs. high MK-7 bioavailability.[8][10] |
| Lipoprotein Carrier | Triglyceride-rich lipoproteins | Primarily Low-Density Lipoproteins (LDL) | [5] |
| Extra-hepatic Efficacy | Requires high, frequent doses to be effective. | High efficacy at lower doses due to sustained circulation. | Inferred from studies requiring high MK-4 doses (1500 µ g/day ) vs. lower MK-7 doses (45-90 µ g/day ) for osteocalcin carboxylation.[8][9] |
Table 1: Comparative Pharmacokinetic and Efficacy Profile of MK-4 vs. MK-10.
Designing a Definitive In Vivo Comparative Study
While the superior pharmacokinetic profile of long-chain menaquinones is well-established, direct experimental data comparing MK-10 to MK-4 is lacking. The following protocol outlines a robust experimental design to definitively assess their relative in vivo efficacy in a validated animal model.
Objective: To directly compare the pharmacokinetic profiles and biological efficacy of equimolar doses of MK-4 and MK-10 in a warfarin-induced vitamin K-deficient rat model.
Experimental Model:
-
Species: Male Wistar or Sprague-Dawley rats (8 weeks old).[14]
-
Model Induction: A widely used model employs the vitamin K antagonist warfarin to induce a state of functional deficiency, leading to an accumulation of undercarboxylated VKDPs.[14] This model is often supplemented with phylloquinone (K1) to maintain hepatic coagulation and prevent hemorrhage, thereby isolating the effects on extrahepatic tissues.[14]
Figure 2. Proposed experimental workflow for the in vivo comparison of MK-4 and MK-10 efficacy.
Detailed Experimental Protocol:
-
Animal Acclimatization (1 week): House male Wistar rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to a standard chow diet and water.[15]
-
Deficiency Induction (1 week): Switch all animals (except the healthy control group) to a specially formulated vitamin K-deficient diet. After 3-4 days, begin administration of warfarin in the drinking water to induce a functional vitamin K deficiency.[14]
-
Treatment Groups (n=8-10 per group):
-
Group 1 (Warfarin Control): Warfarin + Vehicle (e.g., corn oil) via oral gavage.
-
Group 2 (MK-4 Low Dose): Warfarin + MK-4 (e.g., 5 mg/kg body weight) in vehicle.
-
Group 3 (MK-4 High Dose): Warfarin + MK-4 (e.g., 50 mg/kg body weight) in vehicle.
-
Group 4 (MK-10 Low Dose): Warfarin + equimolar dose of MK-10 corresponding to MK-4 low dose.
-
Group 5 (MK-10 High Dose): Warfarin + equimolar dose of MK-10 corresponding to MK-4 high dose.
-
Group 6 (Healthy Control): Standard diet + Vehicle only.
-
-
Administration and Monitoring (4-8 weeks): Administer treatments daily via oral gavage. Monitor animal health, body weight, and signs of bleeding.[14] Collect blood samples at set time points (e.g., 2, 6, 24, 48 hours post-first dose) for pharmacokinetic analysis.
-
-
Blood Collection: Collect terminal blood via cardiac puncture. Separate serum for analysis.
-
Serum Biomarkers: Quantify levels of carboxylated osteocalcin (cOC) and undercarboxylated osteocalcin (ucOC) using commercially available ELISA kits.[16][17] The ratio of ucOC to cOC is a sensitive marker of vitamin K status.[17] Similarly, measure levels of uncarboxylated MGP (ucMGP).[18]
-
Tissue Collection: Harvest key tissues including the femur and aorta.
-
Bone Analysis: Analyze the femur for bone mineral density and microstructure using micro-computed tomography (micro-CT).[19]
-
Vascular Analysis: Stain aortic sections with von Kossa to quantify the extent of vascular calcification.[20]
-
Vitamin K Quantification: Use liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of MK-4 and MK-10 in serum and key tissues to confirm absorption and distribution.
-
Anticipated Outcomes and Interpretation
Based on existing literature for other long-chain menaquinones, this study is expected to demonstrate:
-
Superior Pharmacokinetics of MK-10: Serum analysis will likely show significantly higher and more sustained circulating levels of MK-10 compared to MK-4 at equimolar doses.
-
Greater Efficacy of MK-10 at Lower Doses: The low-dose MK-10 group is predicted to show a significantly greater reduction in serum ucOC and ucMGP levels compared to the low-dose MK-4 group, indicating more efficient carboxylation. The efficacy of low-dose MK-10 may be comparable to that of high-dose MK-4.
-
Improved Functional Outcomes with MK-10: The MK-10 treated groups are expected to exhibit significantly less aortic calcification and potentially improved bone microstructure parameters compared to the MK-4 groups at equivalent doses.
Conclusion and Future Directions
The structural difference between short-chain (MK-4) and long-chain (MK-10) menaquinones dictates a profound divergence in their in vivo pharmacokinetic profiles. The available evidence, primarily from studies on MK-7, strongly indicates that long-chain menaquinones possess superior bioavailability and a dramatically longer serum half-life.[8][12] This translates to a more stable and sustained supply of vitamin K to extra-hepatic tissues, resulting in more effective γ-carboxylation of key proteins like osteocalcin and MGP at lower nutritional doses.[1][9]
While direct comparative data for MK-10 is scarce, its classification as a long-chain menaquinone allows for a scientifically grounded prediction of its superior efficacy over MK-4. For researchers and drug development professionals, this distinction is critical. MK-10 and other long-chain menaquinones represent more efficient candidates for developing interventions aimed at improving bone and cardiovascular health. The experimental protocol detailed in this guide provides a clear and robust framework for the direct validation of these differences, paving the way for evidence-based selection of the most efficacious vitamin K2 homologues for future preclinical and clinical investigation.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Menaquinone-10
Understanding the Risks: A Proactive Approach to Safety
Menaquinone-10 is a large, fat-soluble molecule (C61H88O2). While it is a naturally occurring vitamin, concentrated forms used in a laboratory setting warrant careful handling. Safety Data Sheets (SDS) for other menaquinones, such as MK-4, MK-7, and MK-9, indicate potential for irritation to the skin, eyes, and respiratory tract.[3][4] Some forms are also classified as skin sensitizers, meaning they can cause an allergic reaction upon contact.[5] Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Currently, there are no established occupational exposure limits (OELs) for Menaquinone-10 or its close analogs.[3][4][6][7] Therefore, the core principle of our safety strategy is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Core Personal Protective Equipment (PPE) for Menaquinone-10
The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a risk assessment of handling solid and solubilized MK-10 in a typical research laboratory setting.
Eye and Face Protection: Your Non-Negotiable Barrier
-
Chemical Splash Goggles: These are mandatory whenever handling MK-10, whether in solid or liquid form.[8][9] They provide a seal around the eyes, protecting against splashes from solvents used to dissolve the compound and from airborne particles of the solid.[9]
-
Face Shield: When there is a significant risk of splashes, such as when transferring large volumes of MK-10 solutions or during sonication, a face shield should be worn in conjunction with chemical splash goggles.[9][10] This provides an additional layer of protection for the entire face.
Hand Protection: The Right Glove for the Job
-
Nitrile Gloves: Chemically resistant nitrile gloves are the standard for handling MK-10 and the organic solvents typically used to dissolve it (e.g., DMSO, ethanol).[8] Nitrile provides good resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex.
-
Double Gloving: For tasks with a higher risk of contamination, such as weighing out the powder or handling concentrated stock solutions, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use.[4] Use the proper technique to remove gloves to avoid contaminating your skin.[4]
Body Protection: Shielding Against Spills and Contamination
-
Laboratory Coat: A standard cotton or poly-cotton lab coat is required for all work with MK-10.[9] It should be fully buttoned with the sleeves rolled down to provide maximum coverage.
-
Impervious Apron: For procedures with a high likelihood of splashes, an impervious chemical-resistant apron should be worn over the lab coat.
-
Coveralls ("Bunny Suits"): In situations involving large quantities of MK-10 or where there is a significant risk of widespread contamination, disposable coveralls offer head-to-toe protection.[11]
Respiratory Protection: A Precautionary Measure
While respiratory protection is not typically required when handling small quantities of MK-10 in a well-ventilated area, it is a necessary precaution under certain circumstances:
-
Weighing Solid MK-10: When weighing out the powdered form of MK-10, especially if it is dusty, a NIOSH-approved N95 or P1 respirator is recommended to prevent inhalation of airborne particles.[4][12]
-
Spill Cleanup: In the event of a spill of solid MK-10, a respirator should be worn during cleanup to avoid inhaling any dust that may be generated.
Operational Plans: From Receipt to Disposal
A robust safety plan extends beyond PPE to include standard operating procedures for every stage of handling MK-10.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store MK-10 in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]
Weighing and Solution Preparation
-
Designated Area: Perform all weighing and solution preparation in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation and contamination of the general lab space.
-
PPE: Don the appropriate PPE as outlined in the table below.
-
Weighing: Use a spatula to carefully transfer the solid MK-10 to a tared weigh boat. Avoid creating dust.
-
Dissolving: Add the solvent to the solid in a suitable container (e.g., a glass vial or flask). If necessary, use a vortex mixer or sonicator to aid in dissolution. If sonicating, do so within a fume hood and wear a face shield.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
PPE Selection Guide for Different Laboratory Activities
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid MK-10 | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | N95/P1 Respirator Recommended |
| Preparing Stock Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Cell Culture/Animal Dosing | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Spill Cleanup (Solid) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95/P1 Respirator |
| Spill Cleanup (Liquid) | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not generally required |
Decision-Making Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with Menaquinone-10.
Caption: PPE selection workflow for handling Menaquinone-10.
Disposal Plan: A Critical Final Step
Proper disposal of MK-10 and associated waste is crucial to protect the environment and maintain a safe laboratory.
-
Chemical Waste: All unused MK-10 (solid or in solution) must be disposed of as hazardous chemical waste.[5][14] Collect it in a clearly labeled, sealed container.[5] Never pour MK-10 down the drain.[5]
-
Contaminated Materials: All disposable items that have come into contact with MK-10, such as gloves, weigh boats, pipette tips, and paper towels, must also be disposed of as hazardous waste.[5] Place these items in a designated hazardous waste container.
-
Consult Your EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal procedures.[5]
By adhering to these guidelines, you can work confidently and safely with Menaquinone-10, ensuring the well-being of yourself and your colleagues while advancing your important research.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9988135, Menaquinone 10. Retrieved from [Link]
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- MedchemExpress.com. (2025, April 16).
- Cayman Chemical. (2021, August 17).
- Cambridge Isotope Laboratories, Inc. (2023, August 18). VITAMIN K2 (MENAQUINONE MK-7) (4',5,6,7,8,8'-13C6, 99%)
- BASF. (n.d.). Dry Vitamin K2 1.
- MedchemExpress.com. (2025, November 10).
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Pucaj, K., et al. (2011). Safety and toxicological evaluation of a synthetic vitamin K2, menaquinone-7. Toxicology and Industrial Health, 27(8), 737-747. Retrieved from [Link]
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Minnesota Department of Health. (2022, October 20). Components of Personal Protective Equipment (PPE). Retrieved from [Link]
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Linus Pauling Institute, Oregon State University. (n.d.). Vitamin K. Retrieved from [Link]
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Pucaj, K., et al. (2011). Safety and toxicological evaluation of a synthetic vitamin K2, menaquinone-7. Food and Chemical Toxicology, 49(10), 2771-2778. Retrieved from [Link]
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Pucaj, K., et al. (2011). Safety and toxicological evaluation of a synthetic vitamin K2, menaquinone-7. PMC. Retrieved from [Link]
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University of California, Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
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- U.S. Food and Drug Administration. (2019, October 8). GRAS Notice (GRN) 887 with amendments, Menaquinone-7.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
